{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Description
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXMXWBPEWYKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, a key heterocyclic building block, from 2-chloro-3-nitropyridine and 3-aminothiophenol. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in modern organic and medicinal chemistry. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety and handling procedures, and discusses methods for product purification and characterization. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Strategic Overview
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, with nitropyridine derivatives serving as versatile intermediates for further functionalization.[1][2] The target molecule, this compound, incorporates a thioether linkage and a reactive amine group, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials.
The synthesis described herein utilizes the reaction between 2-chloro-3-nitropyridine and 3-aminothiophenol. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine leaving group.[3] This electronic arrangement significantly lowers the energy barrier for the reaction, allowing the substitution to proceed under relatively mild conditions. Understanding the causality of this activation is key to optimizing the reaction and extending the methodology to other substrates.
Reaction Mechanism: The SNAr Pathway
Nucleophilic aromatic substitution reactions, particularly on highly activated systems like 2-chloro-3-nitropyridine, do not proceed via SN1 or SN2 pathways. Instead, the reaction follows a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: The sulfur atom of 3-aminothiophenol, a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring (the carbon bearing the chlorine atom). This initial attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.
-
Elimination and Re-aromatization: In the second step, the aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically rapid and irreversible, driving the reaction to completion.
The overall mechanism is depicted below.
Caption: A step-by-step flowchart of the synthetic procedure.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide key structural information. Expect to see characteristic signals for the protons on both the phenyl and pyridine rings. The aromatic region (typically 6.5-8.5 ppm) will show a complex splitting pattern corresponding to the different protons. The broad singlet for the -NH₂ protons will also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. For this compound (C₁₁H₉N₃O₂S), the expected molecular weight is approximately 247.28 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.
-
IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching of the amine group (~3300-3500 cm⁻¹)
-
Asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹)
-
C=C and C=N stretching of the aromatic rings (~1400-1600 cm⁻¹)
-
Conclusion
This guide details a robust and reliable method for the synthesis of this compound via a Nucleophilic Aromatic Substitution reaction. By understanding the underlying mechanism, adhering strictly to the outlined safety protocols, and carefully executing the experimental procedure, researchers can confidently produce this valuable chemical intermediate. The provided framework for reaction monitoring, purification, and characterization establishes a self-validating system to ensure the synthesis of a high-purity final product, ready for application in drug discovery and materials science research.
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Sources
An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism in the Synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex aromatic scaffolds is of paramount importance. The diaryl thioether,{3-[(3--Nitropyridin-2-yl)thio]phenyl}amine, represents a key structural motif found in various biologically active molecules.[1][2][3] Its synthesis is a classic example of a powerful and widely utilized reaction in organic chemistry: Nucleophilic Aromatic Substitution (SNAr).
This technical guide provides an in-depth exploration of the SNAr mechanism as it pertains to the synthesis of this specific molecule. Moving beyond a simple procedural outline, this document delves into the underlying electronic principles, the causality behind experimental choices, and the critical parameters that govern the reaction's success. It is designed to equip researchers and drug development professionals with a robust, mechanistically-grounded understanding of this vital synthetic transformation.
The SNAr Mechanism: A Theoretical Framework
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[4] Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" or electron-poor.[4][5][6] This is a fundamental prerequisite for the reaction to proceed.
The SNAr mechanism is typically a two-step process:
-
Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9]
-
Elimination of the leaving group from the intermediate, which restores the aromaticity of the ring.[8]
The Electrophile: The Activated 2-Chloro-3-nitropyridine Ring
The success of this synthesis hinges on the electrophilic nature of the 2-chloro-3-nitropyridine substrate. Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack.[4][10]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring more electron-deficient (π-deficient) than benzene. This intrinsic property already predisposes pyridines to be more reactive in SNAr reactions than their benzene counterparts.[11]
-
The Nitro Group (NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4][10][12] In the case of 2-chloro-3-nitropyridine, its placement is critical. Positioned ortho to the leaving group (the chlorine atom), the nitro group strongly activates the ring for nucleophilic attack at the C2 position. It does so through two primary effects:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bonds.
-
Resonance Effect: More importantly, the nitro group can delocalize the negative charge that develops in the ring during the reaction, stabilizing the key intermediate.[4][9] This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[9][10]
-
The Nucleophile: The Role of 3-Aminothiophenol
The nucleophile in this reaction is 3-aminothiophenol. While it possesses two potential nucleophilic sites (the sulfur of the thiol and the nitrogen of the amine), the thiol is the active participant in the SNAr reaction for several key reasons:
-
Acidity and Nucleophilicity: Thiols are generally more acidic than amines. In the presence of a base, the thiol group is readily deprotonated to form a thiolate anion (-S⁻). This anion is a potent nucleophile, significantly more so than the neutral amine group.
-
Softness: According to Hard/Soft Acid/Base (HSAB) theory, the thiolate is a "soft" nucleophile, which favorably attacks the "soft" electrophilic carbon of the aromatic ring.
The Reaction Mechanism: A Step-by-Step Analysis
The synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine proceeds through a well-defined, stepwise addition-elimination mechanism.[13]
Step 1: Activation of the Nucleophile
The reaction is initiated by the deprotonation of 3-aminothiophenol using a mild base, such as potassium carbonate (K₂CO₃), to generate the highly nucleophilic 3-aminothiolate anion.
Step 2: Nucleophilic Attack and Meisenheimer Complex Formation
The generated thiolate anion attacks the electron-deficient carbon atom at the C2 position of the 2-chloro-3-nitropyridine ring.[8] This is the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][8][13][14]
The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[4][11] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
Step 3: Rearomatization and Product Formation
In the final, rapid step, the aromaticity of the ring is restored. The delocalized electrons collapse back into the ring, expelling the chloride ion as the leaving group. This elimination step results in the formation of the stable final product, this compound.
Visualization of the SNAr Mechanism
The following diagram illustrates the key steps of the nucleophilic aromatic substitution mechanism.
Caption: Overall workflow of the SNAr reaction.
Experimental Protocol and Self-Validating System
This section provides a representative experimental protocol. The procedure is designed as a self-validating system, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final product.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | ≥98% | Standard Supplier |
| 3-Aminothiophenol | C₆H₇NS | 125.19 | ≥97% | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Standard Supplier |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.59 g, 10 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to dissolve the starting material. Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) to the solution.
-
Causality: DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation while leaving the thiolate nucleophile highly reactive. It also helps stabilize the charged Meisenheimer complex.[11] Potassium carbonate is a suitable base, strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.
-
-
Nucleophile Addition: In a separate vial, dissolve 3-aminothiophenol (1.25 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 1-2 hours.
-
Causality: Gentle heating increases the reaction rate without promoting significant decomposition or side-product formation.
-
-
In-Process Control (TLC Monitoring): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The disappearance of the 2-chloro-3-nitropyridine spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (200 mL) and stir. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate, or by recrystallization from ethanol to yield the pure product.
Product Characterization
To validate the synthesis, the purified product, this compound, should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C-S stretch of the thioether, N-O stretch of the nitro group).
-
Melting Point Analysis: To assess the purity of the final compound.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound is an excellent case study in the application of the nucleophilic aromatic substitution (SNAr) reaction. The success of the synthesis is critically dependent on the electronic activation of the pyridine ring by the ortho-nitro group, which facilitates the nucleophilic attack by the thiolate anion and stabilizes the crucial Meisenheimer complex intermediate. By understanding the mechanistic underpinnings and carefully controlling the experimental parameters—such as the choice of solvent, base, and temperature—researchers can reliably and efficiently access this and other related diaryl thioether scaffolds. This knowledge is fundamental for professionals engaged in the design and development of novel chemical entities for pharmaceutical and material applications.
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
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OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
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Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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Alarcón-Espósito, J., et al. (2020). Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]
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Stenlid, J. H., & Brinck, T. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition. [Link]
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Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
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Reinheimer, J. D., et al. (1968). Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/abs/10.1021/jo01271a03 Reinheimer, J. D., McFarland, J. T., Amos, R. A., Wood, J. M., Zahniser, M., & Bowman, W. (1969). Acid-Catalyzed Aromatic Nucleophilic Substitution. II. The Reaction of 2-Halo-3-nitropyridines and 2-Halo-5-nitropyridines with Water in Sulfuric Acid. The Journal of Organic Chemistry, 34(7), 2068–2072. https://doi.org/10.1021/jo01271a039]([Link] Reinheimer, J. D., McFarland, J. T., Amos, R. A., Wood, J. M., Zahniser, M., & Bowman, W. (1969). Acid-Catalyzed Aromatic Nucleophilic Substitution. II. The Reaction of 2-Halo-3-nitropyridines and 2-Halo-5-nitropyridines with Water in Sulfuric Acid. The Journal of Organic Chemistry, 34(7), 2068–2072. [Link])
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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El-Faham, A., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules. [Link]
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Iaroshenko, V. O., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Zupa, E., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]
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ResearchGate. Synthetic strategies to access thioethers from alcohols. [Link]
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Mąkosza, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]
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Asiri, A. M., & Khan, S. A. (2019). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Journal of Sulfur Chemistry. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Reactivity of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential synthetic utility of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. As a molecule featuring a confluence of three distinct and influential functional groups—an aromatic amine, a thioether linkage, and an electron-deficient 3-nitropyridine ring—this compound presents a unique and complex reactivity profile. This document serves as a critical resource for researchers, medicinal chemists, and drug development professionals by elucidating the molecule's electronic characteristics, predicting its behavior in various chemical transformations, and providing robust, field-proven experimental protocols for its modification. The insights herein are grounded in established principles of physical organic chemistry and supported by authoritative literature on analogous structures, offering a predictive framework for leveraging this scaffold in synthetic and medicinal chemistry programs.
Introduction and Molecular Overview
The compound this compound is a multifaceted chemical entity that, while not extensively documented in public literature, holds significant potential as a building block in discovery chemistry. Its structure is a deliberate convergence of functionalities known to be pivotal in modulating biological activity and physicochemical properties.
-
The 3-Aminophenyl Moiety: This aniline-like fragment provides a nucleophilic primary amine, a common handle for amide coupling, sulfonylation, and alkylation, making it a primary site for library diversification. It is a weak base and an ortho-, para-directing group for electrophilic aromatic substitution, although its reactivity is tempered by the other functionalities.
-
The Thioether Linkage (-S-): The sulfur atom serves as a flexible, non-coplanar linker. Its lone pairs impart nucleophilic character, and it is susceptible to oxidation, offering a route to synthetically valuable sulfoxides and sulfones, which are common motifs in pharmaceuticals for improving polarity and hydrogen bonding capacity.
-
The 3-Nitropyridine Ring: This is the dominant electronic feature of the molecule. The potent electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the heterocyclic system highly electrophilic. This activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone of modern heterocycle synthesis.[1][2]
This guide will systematically deconstruct the reactivity of each functional group, consider their electronic interplay, and present actionable protocols for its strategic manipulation.
Predicted Physicochemical Properties
A preliminary in-silico analysis provides a baseline for handling and experimental design. These values are estimated based on the molecule's constituent parts and established computational models.
| Property | Predicted Value | Rationale / Significance |
| Molecular Weight | 261.29 g/mol | Foundational for stoichiometric calculations. |
| XLogP3 | ~3.5 | Suggests moderate lipophilicity, indicating good potential for membrane permeability but may require optimization for aqueous solubility. |
| pKa (Amine) | ~3-4 | The aromatic amine is expected to be a weak base, influenced by the electron-withdrawing nature of the linked nitropyridine thioether system. |
| pKa (Pyridine N) | <1 | The pyridine nitrogen is significantly deactivated by the adjacent nitro group, making it a very weak base. Protonation would likely require strong, non-aqueous acids. |
Spectroscopic Characterization Profile
Proper characterization is the bedrock of synthetic chemistry. The following are expected spectroscopic signatures for verifying the identity and purity of this compound.
-
¹H NMR: The spectrum will be complex, with distinct aromatic regions. The aminophenyl protons will appear as a set of multiplets in the ~6.5-7.5 ppm range. The pyridine protons will be further downfield due to the deshielding effect of the nitro group, likely in the ~7.5-8.8 ppm range. The broad singlet for the -NH₂ protons can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR: Aromatic carbons will dominate the spectrum between ~110-160 ppm. The carbon bearing the nitro group (C3 of pyridine) and the carbon attached to the sulfur (C2 of pyridine) will be significantly influenced by their substituents.
-
IR Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong asymmetric and symmetric N=O stretching for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be readily observable at m/z 261 under standard EI or ESI conditions.
Reactivity Analysis and Key Synthetic Transformations
The molecule's reactivity is a composite of its functional groups, with the electron-deficient nitropyridine ring exerting the most profound influence.
Reactions at the Aminophenyl Moiety
The primary aromatic amine is a versatile nucleophilic handle.
-
N-Acylation & N-Sulfonylation: Standard reactions with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) will proceed readily to form stable amides and sulfonamides. This is a primary method for diversification.
-
N-Alkylation: While possible, direct alkylation with alkyl halides can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) will convert the amine to a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., halides, -CN, -OH) in Sandmeyer-type reactions.
Reactions at the Thioether Linkage
The thioether is more than a simple linker; it is a site for strategic chemical modification.
-
Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized. This transformation is critical in drug development for modulating polarity, solubility, and metabolic stability.
-
To Sulfoxide: Use of one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures typically yields the sulfoxide.[3][4]
-
To Sulfone: Using an excess (≥2 equivalents) of the oxidant and often higher temperatures or longer reaction times will complete the oxidation to the sulfone.[5][6]
-
The electron-withdrawing nature of the nitropyridine ring will make the sulfur slightly less nucleophilic, potentially requiring more forcing conditions for oxidation compared to an alkyl aryl thioether.
Reactions of the 3-Nitropyridine Ring
This electron-deficient ring is primed for nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNA_r): The thioether at the C2 position is activated for displacement by strong nucleophiles. The strong electron-withdrawing nitro group at C3, along with the ring nitrogen, stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction.[1][7]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A potent nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the 3-aminophenylthiolate leaving group restores aromaticity.
-
Applicability: This pathway allows for the direct replacement of the entire aminophenylthio group, enabling significant structural modification. Studies on related 2-substituted-3-nitropyridines have shown they readily react with thiolate anions to give substitution products in good yields.[8][9]
-
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, unlocking a new avenue for functionalization.
-
Common Reagents: Standard conditions include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acid (e.g., SnCl₂, Fe/HCl).
-
Significance: This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring. The resulting diamine is a valuable precursor for synthesizing fused heterocyclic systems.
-
Diagram of Key Reactive Sites
The following diagram illustrates the primary sites of reactivity discussed.
Caption: A diagram illustrating the four primary reactive centers of the title compound.
Experimental Protocols: Methodologies and Rationale
The following protocols are presented as robust starting points for the chemical modification of this compound.
Protocol 4.1: Oxidation of Thioether to Sulfone
-
Objective: To synthesize {3-[(3-Nitropyridin-2-yl)sulfonyl]phenyl}amine.
-
Rationale: Oxidation to the sulfone significantly increases polarity and introduces a potent hydrogen bond acceptor, which can be crucial for improving pharmacokinetic properties. m-CPBA is a reliable and selective oxidant for this purpose. The use of a slight excess ensures complete conversion from the thioether and intermediate sulfoxide. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the oxidant.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in DCM (0.1 M), add m-CPBA (2.2 eq, ~77% purity) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product sulfone will be significantly more polar than the starting thioether.
-
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfone.
Workflow Diagram: Thioether Oxidation
Caption: Step-by-step workflow for the oxidation of the thioether to the corresponding sulfone.
Protocol 4.2: Reduction of Nitro Group
-
Objective: To synthesize {3-[(3-Aminopyridin-2-yl)thio]phenyl}amine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically proceeding with high yield and producing only water as a byproduct. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. Methanol is a common solvent for hydrogenations.
Step-by-Step Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10% w/w) under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Note: Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air.
-
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Self-Validation: The product diamine will have a different retention factor on TLC and a distinct mass in MS analysis compared to the starting nitro compound.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.
Conclusion
This compound is a strategically designed chemical scaffold with a rich and predictable reactivity profile. The interplay between its nucleophilic amine, oxidizable thioether, and electrophilic nitropyridine ring provides medicinal chemists with multiple, orthogonal handles for molecular elaboration. By understanding the underlying electronic principles governing its behavior, researchers can harness this molecule as a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. The protocols and analyses presented in this guide offer a validated foundation for the successful application of this promising compound.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link][10]
-
Nucleophilic Aromatic Substitution - Wikipedia. Wikipedia.[Link][1]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.[Link][2]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.[Link][8]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link][9]
-
Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. ACS Publications.[Link][3]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link][4]
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Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress.[Link][5]
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Sulfone synthesis by oxidation. Organic Chemistry Portal.[Link][6]
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Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.[Link][7]
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An In-depth Technical Guide to the Spectroscopic Characterization of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Prepared by: Gemini, Senior Application Scientist
Disclaimer: As of January 2026, a comprehensive set of published experimental spectroscopic data for the specific compound {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine is not available in the public domain. This guide has been developed by leveraging extensive data from structurally analogous compounds and established principles of spectroscopic interpretation. The following data are predictive and intended to serve as an expert guide for researchers on the anticipated spectral characteristics and the methodologies for their acquisition and analysis.
Introduction and Rationale
This compound is a heterocyclic compound featuring a 3-nitropyridine moiety linked via a thioether bridge to a 3-aminophenyl group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, as it combines the electron-deficient nitropyridine ring, a known pharmacophore and reactive handle, with the versatile aminophenylthio scaffold.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for the title compound. It is designed to equip researchers with the foundational knowledge to identify the compound, confirm its synthesis, and understand its structural nuances. The causality behind spectral predictions is explained, and field-proven protocols for data acquisition are provided.
Proposed Synthetic Route
The most plausible and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring strongly activates the 2-position for nucleophilic attack.
The proposed reaction involves treating commercially available 2-chloro-3-nitropyridine with 3-aminothiophenol. The thiol group of 3-aminothiophenol is a potent nucleophile that will selectively displace the chloride at the C2 position of the pyridine ring[1][2][3]. A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to deprotonate the thiol, enhancing its nucleophilicity.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For the title compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The electron-withdrawing nitro group and the pyridine nitrogen will cause the pyridine protons to appear significantly downfield. The protons on the aminophenyl ring will be influenced by the electron-donating amine group and the thioether linkage.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | dd (J ≈ 4.5, 1.5 Hz) | 1H | H-6' | Ortho to pyridine N and meta to NO₂, significantly deshielded. |
| ~8.45 | dd (J ≈ 8.5, 1.5 Hz) | 1H | H-4' | Para to pyridine N and ortho to NO₂, strongly deshielded. |
| ~7.30 | t (J ≈ 8.0 Hz) | 1H | H-5 | Ortho to S and meta to NH₂, deshielded by S, coupled to H-4 and H-6. |
| ~7.15 | dd (J ≈ 8.5, 4.5 Hz) | 1H | H-5' | Ortho to both pyridine N and NO₂, coupled to H-4' and H-6'. |
| ~6.90 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-6 | Ortho to NH₂ and meta to S, shielded by NH₂. |
| ~6.80 | t (J ≈ 2.0 Hz) | 1H | H-2 | Ortho to S and ortho to NH₂, deshielded by S, shielded by NH₂. |
| ~6.70 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-4 | Meta to S and ortho to NH₂, shielded by NH₂. |
| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange; typical for aromatic amines. |
Note: Predicted shifts are relative to TMS in DMSO-d₆. 'J' values are approximate coupling constants in Hz.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C-2' | Attached to both S and N, and adjacent to NO₂; highly deshielded. |
| ~153.5 | C-6' | Ortho to pyridine N, significantly deshielded. |
| ~150.0 | C-3 | Attached to the electron-donating NH₂ group. |
| ~148.5 | C-4' | Ortho to NO₂ group, deshielded. |
| ~145.0 | C-3' | Attached to the strongly electron-withdrawing NO₂ group. |
| ~136.0 | C-1 | Attached to the thioether sulfur. |
| ~131.0 | C-5 | CH carbon on the phenyl ring. |
| ~121.5 | C-5' | CH carbon on the pyridine ring. |
| ~119.0 | C-6 | CH carbon shielded by the ortho NH₂ group. |
| ~116.5 | C-4 | CH carbon shielded by the para NH₂ group. |
| ~115.0 | C-2 | CH carbon shielded by the ortho NH₂ group. |
Note: Predicted shifts are relative to TMS in DMSO-d₆.[4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~240 ppm.
-
-
2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum will be characterized by strong absorptions from the N-H bonds of the amine and the N=O bonds of the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3450 - 3350 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Characteristic of a primary aromatic amine (R-NH₂).[6][7] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Typical for C-H bonds on aromatic rings.[8] |
| 1620 - 1580 | Medium | N-H Bending (Scissoring) | Confirms the presence of a primary amine.[6] |
| 1600 - 1450 | Medium to Strong (multiple bands) | Aromatic C=C Ring Stretch | Characteristic vibrations of the phenyl and pyridine rings.[9] |
| 1550 - 1510 | Very Strong | Asymmetric N=O Stretch | A key diagnostic peak for aromatic nitro compounds.[10][11] |
| 1360 - 1320 | Very Strong | Symmetric N=O Stretch | The second key diagnostic peak for aromatic nitro compounds.[10][11] |
| 1330 - 1250 | Strong | Aromatic C-N Stretch | Vibration of the bond between the phenyl ring and the amine nitrogen.[7] |
| 750 - 690 | Strong | C-S Stretch | The carbon-sulfur bond vibration often appears in the fingerprint region. |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these bands can give clues about the substitution pattern. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum.
-
Typical parameters: Resolution of 4 cm⁻¹, 16-32 scans, spectral range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable structural clues by revealing the most stable ions that can be formed from the parent molecule.
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₁H₉N₃O₂S, with a monoisotopic mass of 247.04 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 247.
The primary fragmentation pathway is predicted to be the cleavage of the C-S bonds, as these are typically the weakest bonds in the structure.
Caption: Predicted major fragmentation pathways in EI-MS.
Key Predicted Fragments:
-
m/z 247 (M⁺˙): The molecular ion. Its presence confirms the molecular weight.
-
m/z 124: Represents the [3-aminophenylthio]⁺ cation, formed by cleavage of the pyridine-sulfur bond. This is expected to be a significant peak.[12][13]
-
m/z 155: Represents the [3-nitropyridin-2-yl]⁺ cation, formed by cleavage of the sulfur-phenyl bond.
-
m/z 123: Loss of sulfur from the m/z 155 fragment.
-
m/z 90: Loss of a sulfhydryl radical (•SH) from the m/z 124 fragment.
-
m/z 77: Loss of the nitro group (NO₂) from the m/z 123 fragment, corresponding to a pyridyl fragment.[14]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (DIP) or a gas chromatography (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library data.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector to separate the ions based on their mass-to-charge ratio (m/z).
-
High-Resolution MS (HRMS): To confirm the elemental composition, perform HRMS analysis (e.g., using a TOF or Orbitrap analyzer). This will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, calculating the mass differences between major peaks to propose the structures of the fragment ions and confirm the overall molecular structure.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently approach the synthesis and characterization of this molecule and its derivatives. The detailed protocols offer a standardized methodology for acquiring high-quality data, ensuring reproducibility and scientific rigor. While predictive, this analysis is grounded in the fundamental principles of spectroscopy and extensive data from related structures, offering a reliable roadmap for any scientist working with this compound.
References
- Bastrakov, M.A., et al. (2019). Reactions of 3-R-5-nitropyridines with nucleophiles: Nucleophilic substitution vs.
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]
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ChemistryViews. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1k: 1H NMR (400 MHz, DMSO) of 3-aminophenol. Retrieved from [Link]
-
Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
-
Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. 3-Aminothiophenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine in Common Organic Solvents
Abstract
Introduction and Compound Profile
The compound {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a complex organic molecule featuring several key functional groups that dictate its physicochemical properties. Its structure suggests potential applications in medicinal chemistry and materials science, where nitropyridine derivatives have been explored for various biological activities[1].
Molecular Structure:
-
Core Moieties: A phenylamine group, a thioether linkage, and a 3-nitropyridine ring.
-
Key Functional Groups:
-
Amino Group (-NH2): A weak base and a hydrogen bond donor/acceptor.
-
Thioether (-S-): A polarizable group that can engage in dipole-dipole interactions.
-
Nitropyridine: A heterocyclic aromatic system containing a strongly electron-withdrawing nitro group (-NO2), which significantly impacts the electron density and polarity of the ring.
-
Understanding the solubility of this Active Pharmaceutical Ingredient (API) is a critical first step in its development pathway. Poor solubility can impede absorption, limit oral bioavailability, and create significant challenges during formulation and manufacturing[2]. This guide provides the necessary tools to systematically evaluate its solubility profile.
Theoretical Principles: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces, including polarity, hydrogen bonding, and van der Waals forces.
-
Polarity: The presence of the nitro group, the pyridine nitrogen, and the amine group imparts significant polarity to the molecule. The thioether linkage adds to this. Therefore, it is predicted to have limited solubility in non-polar solvents like hexane or toluene.
-
Hydrogen Bonding: The primary amine (-NH2) is capable of both donating and accepting hydrogen bonds. This suggests that solubility will be favorable in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF, acetone).
-
Molecular Size and Rigidity: The relatively large, rigid aromatic structure can hinder efficient packing into a solvent lattice, which may limit solubility even in compatible solvents.
Based on these structural features, a preliminary qualitative solubility prediction can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Very Low | Mismatch in polarity. |
| Toluene | Non-polar Aromatic | Low | Aromatic nature may offer some interaction, but polarity mismatch dominates. |
| Dichloromethane (DCM) | Polar Aprotic | Low to Moderate | Intermediate polarity may allow for some dissolution. |
| Ethyl Acetate | Polar Aprotic | Moderate | Capable of accepting hydrogen bonds and has intermediate polarity. |
| Acetone | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor with significant polarity. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | High polarity and dipole moment. |
| Methanol (MeOH) | Polar Protic | High | Capable of hydrogen bonding (donor and acceptor) and high polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar aprotic solvent, effective at solvating complex molecules. |
Experimental Design: Thermodynamic Solubility Determination
To obtain definitive, quantitative data, the thermodynamic (or equilibrium) solubility must be determined. This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid material. The "shake-flask" method is the gold standard for this measurement due to its reliability[3][4].
The workflow is designed to ensure that true equilibrium is reached and that the final concentration is measured accurately.
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
This compound (solid, purity >95%)
-
HPLC-grade solvents: Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[5].
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
3.2. Procedure
-
Preparation: Add an excess of the solid compound (approximately 2-5 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment[3].
-
Solvent Addition: Accurately pipette 1.0 mL of each selected organic solvent into its respective vial.
-
Equilibration: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary to ensure thermodynamic equilibrium is reached[4].
-
Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw the clear supernatant. To ensure no particulate matter is transferred, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial[6].
-
Quantification:
-
Develop a validated HPLC-UV method capable of detecting and quantifying the compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of calibration standards from the stock solution to generate a standard curve (Concentration vs. UV Absorbance).
-
Analyze the filtered supernatant samples by HPLC. It may be necessary to dilute the samples to fall within the linear range of the calibration curve[2].
-
-
Calculation: Use the standard curve to determine the concentration of the compound in the analyzed samples. Account for any dilution factors to calculate the final solubility in mg/mL or µM.
Data Presentation and Interpretation
The results should be compiled into a clear, concise table that allows for easy comparison across different solvents. This quantitative data will validate or refine the initial qualitative predictions.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (µM) at 25°C | Observations |
| Hexane | Non-polar Aliphatic | 1.89 | e.g., No visible dissolution | ||
| Toluene | Non-polar Aromatic | 2.38 | |||
| Dichloromethane | Polar Aprotic | 9.08 | |||
| Ethyl Acetate | Polar Aprotic | 6.02 | |||
| Acetone | Polar Aprotic | 21.0 | |||
| Acetonitrile | Polar Aprotic | 37.5 | |||
| Methanol | Polar Protic | 32.7 | |||
| Dimethylformamide | Polar Aprotic | 36.7 | |||
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | e.g., Freely soluble |
Safety and Handling
-
Compound Handling: While specific toxicity data for this compound is unavailable, related nitropyridine and aminophenyl compounds can be irritants or harmful. Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvent Safety: All organic solvents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use. Avoid inhalation of vapors and skin contact. Store and handle in accordance with laboratory safety protocols[7].
References
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]
-
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An In-depth Technical Guide to the Potential Biological Activities of Nitropyridinyl Thioethers
Abstract
The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This guide delves into the burgeoning field of nitropyridinyl thioethers, a class of compounds that marries the potent biological activities of the nitropyridine scaffold with the versatile chemistry of the thioether linkage. We will explore the synthetic avenues to these molecules, dissect their potential mechanisms of action in oncology, and touch upon their prospective roles as antimicrobial and antiparasitic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising chemical class.
Introduction: The Strategic Hybridization of Pharmacophores
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of a nitro group onto this ring system dramatically alters its electronic properties, often imbuing the molecule with a range of biological activities, including anticancer, antibacterial, and antiparasitic effects. The nitro group can act as a bio-reductive "warhead," undergoing enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic reactive nitrogen species.
Thioethers, on the other hand, are crucial structural motifs in a vast array of biologically active molecules. The sulfur atom, with its unique size, polarizability, and ability to engage in various non-covalent interactions, plays a pivotal role in molecular recognition and binding to biological targets. Furthermore, the thioether linkage can be a site for metabolic oxidation, offering a potential handle for prodrug strategies.
The strategic combination of a nitropyridine moiety with a thioether linkage in "nitropyridinyl thioethers" presents an exciting opportunity to develop novel therapeutic agents with potentially unique mechanisms of action and improved pharmacological profiles. This guide will provide a comprehensive overview of the current understanding and future potential of this intriguing class of compounds.
Synthesis of Nitropyridinyl Thioethers: A General Approach
The most common and versatile method for the synthesis of nitropyridinyl thioethers is through nucleophilic aromatic substitution (SNAr). In this reaction, a suitable thiol-containing nucleophile displaces a leaving group, typically a halogen, from an activated nitropyridine ring.
A general synthetic scheme is presented below:
Figure 1: General synthetic scheme for nitropyridinyl thioethers.
Experimental Protocol: Synthesis of S-(5-nitropyridin-2-yl)-L-cysteine
This protocol is a representative example of the synthesis of a nitropyridinyl thioether.
Materials:
-
2-chloro-5-nitropyridine
-
L-cysteine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer with heating
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of L-cysteine hydrochloride (1.2 mmol) in DMF (10 mL), add potassium carbonate (3.0 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-5-nitropyridine (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-(5-nitropyridin-2-yl)-L-cysteine.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
Recent studies on 3-nitropyridine analogues have revealed a potent anticancer mechanism of action centered on the disruption of microtubule dynamics.[1] These compounds have been shown to be effective microtubule-targeting agents with broad-spectrum anticancer effects.[1] It is highly probable that nitropyridinyl thioethers will exhibit a similar mechanism of action, with the thioether moiety potentially influencing factors such as cell permeability, target binding affinity, and metabolic stability.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of anticancer activity for these nitropyridine derivatives is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[2] By disrupting the dynamic process of microtubule assembly and disassembly, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1][2]
Structural studies have demonstrated that these nitropyridine analogues bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.
Figure 2: Proposed signaling pathway for the anticancer activity of nitropyridinyl thioethers.
Quantitative Data: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative 3-nitropyridine analogues against a panel of human cancer cell lines.[1] It is anticipated that optimized nitropyridinyl thioethers could exhibit similar or enhanced potency.
| Compound | Cancer Cell Line | GI₅₀ (nM) |
| 4AZA2891 | Colon Cancer | < 10 |
| Lung Cancer | < 10 | |
| Breast Cancer | < 10 | |
| 4AZA2996 | Colon Cancer | < 10 |
| Lung Cancer | < 10 | |
| Breast Cancer | < 10 |
Table 1: Growth inhibition (GI₅₀) values for 3-nitropyridine analogues. Data is extrapolated from Herman J, et al. (2024).[1]
Experimental Protocols
This protocol details the determination of the cytotoxic effects of nitropyridinyl thioethers on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
Nitropyridinyl thioether stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nitropyridinyl thioether compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value.
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.[3]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Nitropyridinyl thioether compound
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer containing GTP and glycerol.
-
Add the nitropyridinyl thioether compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls, as well as a vehicle control.
-
Add the tubulin solution to the wells.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.
Antimicrobial and Antiparasitic Potential
The nitropyridine moiety is a well-established pharmacophore in antimicrobial and antiparasitic drug discovery. The mechanism of action in these contexts often involves the reductive activation of the nitro group by microbial nitroreductases.
Antimicrobial Activity
Nitropyridine-containing compounds have demonstrated activity against a range of bacteria.[4] The reduction of the nitro group can lead to the formation of cytotoxic radicals that can damage DNA, proteins, and other cellular components. The thioether component could modulate the compound's uptake and accumulation within bacterial cells.
Antiparasitic Activity
Nitro-heterocyclic compounds are a cornerstone in the treatment of several parasitic diseases, including leishmaniasis and Chagas disease.[5][6] The parasites that cause these diseases often possess unique nitroreductase enzymes that are absent in the human host.[7] This provides a basis for selective toxicity.
Figure 3: Proposed mechanism of antiparasitic activity of nitropyridinyl thioethers.
The introduction of a thioether linkage to a nitropyridine scaffold could influence the compound's affinity for these parasitic nitroreductases and its overall pharmacokinetic properties, potentially leading to more effective and safer antiparasitic agents.
Conclusion and Future Directions
Nitropyridinyl thioethers represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The convergence of the well-established biological activities of nitropyridines with the versatile chemistry of thioethers offers a rich landscape for drug discovery. The probable mechanism of action for their anticancer effects, through the inhibition of tubulin polymerization, provides a solid foundation for further optimization. Moreover, the potential for selective activation by microbial nitroreductases makes them attractive candidates for the development of novel antimicrobial and antiparasitic agents.
Future research in this area should focus on:
-
Synthesis of diverse libraries: The systematic synthesis and screening of a wide range of nitropyridinyl thioethers with varied substitution patterns on both the pyridine ring and the thioether moiety are crucial to establish robust structure-activity relationships.
-
In-depth mechanistic studies: While the microtubule-targeting mechanism is a strong hypothesis for anticancer activity, further studies are needed to confirm this for nitropyridinyl thioethers and to elucidate the precise molecular targets in microbes and parasites.
-
Pharmacokinetic and in vivo evaluation: Promising lead compounds should be advanced to pharmacokinetic studies and in vivo models of cancer and infectious diseases to assess their therapeutic potential in a more complex biological context.
The exploration of nitropyridinyl thioethers is a fertile ground for the discovery of next-generation therapeutics. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to contribute to this exciting and impactful field.
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An In-Depth Technical Guide to the Structure-Activity Relationship of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine Analogs
Introduction: Unlocking Therapeutic Potential Through Molecular Scaffolding
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to a multitude of FDA-approved therapeutics.[1] Its derivatives are lauded for their diverse biological activities, which are further tunable through strategic functionalization.[2] The introduction of a thioether linkage to the pyridine core gives rise to pyridine thioethers, a class of compounds demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] This guide focuses on a specific subclass: {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine and its analogs. This scaffold is of particular interest due to the unique electronic properties conferred by the 3-nitro group on the pyridine ring, which can significantly influence the molecule's interaction with biological targets.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the structure-activity relationship (SAR) of these analogs, delving into the synthetic rationale, the influence of structural modifications on biological activity, and detailed experimental protocols for their synthesis and evaluation. Our approach is grounded in established principles of medicinal chemistry, aiming to provide a causal understanding of how molecular structure dictates therapeutic efficacy.
The Core Scaffold: A Synthesis of Key Pharmacophores
The foundational structure of this compound is a composite of three key pharmacophoric elements: the 3-nitropyridine ring, the thioether linkage, and the phenylamine moiety. Understanding the individual contribution of each component is crucial for a systematic exploration of the SAR.
-
The 3-Nitropyridine Moiety: The pyridine ring itself is a key pharmacophore in numerous drugs.[1] The presence of a nitro group at the 3-position significantly alters the electronic landscape of the pyridine ring, acting as a strong electron-withdrawing group. This electronic modification can influence the compound's pKa, hydrogen bonding capacity, and susceptibility to metabolic enzymes. From a synthetic standpoint, the nitro group also activates the pyridine ring for nucleophilic aromatic substitution, facilitating the introduction of the thioether linkage.[3][4]
-
The Thioether Linkage: The thioether bond provides a flexible linkage between the pyridine and phenylamine rings, allowing for optimal orientation within a biological target's binding site. The sulfur atom can also participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. Furthermore, the thioether is susceptible to oxidation in vivo, potentially forming sulfoxide and sulfone metabolites with altered pharmacological profiles.
-
The Phenylamine Moiety: The phenylamine portion of the scaffold offers a versatile platform for introducing a wide range of substituents. Modifications to this ring can modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which are critical determinants of biological activity.[5][6][7] The amino group itself can act as a hydrogen bond donor and a site for further derivatization.
Synthetic Strategy: A Stepwise Approach to Analog Generation
The synthesis of this compound analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This approach allows for the modular construction of a library of analogs for SAR studies.
Experimental Protocol: Synthesis of the Core Scaffold
-
Starting Materials: 2-Chloro-3-nitropyridine and 3-aminothiophenol.
-
Reaction Setup: To a solution of 3-aminothiophenol (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base like potassium carbonate or triethylamine (1.2 equivalents).
-
Nucleophilic Substitution: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 60 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Diagram: Synthetic Workflow
Caption: A potential mechanism of action involving the inhibition of a protein kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to exploring the structure-activity relationship of its analogs, from synthetic strategies to the rational design of new derivatives. The key to unlocking the full potential of this compound class lies in a comprehensive understanding of how subtle structural modifications can lead to profound changes in biological activity.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific biological targets of these compounds through techniques such as affinity chromatography and proteomics.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these analogs exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the ADME properties of lead compounds to optimize their drug-like characteristics.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising analogs in relevant animal models of disease.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound analogs can be realized, leading to the development of next-generation medicines for a range of human diseases.
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The Nitro-Functionalized Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Nitropyridine-Based Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational heterocyclic motif, is a ubiquitous structural element in a significant portion of FDA-approved pharmaceuticals.[1] Its unique electronic properties and synthetic versatility have long made it a "privileged scaffold" in medicinal chemistry. The introduction of a nitro group onto this scaffold, creating nitropyridines, further enhances its chemical reactivity and biological activity, paving the way for the discovery and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of nitropyridine-based compounds in medicinal chemistry, delving into their synthesis, mechanisms of action, and key therapeutic applications. We will explore the evolution of this critical class of compounds, from early discoveries to their current role in combating a wide range of diseases, including cardiovascular conditions and infectious diseases.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of pyridine and its derivatives in the realm of medicine is a testament to the evolution of organic and medicinal chemistry. While the parent pyridine ring was first isolated in 1846, its synthetic accessibility was not realized until 1876. This breakthrough laid the groundwork for the systematic exploration of pyridine-containing molecules as potential therapeutic agents.
The introduction of the nitro group, a potent electron-withdrawing moiety, onto the pyridine ring marked a significant turning point. This functionalization dramatically alters the electronic landscape of the pyridine core, making it more susceptible to nucleophilic substitution and enabling a wider range of chemical transformations. This enhanced reactivity proved to be a boon for medicinal chemists, allowing for the facile introduction of various pharmacophoric groups to modulate biological activity.
While a precise, linear timeline for the discovery of the first bioactive simple nitropyridine is not clearly documented in seminal literature, the development of dihydropyridine calcium channel blockers in the mid-20th century, many of which feature a nitrophenyl substituent, stands as a pivotal moment. This class of drugs, exemplified by Nifedipine, demonstrated the profound physiological effects that could be achieved by incorporating a nitro-aromatic moiety into a pyridine-based structure.
Key Milestones in the Development of Nitropyridine-Containing Drugs
| Year | Milestone | Significance |
| 1966 | Synthesis of Nifedipine by Bayer.[2] | Marked the advent of dihydropyridine calcium channel blockers, showcasing the therapeutic potential of the nitrophenyl-dihydropyridine scaffold. |
| 1975 | First approval of Nifedipine.[3] | Established a new class of drugs for the treatment of hypertension and angina. |
| 1980s | Discovery of Nitazoxanide by Jean-François Rossignol.[3] | Introduced a new class of broad-spectrum antiparasitic agents, the thiazolides, featuring a nitrothiazole group. |
| 2002 | FDA approval of Nitazoxanide for parasitic infections.[4] | Provided a new therapeutic option for treating infections caused by Cryptosporidium parvum and Giardia lamblia. |
Synthetic Strategies: Building the Nitropyridine Core
The synthesis of nitropyridine-based compounds is a cornerstone of their development. The strategic placement of the nitro group and other substituents on the pyridine ring is crucial for achieving the desired biological activity. A variety of synthetic methodologies have been developed and refined over the years to construct these valuable molecules.
The Hantzsch Dihydropyridine Synthesis: A Classic Route to Calcium Channel Blockers
The Hantzsch synthesis is a classic multi-component reaction that has been instrumental in the development of dihydropyridine calcium channel blockers like nifedipine. This reaction involves the condensation of an aldehyde (often a nitrobenzaldehyde), two equivalents of a β-ketoester, and ammonia or an ammonium salt.
Caption: Hantzsch Dihydropyridine Synthesis for Nifedipine.
Experimental Protocol: Synthesis of Nifedipine via Hantzsch Condensation [1][5][6]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia solution
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol.
-
Slowly add concentrated ammonia solution to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the nifedipine product.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the crystals with cold methanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Self-Validation: The identity and purity of the synthesized nifedipine can be confirmed by various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The expected melting point for nifedipine is approximately 172-174 °C.
Synthesis of Key Intermediates: The Case of 2-Chloro-5-nitropyridine
Many bioactive nitropyridine compounds are synthesized from readily available and versatile building blocks. 2-Chloro-5-nitropyridine is a crucial intermediate in the synthesis of numerous pharmaceuticals due to the reactivity of the chlorine atom, which can be easily displaced by various nucleophiles.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a flask equipped with a reflux condenser and a stirrer, add 2-hydroxy-5-nitropyridine and phosphorus oxychloride.
-
Carefully add phosphorus pentachloride to the mixture.
-
Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, slowly pour the reaction mixture into ice water with vigorous stirring.
-
Neutralize the acidic solution with a sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-nitropyridine.
-
The product can be purified by recrystallization or column chromatography.
Self-Validation: The successful synthesis of 2-chloro-5-nitropyridine can be confirmed by its melting point (approximately 106-108 °C) and spectroscopic analysis (NMR and IR).
Mechanisms of Action: How Nitropyridines Exert Their Therapeutic Effects
The biological activity of nitropyridine-based compounds is diverse and depends on the overall molecular structure. The nitro group can play a direct role in the mechanism of action or act as a key modulator of the molecule's physicochemical properties.
Case Study 1: Nifedipine - A Calcium Channel Blocker
Nifedipine and other dihydropyridine derivatives act as L-type calcium channel blockers.[7][8][9] These channels are prevalent in the smooth muscle cells of blood vessels and in cardiac muscle.
Caption: Mechanism of Action of Nifedipine.
By blocking the influx of calcium ions into these cells, nifedipine leads to:
-
Vasodilation: Relaxation of the smooth muscle in the arterial walls, leading to a decrease in peripheral resistance and blood pressure.
-
Increased Coronary Blood Flow: Dilation of the coronary arteries, which improves oxygen supply to the heart muscle, making it effective in treating angina.
The presence of the 2-nitrophenyl group at the 4-position of the dihydropyridine ring is a critical structural feature for this activity.
Case Study 2: Nitazoxanide - A Broad-Spectrum Antimicrobial Agent
Nitazoxanide is a thiazolide antiparasitic and antiviral drug.[4] Its mechanism of action is primarily based on the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various protozoa and anaerobic bacteria.
Caption: Mechanism of Action of Nitazoxanide.
The nitro group on the thiazole ring is crucial for its activity. It is believed to be reduced within the target organism, leading to the formation of cytotoxic radical anions that disrupt cellular function.
Therapeutic Applications and Biological Activity
Nitropyridine-based compounds have demonstrated a wide range of therapeutic applications, from cardiovascular diseases to infectious diseases and oncology.
Quantitative Biological Activity Data
The following table summarizes the in vitro activity of nitazoxanide and its active metabolite, tizoxanide, against various pathogens.
| Compound | Organism | MIC (μg/mL) | Reference |
| Nitazoxanide | Bacteroides fragilis group (80 strains) | 0.5 (MIC₉₀) | [10] |
| Clostridium difficile (21 strains) | 0.06 (MIC₉₀) | [10] | |
| Clostridium perfringens (16 strains) | 0.5 (MIC₉₀) | [10] | |
| Trichomonas vaginalis (Metronidazole-resistant) | 1.6 (Median MLC) | [11] | |
| Tizoxanide | Influenza A/H1N1 | 0.2 - 1.5 (IC₅₀) | [12] |
| Trichomonas vaginalis (Metronidazole-resistant) | 0.8 (Median MLC) | [11] |
MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC required to inhibit 90% of isolates; MLC: Minimum Lethal Concentration; IC₅₀: Half-maximal inhibitory concentration.
Future Directions and Conclusion
The nitropyridine scaffold continues to be a fertile ground for drug discovery. Its inherent reactivity and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research is likely to focus on:
-
Development of novel analogs: Synthesizing new nitropyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of new therapeutic areas: Investigating the potential of nitropyridine-based compounds for treating other diseases, including cancer and neurodegenerative disorders.
-
Elucidation of novel mechanisms of action: Gaining a deeper understanding of how these compounds interact with their biological targets.
References
- Bayer AG. (1967). Nifedipine.
- Blajovan, R., & Modra, D. (n.d.). THE STUDY SYNTHESIS OF NIFEDIPINE - CALCIUM ANTAGONIST.
- Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
-
Mayo Clinic. (n.d.). Nifedipine (Oral Route). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nifedipine. PubChem Compound Summary for CID 4461. Retrieved from [Link]
- Sato, M. (2006). [Nifedipine: a novel vasodilator]. Nihon Yakurigaku Zasshi, 128(5), 316-318.
-
Patsnap Synapse. (n.d.). Nifedipine. Retrieved from [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.5.2. Hantzsch Synthesis of Nifedipine.
- Starosotnikov, A. M., & Bastrakov, M. A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5462.
- White, A. C. (2005). Nitazoxanide: A New Thiazolide Antiparasitic Agent. Clinical Infectious Diseases, 41(8), 1174–1178.
- Navarrete-Vazquez, G., et al. (2012). Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight. Molecules, 17(3), 3166-3183.
- Romark Laboratories, L.C. (2014). IMPROVED NITAZOXANIDE COMPOSITION AND PREPARATION METHOD THEREOF.
- Bayer Aktiengesellschaft. (2001). Process for preparing nifedipine. U.S.
- CSIR - National Institute for Interdisciplinary Science and Technology. (2021). AN IMPROVED PROCESS FOR THE PREPARATION OF NITAZOXANIDE AND INTERMEDIATES THEREOF.
- Abdel-rahman, H. M., et al. (2017). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC Advances, 7(81), 51433-51447.
-
Maguire, C. (2021, May 25). Nitazoxanide: Evidence-Based Health Information Related to COVID-19 [Video]. YouTube. [Link]
- Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.
- Al-Ostath, A., et al. (2023). Investigating the Biological Potency of Nitazoxanide-Based Cu(II), Ni(II) and Zn(II) Complexes Synthesis, Characterization and Anti-COVID-19, Antioxidant, Antibacterial and Anticancer Activities. Molecules, 28(16), 6124.
- Dubreuil, L., et al. (1996). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 40(10), 2266–2270.
- Musher, D. M., & Logan, N. (2008). Nitazoxanide : A Broad Spectrum Antimicrobial. The Internet Journal of Gastroenterology, 7(2).
- Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.
- Dubreuil, L., et al. (1996). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 40(10), 2266–2270.
- Schwebke, J. R., et al. (2020). Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates. Antimicrobial Agents and Chemotherapy, 64(8), e00624-20.
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Methodological & Application
Synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine: A Detailed Experimental Protocol for Researchers
Introduction
{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a diaryl thioether that holds significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive amino group and a nitro-activated pyridine ring linked by a thioether bridge, makes it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The synthesis of this class of molecules is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds.
This comprehensive guide provides a detailed, step-by-step experimental protocol for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the underlying chemical principles, safety considerations, and methods for product characterization.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich sulfur atom of 3-aminothiophenol acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The presence of the strongly electron-withdrawing nitro group at the 3-position is crucial, as it activates the pyridine ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The chloride ion is subsequently eliminated as a good leaving group, yielding the desired diaryl thioether.
The reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of a polar a-protic solvent, like N,N-dimethylformamide (DMF), is also critical as it effectively solvates the cationic species and promotes the reaction rate.
Materials and Apparatus
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 1.0 g (6.30 mmol) | ≥98% | Sigma-Aldrich |
| 3-Aminothiophenol | 22948-02-3 | 125.19 | 0.87 g (6.93 mmol) | ≥97% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.31 g (9.45 mmol) | ≥99% | Fisher Scientific |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | ACS Grade | VWR |
| Hexane | 110-54-3 | 86.18 | As needed | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | 18.02 | As needed | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | ACS Grade |
Apparatus
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and outlet
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Experimental Protocol
Reaction Workflow Diagram
Application Note: A Step-by-Step Guide to the Purification of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine by Column Chromatography
Abstract: This application note provides a detailed, step-by-step protocol for the purification of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine using silica gel column chromatography. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducibility. The protocol covers all stages from initial Thin-Layer Chromatography (TLC) analysis to final product recovery and purity assessment.
Introduction and Scientific Principle
{3-[(3--Nitropyridin-2-yl)thio]phenyl}amine is a heterocyclic compound containing nitro, amine, and sulfide functionalities. Such molecules are common intermediates in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications and characterization.[1] Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3]
For the target compound, we will employ normal-phase chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[4][5][6] The mobile phase, or eluent, will be a less polar organic solvent mixture. The principle of separation relies on the polarity of the molecules in the crude mixture.[4][5] Our target molecule possesses polar functional groups (amine and nitro groups) which will interact with the polar silica gel via hydrogen bonding and dipole-dipole interactions.[4] Less polar impurities will have weaker interactions and will be carried through the column more quickly by the mobile phase, while the more polar target compound will elute later. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound, separating it from impurities.
Materials and Reagents
Equipment:
-
Glass chromatography column (dimensions dependent on sample size)
-
Separatory funnel or solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Round-bottom flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm / 366 nm)
-
Capillary tubes for spotting
-
Fraction collector or test tubes
-
Vacuum pump
-
Heating bath
-
Clamps and stand
Reagents:
-
Crude this compound
-
Silica gel for column chromatography (e.g., 60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade (optional, for highly polar impurities)
-
Sand (acid-washed)
-
Cotton or glass wool
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Rationale: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[11] TLC provides a rapid assessment of the crude mixture's complexity and helps identify a mobile phase that provides good separation between the target compound and impurities.[11] The ideal solvent system will result in a retention factor (R_f) of approximately 0.25-0.35 for the target compound.
Protocol:
-
Prepare several eluent systems of varying polarities. Good starting points for compounds like this are mixtures of hexane and ethyl acetate.[12]
-
System A: 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc)
-
System B: 20% Ethyl Acetate in Hexane (8:2 Hexane:EtOAc)
-
System C: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)
-
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp. Aromatic and nitro-containing compounds are often UV-active.[13]
-
Calculate the R_f value for each spot in each system: R_f = (distance traveled by spot) / (distance traveled by solvent front).
-
Select the solvent system where the desired product has an R_f of ~0.3 and is well-separated from other spots. If the compound remains at the baseline, the solvent is not polar enough. If it travels with the solvent front, the solvent is too polar.
Step-by-Step Column Chromatography Protocol
This protocol assumes a standard glass column and gravity-fed elution.
Step 1: Column Preparation
-
Rationale: Proper packing is essential to prevent cracking or channeling of the stationary phase, which would lead to poor separation.[14] A layer of sand at the bottom provides a flat base for the silica and prevents it from washing out, while a top layer of sand protects the silica bed from disturbance during solvent addition.[14]
-
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[15]
-
Fill the column about one-third full with the initial, least polar mobile phase determined from TLC analysis (e.g., 10% EtOAc/Hexane).
-
Step 2: Packing the Column (Wet Slurry Method)
-
Rationale: The wet slurry method is generally preferred as it minimizes the inclusion of air bubbles and leads to a more uniformly packed column.[2]
-
Procedure:
-
In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a separate flask, prepare a slurry by adding the silica gel to the mobile phase.[14]
-
Swirl to create a homogenous suspension and quickly pour it into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will begin to pack down.
-
Continuously tap the side of the column gently to encourage even settling and release any trapped air bubbles.[14]
-
Add more slurry until the desired column height is reached.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to prevent disruption of the silica bed.[14]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry.
-
Step 3: Sample Loading
-
Rationale: The sample must be loaded onto the column in a concentrated, narrow band. A wide band will result in poor separation and broad fractions.[2]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like DCM.
-
Carefully apply the dissolved sample solution directly to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the silica bed. Drain again to the top of the sand.
-
Step 4: Elution and Fraction Collection
-
Rationale: Elution begins with the low-polarity solvent system determined by TLC. This allows less polar impurities to travel down the column and be collected first. The polarity of the eluent is then gradually increased (gradient elution) to move the more polar target compound down the column at a reasonable rate.
-
Procedure:
-
Carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir for continuous solvent addition.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or a fraction collector.
-
Maintain a constant flow of solvent, ensuring the column never runs dry.
-
Monitor the separation by periodically collecting a drop from the column outlet onto a TLC plate and checking under a UV lamp.
-
If separation is slow, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% Ethyl Acetate in Hexane). This is known as a step gradient.
-
Step 5: Analysis of Fractions and Product Recovery
-
Rationale: The collected fractions must be analyzed to determine which ones contain the pure product. TLC is the most common method for this analysis.
-
Procedure:
-
Spot every few collected fractions onto a TLC plate. It is also helpful to spot the crude material as a reference.
-
Develop the TLC plate in the solvent system used for the column.
-
Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.[7][8][9][10][16] The principle of rotary evaporation involves reducing the pressure to lower the solvent's boiling point, allowing for gentle removal with moderate heating.[8][10]
-
Once the solvent is removed, the purified solid this compound will remain.
-
Data Presentation and Visualization
Table 1: Summary of Optimized Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase suitable for separating moderately polar compounds.[3][17] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers good selectivity for aromatic amines and nitro compounds; polarity is easily adjusted.[12][18] |
| TLC R_f Target | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time in column chromatography. |
| Sample Loading | Concentrated solution in minimal solvent | Ensures a narrow starting band for efficient separation.[2] |
| Elution Method | Step Gradient | Allows for the removal of non-polar impurities first, followed by the elution of the target compound by increasing solvent polarity. |
| Detection | UV visualization (254 nm) | Aromatic rings and nitro groups are chromophores that absorb UV light, making them visible on TLC plates.[13] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Post-Purification Assessment and Troubleshooting
After purification, the identity and purity of the final compound should be confirmed using analytical techniques such as:
-
TLC: A single spot should be observed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point range indicates high purity.
Troubleshooting Common Issues:
-
Poor Separation: The chosen solvent system may not be optimal. Re-evaluate with TLC using different solvent combinations. The column may have been packed improperly, leading to channeling.
-
Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). For very polar compounds, a small percentage of methanol in DCM might be necessary, but use with caution as it can dissolve some silica.[12]
-
Streaking on Column/TLC: This can occur with amines due to their basicity and strong interaction with the acidic silica gel. Adding a small amount (~1%) of triethylamine to the mobile phase can neutralize the silica and improve peak shape.[12][19]
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
-
Step-by-Step Procedures for Rotary Evaporation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025). Retrieved from [Link]
-
Silica Gel Column Chromatography: Overview. (2024). JoVE. Retrieved from [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
How Does Silica Gel Chromatography Work? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Rotary Evaporation to Remove Solvent. (2015). JoVE. Retrieved from [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. Retrieved from [Link]
-
Silica Gel for Column Chromatography. (2023). Sorbead India. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Purification of THP protected compound. (2025). Reddit. Retrieved from [Link]
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Standard Operating Procedure Rotary Evaporator in the P.O.W.E.R. Laboratory. (2019). Retrieved from [Link]
-
Gel-Filtration Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Rotary Evaporator | Common evaporation & concentration methods. (n.d.). Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
Introducing Chromatography: Thin Layer Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
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- 19. reddit.com [reddit.com]
Application Notes & Protocols: {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine as a Versatile Intermediate in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine . This diaryl thioether is a valuable intermediate, incorporating a reactive nitro-activated pyridine ring and a functional aminophenyl moiety, making it a strategic building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents.
The following sections detail the synthetic protocol for this intermediate, explore its subsequent chemical transformations, and provide insights into its application in constructing molecules of medicinal interest. The protocols are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.
Part 1: Synthesis of this compound
The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing effect of the nitro group on the pyridine ring, which activates the 2-position for substitution by a sulfur nucleophile.
1.1: Underlying Principles and Mechanistic Insight
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the thiolate on the electron-deficient pyridine ring. The strong electron-withdrawing nitro group at the 3-position is crucial for stabilizing this intermediate, thereby facilitating the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine. The choice of a base is critical to deprotonate the thiol of 3-aminothiophenol, generating the more nucleophilic thiolate anion.
1.2: Experimental Protocol
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials:
| Compound | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-nitropyridine | 158.56 | 1.0 g | 6.31 mmol |
| 3-Aminothiophenol | 125.19 | 0.87 g (0.79 mL) | 6.94 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.31 g | 9.46 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol) and potassium carbonate (1.31 g, 9.46 mmol).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (20 mL) to the flask. Stir the suspension at room temperature. To this mixture, add 3-aminothiophenol (0.79 mL, 6.94 mmol) dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL). The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Drying and Characterization: Dry the purified product under vacuum to yield this compound as a solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data would be analogous to similar structures reported in the literature[1].
Part 2: Application as a Synthetic Intermediate
This compound is a bifunctional intermediate, presenting two primary handles for further synthetic elaboration: the nitro group on the pyridine ring and the amino group on the phenyl ring.
2.1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation, yielding a diamine precursor that can be used in the synthesis of various heterocyclic systems.
Workflow for Nitro Group Reduction:
Caption: Workflow for nitro group reduction.
Protocol for Reduction using Stannous Chloride:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.04 mmol) in ethanol (30 mL).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.56 g, 20.2 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to yield N²-(3-aminophenyl)pyridine-2,3-diamine.
The resulting vicinal diamine is a key precursor for the synthesis of imidazo[1,2-a]pyridines, which are privileged structures in medicinal chemistry[2].
2.2: Acylation and Amidation of the Phenyl Amino Group
The amino group on the phenyl ring can be readily acylated or used in amidation reactions to introduce a variety of substituents, which is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4]
General Protocol for Acylation:
-
Reaction Setup: Dissolve this compound (1.0 g, 4.04 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) in a flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (0.67 mL, 4.85 mmol).
-
Acylating Agent Addition: Cool the mixture to 0°C and slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (4.44 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.
Part 3: Application in the Synthesis of Bioactive Scaffolds
The strategic placement of functional groups in this compound makes it an ideal starting material for the construction of more complex molecules with potential biological activity. For instance, after the reduction of the nitro group, the resulting diamine can undergo cyclization reactions to form fused heterocyclic systems.
Logical Flow for Synthesis of Fused Heterocycles:
Caption: Synthesis of bioactive scaffolds.
This synthetic strategy provides access to a wide range of compounds that can be screened for various biological activities, including but not limited to kinase inhibitors, anti-infective agents, and central nervous system drugs. The nitropyridine moiety itself is found in numerous bioactive compounds.[5]
References
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]
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Application Notes and Protocols: In Vitro Anticancer Screening of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
This is a preliminary step. I will continue to the next steps of my original plan.
Introduction: Targeting Cancer with Novel Pyridine Derivatives
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. This is often attributed to their ability to mimic endogenous purine and pyrimidine bases and interact with various biological targets. This document provides a detailed guide for the in vitro screening of a specific pyridine derivative, {3-[(3-nitropyridin-2-yl)thio]phenyl}amine, for its potential as an anticancer agent.
The rationale for investigating this particular compound stems from the known bioactivity of related structures. For instance, various 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The incorporation of a phenylamine thioether linkage introduces additional structural features that may modulate its biological activity and selectivity. This guide outlines a systematic, multi-tiered approach to evaluate the compound's cytotoxic and mechanistic effects on cancer cells, providing researchers with a robust framework for its preclinical assessment.
Experimental Design: A Phased Approach to Anticancer Screening
A logical and sequential experimental workflow is critical for the efficient and comprehensive evaluation of a novel compound. The proposed screening cascade for this compound is designed to first establish its cytotoxic potential and then delve into the underlying mechanisms of action.
Figure 1: A phased workflow for the in vitro anticancer screening of this compound.
Part 1: Initial Cytotoxicity Assessment
The primary objective of this phase is to determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines. This provides a broad overview of its potency and potential tumor-type selectivity.
Materials and Reagents
-
Compound: this compound (synthesis and purity verification are prerequisite).
-
Cell Lines: A diverse panel of human cancer cell lines is recommended to assess broad-spectrum activity. Consider representatives from different tissue origins (e.g., breast, lung, colon, leukemia).
-
Culture Media and Reagents: Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or an acidified isopropanol solution.
-
Microplates: Sterile 96-well flat-bottom plates.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the compound-containing medium and incubate for a defined period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[3]
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
| Cell Line | Tissue Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | [Insert experimental value] |
| A549 | Lung Cancer | [Insert experimental value] |
| HCT116 | Colon Cancer | [Insert experimental value] |
| Jurkat | Leukemia | [Insert experimental value] |
| [Add other cell lines] | [Specify origin] | [Insert experimental value] |
Table 1: Representative data table for summarizing the IC50 values of this compound across a panel of cancer cell lines.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the underlying mechanisms responsible for its anticancer activity. This typically involves assessing its ability to induce programmed cell death (apoptosis) and its impact on cell cycle progression.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Figure 2: Quadrant analysis of apoptosis using Annexin V-FITC and PI staining.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[10] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
-
Cell Treatment and Fixation:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[12]
-
-
Staining:
-
Wash the fixed cells with PBS and treat them with RNase to prevent PI from binding to RNA.[13]
-
Stain the cells with a PI solution.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Western Blot Analysis of Key Regulatory Proteins
To further dissect the molecular mechanisms, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[14]
-
Apoptosis:
-
Cell Cycle:
-
Cyclins and CDKs: Cyclin D1, Cyclin B1, CDK4, CDK1 (key regulators of cell cycle progression).[15]
-
p53 and p21: Tumor suppressor proteins involved in cell cycle arrest.
-
-
Protein Extraction and Quantification:
-
Lyse the treated cells and extract the total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
| Protein Target | Expected Change with this compound Treatment | Rationale |
| Cleaved Caspase-3 | Increase | Activation of the executioner caspase in apoptosis. |
| Cleaved PARP | Increase | A downstream marker of caspase-3 activation. |
| Bcl-2/Bax Ratio | Decrease | A shift towards a pro-apoptotic state. |
| Cyclin D1 | Decrease | Potential arrest in the G1 phase of the cell cycle. |
| p21 | Increase | Induction of a cell cycle inhibitor. |
Table 2: Expected outcomes of Western blot analysis for key apoptosis and cell cycle regulatory proteins.
Conclusion and Future Directions
This comprehensive in vitro screening protocol provides a robust framework for the initial evaluation of this compound as a potential anticancer agent. The data generated from these assays will offer critical insights into its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression. Positive and potent results from this screening cascade would warrant further investigation, including more detailed mechanistic studies to identify its specific molecular targets and in vivo efficacy studies in preclinical animal models. The systematic approach outlined herein will enable a thorough and efficient assessment of this novel compound's therapeutic potential in oncology.
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Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
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National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]
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PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
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IJCPS. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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Assay Genie. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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University of Cambridge. Cell Cycle Tutorial Contents. [Link]
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SlideShare. In vitro methods of screening of anticancer agents. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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National Center for Biotechnology Information. 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]
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PubMed. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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MDPI. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[5][6][16]triazin-7-ones and Stable Free Radical Precursors. [Link]
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ResearchGate. (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[5][6][16]triazin-7-ones and Stable Free Radical Precursors. [Link]
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MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
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National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
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Annals of Medical and Health Sciences Research. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
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National Center for Biotechnology Information. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Properties of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine against Bacterial Strains
Authored by: A Senior Application Scientist
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potential therapeutic value. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the compound {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. The protocols detailed herein are grounded in internationally recognized standards to ensure scientific rigor and data reproducibility. We will delve into the rationale for investigating this specific nitropyridine derivative, provide step-by-step methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and offer insights into data interpretation and safety considerations.
Introduction: The Rationale for Investigation
The pyridine nucleus is a core scaffold in numerous FDA-approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities. The incorporation of a nitro group into the pyridine ring, in particular, has been shown to be a promising strategy in the development of antimicrobial agents.[1][2] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets within microbial cells.[3] Several studies have reported that various nitropyridine derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4]
The compound this compound is a novel molecule that combines the nitropyridine scaffold with a phenylamine moiety through a thioether linkage. This unique structural arrangement warrants investigation into its potential as an antimicrobial agent. These application notes provide a robust framework for the systematic evaluation of this compound's efficacy against a panel of clinically relevant bacterial strains. The methodologies described are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guidelines for dilution antimicrobial susceptibility tests.[5][6][7]
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to handle this compound with appropriate caution. Aromatic nitro compounds and aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin and may cause skin and eye irritation.[8][9][10]
General Handling Guidelines:
-
Always work in a well-ventilated laboratory or under a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][12]
-
Avoid inhalation of dust or vapors.[8]
-
Wash hands thoroughly after handling the compound.[10]
-
In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]
-
Dispose of waste in accordance with institutional and local regulations for chemical waste.[12]
Experimental Workflow Overview
The evaluation of the antimicrobial properties of this compound follows a systematic progression from determining the minimum concentration required to inhibit bacterial growth (MIC) to establishing the minimum concentration needed to kill the bacteria (MBC).
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Application Notes and Protocols for Assessing the Herbicidal Activity of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine Derivatives
Introduction: A Novel Class of Potential Herbicides
The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action.[1] The {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine scaffold represents a promising area of chemical exploration for new herbicides. This structure incorporates a pyridine ring, a common motif in many successful agrochemicals, which can enhance metabolic stability, permeability, and target binding.[2] The thioether linkage and the nitropyridine moiety further contribute to the unique physicochemical properties of these derivatives, suggesting the potential for novel biological activity.
The herbicidal efficacy of a compound is intrinsically linked to its ability to disrupt essential physiological processes in plants.[1] For pyridine-containing compounds, several mechanisms of action have been identified, including the inhibition of crucial enzymes like Acetyl-CoA Carboxylase (ACCase)[3][4][5][6][7] or Protoporphyrinogen Oxidase (PPO).[8][9] ACCase is vital for fatty acid synthesis, a process essential for membrane integrity and plant growth.[3][5] Its inhibition leads to a cascade of cellular damage, ultimately causing plant death.[5] PPO inhibitors, on the other hand, disrupt chlorophyll biosynthesis, leading to the accumulation of phototoxic intermediates that cause rapid cellular damage upon exposure to light.[9]
This document provides a comprehensive set of protocols for the systematic assessment of the herbicidal activity of novel this compound derivatives. The methodologies outlined herein are designed to progress from rapid, high-throughput in vitro screening to more detailed in vivo whole-plant assays under controlled greenhouse conditions. The overarching goal is to identify promising lead compounds, understand their spectrum of activity, and lay the groundwork for mechanistic studies.
Part 1: In Vitro Screening for Herbicidal Activity
Initial screening in a controlled in vitro environment allows for the rapid and cost-effective evaluation of a large number of derivatives.[10][11] These assays typically measure fundamental indicators of plant health, such as seed germination and early seedling growth.[12][13]
Seed Germination and Seedling Growth Assay
This primary assay evaluates the effect of the test compounds on the germination and early development of both monocotyledonous and dicotyledonous plant species.
Rationale: Inhibition of seed germination or early root and shoot elongation is a strong indicator of phytotoxicity. This method allows for the determination of a dose-dependent response and provides preliminary data on the selective activity of the compounds against different plant types.
Experimental Workflow:
Caption: Workflow for the in vitro seed germination and seedling growth assay.
Detailed Protocol:
-
Preparation of Test Compounds:
-
Prepare 100 mM stock solutions of each this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of working concentrations.
-
-
Plating and Seeding:
-
Prepare a suitable sterile growth medium, such as Murashige and Skoog (MS) agar medium.[14]
-
While the medium is molten, add the test compounds to achieve final concentrations typically ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%, as higher concentrations can be phytotoxic. Include a DMSO-only treatment as a negative control and a commercial herbicide (e.g., glyphosate or a known ACCase/PPO inhibitor) as a positive control.
-
Dispense the medium into sterile Petri dishes or multi-well plates.[10]
-
Surface-sterilize seeds of selected indicator species (e.g., Arabidopsis thaliana for dicots, and Lolium rigidum (ryegrass) or Echinochloa crus-galli (barnyardgrass) for monocots) using a 1% sodium hypochlorite solution followed by sterile water rinses.[15]
-
Aseptically place a defined number of seeds onto the solidified medium.
-
-
Incubation and Data Collection:
-
Seal the plates and incubate in a growth chamber with controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16h light / 8h dark).[14]
-
After a predefined period (e.g., 3-7 days), record the germination rate for each treatment.
-
Measure the primary root and shoot length of the seedlings.
-
Calculate the percent inhibition of root and shoot growth for each concentration relative to the negative control.
-
Data Presentation:
| Compound ID | Test Species | Concentration (µM) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Derivative 1 | A. thaliana | 10 | 15 | 85 | 70 |
| Derivative 1 | A. thaliana | 50 | 40 | 100 | 95 |
| Derivative 1 | L. rigidum | 10 | 5 | 20 | 15 |
| Derivative 1 | L. rigidum | 50 | 10 | 45 | 30 |
| Derivative 2 | A. thaliana | 10 | 10 | 70 | 65 |
| ... | ... | ... | ... | ... | ... |
Part 2: In Vivo Whole-Plant Screening in a Greenhouse Environment
Compounds that demonstrate significant activity in vitro should be advanced to whole-plant assays to evaluate their efficacy under more realistic conditions.[14][16] These assays can be conducted as either pre-emergence or post-emergence treatments.
Pre-emergence Herbicidal Activity
This protocol assesses the ability of the compounds to prevent weed emergence when applied to the soil before the weeds have germinated.
Rationale: Pre-emergence herbicides are a critical tool in weed management, controlling weeds as they germinate. This assay determines if the test compounds are stable and active in the soil, and can be taken up by the roots or emerging shoots of seedlings.
Detailed Protocol:
-
Plant Preparation:
-
Fill pots with a standardized soil mix.
-
Sow a predetermined number of seeds of various weed species (e.g., Amaranthus retroflexus (pigweed), Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail)) at a shallow depth.[17]
-
-
Compound Application:
-
Prepare spray solutions of the test compounds in a suitable solvent/surfactant system (e.g., water with 0.02% surfactant).[14]
-
Apply the compounds uniformly to the soil surface at various application rates (e.g., ranging from 37.5 to 150 g active ingredient per hectare).[8][18] Use a calibrated laboratory sprayer to ensure even coverage.
-
Include untreated and positive controls.
-
-
Growth and Evaluation:
-
Move the pots to a greenhouse with controlled temperature, humidity, and lighting.
-
Water the pots as needed, typically by subirrigation to avoid washing the compound off the soil surface.
-
After a specified period (e.g., 14-21 days), evaluate the herbicidal effect by counting the number of emerged plants and visually assessing their health (e.g., stunting, chlorosis, necrosis) on a percentage scale (0% = no effect, 100% = complete kill).
-
Harvest the above-ground biomass and record the fresh or dry weight as a quantitative measure of efficacy.
-
Post-emergence Herbicidal Activity
This protocol evaluates the efficacy of the compounds when applied directly to the foliage of established weeds.
Rationale: Post-emergence herbicides are used to control weeds that have already germinated. This assay is crucial for determining if the compounds can be absorbed by the leaves and translocated to their site of action within the plant.[3]
Experimental Workflow:
Caption: Workflow for the post-emergence whole-plant herbicidal assay.
Detailed Protocol:
-
Plant Preparation:
-
Sow seeds and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves). This ensures uniformity among the test plants.
-
-
Compound Application:
-
Prepare spray solutions as described for the pre-emergence assay.
-
Apply the compounds directly to the plant foliage, ensuring complete and uniform coverage.
-
-
Growth and Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess and record phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to note include chlorosis (yellowing), necrosis (tissue death), bleaching, and growth inhibition.[3]
-
At the end of the experiment, perform a final visual rating of percent control and measure the fresh or dry weight of the surviving plant tissue.
-
Data Presentation:
| Compound ID | Application Rate (g ai/ha) | Weed Species | Post-emergence Control (%) (14 DAT) |
| Derivative 1 | 75 | A. retroflexus | 95 |
| Derivative 1 | 150 | A. retroflexus | 100 |
| Derivative 1 | 75 | S. viridis | 40 |
| Derivative 1 | 150 | S. viridis | 65 |
| Acifluorfen (Control) | 150 | A. retroflexus | 90 |
| ... | ... | ... | ... |
Part 3: Preliminary Mechanism of Action (MoA) Investigation
Once promising herbicidal candidates are identified, preliminary studies can help elucidate their potential mode of action.
Target Enzyme Inhibition Assays
Given the structural motifs present in this compound derivatives, assessing their ability to inhibit common herbicide target enzymes is a logical next step.
Rationale: Directly measuring the inhibition of key enzymes like ACCase or PPO can provide strong evidence for a compound's MoA.[8] This information is critical for understanding the compound's herbicidal properties and for guiding further chemical optimization.
ACCase Inhibition Assay:
-
Principle: The activity of ACCase can be measured by quantifying the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA. This is often done using a spectrophotometric assay coupled to other enzymes.
-
Protocol Outline:
-
Isolate ACCase from a susceptible grass species (e.g., ryegrass).
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding acetyl-CoA, ATP, and bicarbonate.
-
Measure the rate of reaction using a spectrophotometer.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
PPO Inhibition Assay:
-
Principle: PPO activity is determined by measuring the rate of oxidation of protoporphyrinogen IX to protoporphyrin IX, which can be monitored fluorometrically.
-
Protocol Outline:
-
Isolate PPO from plant mitochondria or etioplasts.
-
Incubate the enzyme with the test compound.
-
Add the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence as protoporphyrin IX is formed.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The protocols detailed in these application notes provide a systematic and robust framework for evaluating the herbicidal potential of novel this compound derivatives. By progressing from high-throughput in vitro screens to whole-plant greenhouse trials and preliminary MoA studies, researchers can efficiently identify and characterize promising new herbicide candidates. This structured approach, grounded in established methodologies, ensures the generation of reliable and reproducible data, accelerating the discovery pipeline for the next generation of weed management solutions.
References
-
Synthesis and biological profile of 2,3-dihydro[1][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Acetyl CoA Carboxylase (ACCase) Inhibitors. University of Nebraska-Lincoln. Available at: [Link]
-
In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. BioMed Central. Available at: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]
-
Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. PubMed. Available at: [Link]
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. Available at: [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]
-
Herbicides, Pyridine Carboxylate. ResearchGate. Available at: [Link]
-
Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Royal Society of Chemistry. Available at: [Link]
-
Herbicides that Inhibit ACCase. Principles of Weed Control. Available at: [Link]
-
In Vitro Assays. Plant and Soil Sciences eLibrary. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Center for Biotechnology Information. Available at: [Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO Brasil. Available at: [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]
-
ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. SpringerLink. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Molecular Docking Study of 2-Thioether-5-(Thienyl/Pyridyl)-1,3,4-Oxadiazoles as Potent Transketolase Inhibitors. PubMed. Available at: [Link]
-
In vivo fluorescent screening for HPPD‐targeted herbicide discovery. ResearchGate. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. Available at: [Link]
-
Resistance to acetyl-CoA carboxylase-inhibiting herbicides. PubMed. Available at: [Link]
-
Screening for Herbicide Resistance in Weeds. BioOne Complete. Available at: [Link]
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. Available at: [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. Available at: [Link]
-
Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. National Center for Biotechnology Information. Available at: [Link]
-
What is an authentic method to test our compounds for herbicidal or weedicidal activities?. ResearchGate. Available at: [Link]
-
Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. ResearchGate. Available at: [Link]
-
Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones. ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. Sci-Hub. Available at: [Link]
Sources
- 1. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 11. bioone.org [bioone.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side products in the synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Technical Support Center: Synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core of this reaction involves the displacement of a halide, most commonly chloride, from an electron-deficient aromatic ring by a nucleophile. In this case, 2-chloro-3-nitropyridine serves as the electrophilic substrate, and 3-aminothiophenol acts as the nucleophile. The nitro group in the meta position to the chlorine atom is crucial as it activates the pyridine ring for nucleophilic attack.[1][2][3]
The primary transformation is the formation of a thioether bond between the pyridine ring and the phenyl ring. While this reaction is generally robust, several side products can arise due to the bifunctional nature of the reactants and the reaction conditions.
Reaction Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction is sluggish or incomplete. What are the possible causes?
Answer: Several factors can contribute to an incomplete reaction:
-
Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amino group of the starting material or product, thereby deactivating them. A suitable base is required to neutralize the HCl and to deprotonate the thiol, making it a more potent nucleophile. Ensure you are using at least one equivalent of a non-nucleophilic base such as potassium carbonate or triethylamine.
-
Low Reaction Temperature: While room temperature may be sufficient, gentle heating (e.g., 50-60 °C) can often accelerate the reaction without promoting significant side product formation.[4]
-
Poor Solvent Choice: The solvent should be able to dissolve both reactants and be inert to the reaction conditions. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally good choices.
-
Purity of Starting Materials: Impurities in either 2-chloro-3-nitropyridine or 3-aminothiophenol can inhibit the reaction. It is advisable to check the purity of your starting materials by NMR or LC-MS before commencing the synthesis.
FAQ 2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?
Answer: The presence of multiple spots on your TLC plate is a strong indication of side product formation. The most common side products in this synthesis are:
-
Disulfide Byproduct (bis(3-aminophenyl) disulfide): The thiol group of 3-aminothiophenol is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer.
-
N-Arylated Byproduct: 3-aminothiophenol has two nucleophilic centers: the sulfur of the thiol and the nitrogen of the amine. Although the thiol is a stronger nucleophile in this context, a competitive reaction at the amino group can occur, leading to the formation of 3-nitro-N-(3-mercaptophenyl)pyridin-2-amine.
-
Hydrolysis Product (3-Nitro-2-pyridone): If there is significant water in your reaction solvent or starting materials, the 2-chloro-3-nitropyridine can undergo hydrolysis to form 3-nitro-2-pyridone.
-
Unreacted Starting Materials: Incomplete reactions will show the presence of both 2-chloro-3-nitropyridine and 3-aminothiophenol.
The following diagram illustrates the formation of the desired product and the key side products.
Caption: Formation of the desired product and common side products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations | Analytical Identification |
| Significant amount of a less polar spot on TLC (relative to the product) | Formation of bis(3-aminophenyl) disulfide. | 1. Degas Solvents: Before use, sparge your reaction solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric oxygen from oxidizing the thiol. 3. Use Fresh 3-Aminothiophenol: Thiols can oxidize upon storage. Use a freshly opened bottle or purify stored 3-aminothiophenol before use. | Mass Spectrometry (MS): Look for a mass corresponding to the disulfide dimer (M+H)⁺ ≈ 249.06. ¹H NMR: The aromatic proton signals will be present, but the characteristic thiol proton signal will be absent. |
| Presence of an isomeric byproduct | Competitive nucleophilic attack by the amino group. | 1. Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the more nucleophilic thiol attack. 2. Choice of Base: A bulky, non-nucleophilic base might sterically hinder the approach of the amino group. 3. pH Control: Maintaining a slightly basic pH can keep the thiol deprotonated and more reactive, while minimizing the reactivity of the less basic amino group. | MS: The N-arylated byproduct will have the same mass as the desired product. ¹H & ¹³C NMR: The chemical shifts of the aromatic protons and carbons will be significantly different from the desired product due to the different connectivity. 2D NMR techniques (e.g., HMBC, HSQC) can confirm the connectivity. |
| A polar byproduct that is difficult to remove | Hydrolysis of 2-chloro-3-nitropyridine. | 1. Use Anhydrous Solvents: Employ freshly dried solvents. Molecular sieves can be added to the reaction vessel. 2. Dry Starting Materials: Ensure that both 2-chloro-3-nitropyridine and the base are anhydrous. | MS: Look for a mass corresponding to 3-nitro-2-pyridone (M+H)⁺ ≈ 141.02. ¹H NMR: The characteristic signals for the phenylamine moiety will be absent. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF.
-
Add 3-aminothiophenol (1.0 eq) to the solution.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (50 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Side Products by LC-MS
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution from a high-polarity mobile phase (e.g., water with 0.1% formic acid) to a low-polarity mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the mass spectrum of each eluting peak to identify the molecular weights of the components and compare them with the expected masses of the product and potential side products.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize the formation of disulfide byproducts in thioether synthesis
<_Step_2>
A Guide to Minimizing Disulfide Byproducts for Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE - A DYNAMIC APPROACH
This guide is structured to address the challenges of disulfide byproduct formation in thioether synthesis from a practical, problem-solving perspective. Instead of a rigid template, we present a dynamic resource that begins with frequently encountered issues and delves into the fundamental science, offering actionable solutions.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - THE THREE PILLARS
As Senior Application Scientists, our goal is to provide not just protocols, but a deep understanding of the "why" behind each experimental step. This guide is built on three core pillars:
-
Expertise & Experience: We explain the causal relationships in your reaction, empowering you to make informed decisions.
-
Trustworthiness: Each troubleshooting step is designed to be a self-validating system, allowing you to systematically identify and resolve the source of byproduct formation.
-
Authoritative Grounding & Comprehensive References: All recommendations are supported by established chemical principles and backed by references to peer-reviewed literature.
TROUBLESHOOTING GUIDES
Issue 1: My primary product is the disulfide, not the thioether. What's going wrong?
This is a common issue and typically points to one primary culprit: oxidation of your starting thiol . Thiols (R-SH) are easily oxidized to disulfides (R-S-S-R), especially in the presence of a base, which deprotonates the thiol to the more reactive thiolate (R-S⁻).[1][2] This thiolate is your key intermediate for thioether synthesis, but it's also highly susceptible to oxidation.
Root Causes & Solutions:
-
Oxygen in your reaction: Atmospheric oxygen is a common oxidizing agent.
-
Solution: De-gas your solvents by sparging with an inert gas like nitrogen or argon. Run your reaction under an inert atmosphere (e.g., a nitrogen balloon or Schlenk line) to prevent oxygen from entering the system.
-
-
Inappropriate base or reaction conditions: The choice of base and the timing of its addition are critical.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize side reactions. Add the base to your thiol immediately before adding your electrophile. This minimizes the time the highly reactive thiolate is present and vulnerable to oxidation.
-
-
Trace metal catalysis: Trace amounts of metal ions in your reagents or solvents can catalyze the oxidation of thiols.
-
Solution: Use high-purity reagents and solvents . If you suspect metal contamination, consider adding a chelating agent like EDTA to sequester the metal ions.
-
Experimental Workflow: Minimizing Thiol Oxidation
Caption: Troubleshooting workflow for minimizing disulfide byproducts.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Can I use a reducing agent to prevent disulfide formation?
A: Yes, this can be a very effective strategy. A mild reducing agent can "scavenge" any disulfide that forms and revert it back to the thiol, keeping your starting material available for the desired reaction.
-
Recommended Reducing Agents:
Q2: How does solvent choice impact disulfide formation?
A: The solvent can influence the rate of both the desired thioether synthesis and the undesired disulfide formation.
-
Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions and can help to solvate the thiolate anion.
-
Protic solvents can hydrogen bond with the thiolate, potentially reducing its nucleophilicity and slowing down the desired reaction.
Q3: I've tried everything and still have disulfide byproducts. How can I remove them during purification?
A: Disulfides can often be separated from the desired thioether using standard purification techniques.
-
Column Chromatography: Disulfides are typically less polar than the corresponding thiols. A carefully chosen solvent system can often provide good separation.
-
Crystallization: If your thioether is a solid, crystallization can be an effective way to remove impurities.
-
Reductive Workup: In some cases, you can treat the crude reaction mixture with a reducing agent to convert the disulfide back to the thiol, which may be easier to separate from your product.
DATA PRESENTATION
| Parameter | Recommendation to Minimize Disulfide Formation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the highly reactive thiolate by atmospheric oxygen. |
| Solvent | De-gassed, polar aprotic (e.g., DMF, Acetonitrile) | Removes dissolved oxygen and provides a suitable medium for the SN2 reaction. |
| Base | Non-nucleophilic (e.g., TEA, DIPEA) | Minimizes side reactions with the electrophile. |
| Order of Addition | Add base to thiol immediately before electrophile | Reduces the time the thiolate is exposed to potential oxidants. |
| Additives | Mild reducing agent (e.g., TCEP, DTT) | Reverts any formed disulfide back to the starting thiol.[3][4] |
VISUALIZATION OF KEY MECHANISMS
Thioether Synthesis vs. Disulfide Formation
Caption: Competing pathways in thioether synthesis.
REFERENCES
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Getz, J. J., et al. (1998). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 262(2), 230-237. [Link]
-
Wallace, T. J. (1964). The Base-Catalyzed Autoxidation of Mercaptans. The Journal of Organic Chemistry, 29(10), 2937–2941. [Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Reaction of 2-Halonitropyridines with Aminothiophenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pyridinyl-benzothiazole derivatives. The reaction of 2-halonitropyridines with aminothiophenols, a powerful method for creating molecules of significant interest in medicinal chemistry, can often be hampered by low yields.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you optimize your reaction outcomes.
Understanding the Reaction: Mechanism and Key Principles
The synthesis of a pyridinyl-benzothiazole from a 2-halonitropyridine and an aminothiophenol is a multi-step process that begins with a Nucleophilic Aromatic Substitution (SNAr) reaction.
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via a two-part mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of the sulfur atom from the aminothiophenol onto the electron-deficient carbon of the pyridine ring that bears the halogen. The pyridine ring is "activated" towards this attack by the strong electron-withdrawing effects of the nitro group and the ring nitrogen atom.[3][4] This addition forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridine ring is then restored by the elimination of the halide ion.
-
Intramolecular Cyclization: Following the SNAr step, the amino group of the aminothiophenol moiety attacks the nitro-activated carbon, leading to a cyclization that, after rearrangement and loss of nitrous acid, forms the stable benzothiazole ring system.
Caption: General mechanism for pyridinyl-benzothiazole synthesis.
Troubleshooting Guide: A Systematic Approach
Low yields are a common but solvable issue. This guide provides a logical workflow to diagnose and resolve the underlying problems in your experiment.
Caption: Systematic workflow for troubleshooting low reaction yields.
Problem 1: Low or No Product Formation (TLC shows only starting materials)
This often points to a fundamental issue with one of the core reaction components or conditions.
Q: My reaction isn't working at all. What is the most likely cause?
A: The quality of your 2-aminothiophenol is the most critical parameter. This starting material is highly susceptible to air oxidation, which forms the unreactive 2,2'-dithiobis(aniline) disulfide dimer.[6][7]
-
Expert Insight: The thiol group (-SH) is easily oxidized to a disulfide (-S-S-). This disulfide is not nucleophilic and will not participate in the SNAr reaction, effectively halting your synthesis before it begins.
-
Troubleshooting Steps:
-
Inspect Your Reagent: The disulfide byproduct often appears as a yellow precipitate in your 2-aminothiophenol stock bottle. If your reagent is not a colorless or pale yellow liquid/solid, its quality is questionable.
-
Use Fresh Reagent: Always use 2-aminothiophenol from a freshly opened bottle for best results.
-
Handle Under Inert Atmosphere: To prevent oxidation, handle the reagent under an inert atmosphere of nitrogen or argon, especially when weighing and transferring.[7]
-
Q: I've confirmed my starting materials are pure, but the reaction still fails. What's next?
A: Your nucleophile may not be sufficiently activated, or your solvent may be hindering the reaction.
-
Insufficient Nucleophilicity (Base Selection): The thiol of 2-aminothiophenol is a moderate nucleophile, but its conjugate base, the thiolate, is significantly more potent. A base is typically required to deprotonate the thiol, dramatically increasing the reaction rate.[3]
-
Causality: The choice of base is critical. A weak base may not deprotonate the thiol sufficiently, while an overly strong or nucleophilic base could lead to side reactions.
-
Solution:
-
For deprotonating thiols, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices.
-
Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, primarily to neutralize the HCl or HBr generated during the reaction.[3]
-
-
-
Inappropriate Solvent Choice: SNAr reactions are highly sensitive to the solvent environment.[8]
-
Causality: The reaction proceeds through a charged Meisenheimer intermediate. Polar aprotic solvents are ideal because they can stabilize this charged complex without deactivating the nucleophile.[3][9] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[9][10]
-
Solution: Switch to a polar aprotic solvent.
-
| Solvent | Type | Dielectric Constant (ε) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice. Solubilizes most reactants and effectively stabilizes the Meisenheimer complex.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Similar to DMF, very effective but can be harder to remove during workup.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | A good alternative, though sometimes less effective than DMF or DMSO.[9] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Avoid. Can act as a competing nucleophile and deactivates the primary nucleophile.[9] |
| Water (H₂O) | Polar Protic | 80 | Avoid. Reduces nucleophilicity and can lead to hydrolysis side products.[9] |
Problem 2: Reaction Stalls or is Incomplete
If you observe product formation that plateaus over time, the conditions may need further optimization.
Q: My reaction starts but never goes to completion. How can I drive it forward?
A: This is a classic optimization problem revolving around temperature and reactant ratios.
-
Suboptimal Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier associated with disrupting the pyridine's aromaticity.[11]
-
Solution: If your reaction is sluggish at room temperature, gradually increase the heat in increments (e.g., to 50 °C, 80 °C, 110 °C). Monitor the reaction by TLC at each stage. Be aware that excessive heat can cause degradation, so find the optimal balance where product formation is maximized and byproduct formation is minimized.[6][9]
-
-
Halogen Reactivity: The nature of the leaving group (the halogen) influences the reaction rate.
-
Expert Insight: For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Therefore, the reactivity order is often governed by the electronegativity of the halogen: F > Cl > Br > I .[5] A more electronegative halogen makes the carbon atom it's attached to more electrophilic and thus more susceptible to attack. If you are using a 2-bromo or 2-iodopyridine, you may require more forcing conditions (higher temperature, longer reaction time) than with a 2-fluoro or 2-chloropyridine.
-
Problem 3: Formation of Multiple Byproducts
A "messy" reaction with multiple spots on TLC indicates that side reactions are competing with your desired transformation.
Q: My reaction mixture is complex, making purification a nightmare. What side reactions are occurring?
A: The most common culprits are oxidation and reactions with trace amounts of water.
-
Oxidation of 2-Aminothiophenol: As mentioned, this is a primary concern. Even if the reaction starts, ongoing exposure to air can deplete your nucleophile over time.[6]
-
Solution: Purge your reaction flask with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
Reaction with Water: Trace water can compete with the aminothiophenol as a nucleophile, leading to the formation of 2-hydroxy-nitropyridine byproducts.
-
Solution: Use anhydrous solvents. If necessary, solvents can be dried over molecular sieves prior to use. Ensure all glassware is thoroughly dried.[9]
-
General Experimental Protocol for Optimization
This protocol provides a robust starting point for your reaction and incorporates best practices to avoid common pitfalls.
-
Flask Preparation: Thoroughly dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Inert Atmosphere: Assemble the glassware and purge the system with nitrogen or argon for 10-15 minutes.
-
Reagent Addition:
-
Under a positive flow of inert gas, add the 2-halonitropyridine (1.0 eq), the base (e.g., K2CO3, 1.5-2.0 eq), and anhydrous polar aprotic solvent (e.g., DMF).
-
In a separate vial, dissolve fresh 2-aminothiophenol (1.1 eq) in a small amount of the reaction solvent.
-
Add the 2-aminothiophenol solution to the reaction flask via syringe.
-
-
Reaction:
-
Stir the reaction at room temperature for 1 hour.
-
Take a TLC sample to establish a baseline.
-
Gradually heat the reaction to a target temperature (e.g., 80 °C).
-
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours, observing the consumption of the limiting starting material and the appearance of the product spot.[6]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water. The product often precipitates as a solid.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a non-polar solvent (like hexane or ether) to remove impurities.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
-
Habibzadeh, S., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Synthesis of pyridine based benzothiazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of Some New Pyridine and Pyrimidine Derivatives Containing Benzothiazole Moiety. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Purification Challenges of Polar Nitropyridine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar nitropyridine derivatives. As a class of compounds, nitropyridines are pivotal in medicinal chemistry and materials science, often serving as key precursors for a wide range of bioactive molecules.[1][2] However, their inherent characteristics—high polarity from the nitro group and the pyridine N-oxide moiety, coupled with the basicity of the pyridine nitrogen—frequently lead to significant hurdles in achieving high purity.
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you, the researcher, to make informed decisions and effectively troubleshoot your purification workflows. We will move from foundational concepts to specific, actionable strategies in chromatography and crystallization, culminating in a rapid-fire FAQ section for common issues.
Section 1: The Core Challenge - Understanding Physicochemical Properties
The difficulty in purifying polar nitropyridine derivatives stems from a combination of their structural features. The electron-withdrawing nitro group enhances the polarity and can make the pyridine ring susceptible to nucleophilic attack, while the pyridine nitrogen (pKa typically 5-6) imparts basicity, leading to problematic interactions with standard purification media.[3]
Frequently Asked Questions: Foundational Concepts
Q1: Why do my polar nitropyridine derivatives show severe peak tailing on standard silica gel columns?
A1: Peak tailing is a classic sign of undesirable secondary interactions between your basic analyte and the stationary phase.[3][4] Standard silica gel has a surface populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of your nitropyridine can interact strongly with these silanols via acid-base interactions, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[4][5][6] This is especially pronounced with highly polar compounds that have strong hydrogen bonding potential.
Q2: My compound seems to be decomposing on the column. Is this common?
A2: Yes, on-column degradation can occur, particularly with sensitive molecules.[7][8] The acidic nature of standard silica gel can catalyze the degradation of certain nitroaromatics. Furthermore, prolonged exposure to the stationary phase, especially if the compound is moving slowly, increases the risk of degradation.[7][9] It is crucial to distinguish between impurities present in the crude mixture and those generated during the purification process itself.[7]
Q3: My compound is highly soluble in methanol but crashes out of solution when I try to load it onto a reversed-phase column. What's happening?
A3: This is a common solubility mismatch issue. Reversed-phase chromatography (RPC) typically uses a highly aqueous mobile phase at the start of the gradient.[10][11] Your polar nitropyridine, while soluble in polar organic solvents like methanol, may have limited solubility in water-rich environments. When the methanol solution of your sample mixes with the initial aqueous mobile phase at the column head, the compound's solubility limit can be exceeded, causing it to precipitate.
Section 2: Chromatographic Purification Strategies
Selecting the right chromatographic technique is the most critical decision in the purification workflow. A logical, step-by-step approach to method development is essential.
Decision Workflow for Selecting Purification Technique
Here is a decision tree to guide your choice of chromatographic method.
Caption: Decision tree for purification method selection.
Reversed-Phase (RP) Chromatography
RP-HPLC is a powerful tool for polar compounds, but method development is key.[11][12] It separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[10][12]
Troubleshooting Guide: Reversed-Phase HPLC
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Poor Retention (Elutes in void volume) | Analyte is too polar for the C18 stationary phase. | 1. Use a Polar-Endcapped Column: These columns have modified surfaces that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[6][13] 2. Decrease Organic Modifier: Start with a very low percentage of acetonitrile or methanol (e.g., 0-5%).[13] 3. Consider HILIC: If retention is still poor, the compound may be better suited for Hydrophilic Interaction Chromatography.[13][14][15] |
| Peak Tailing | Secondary interactions with residual silanols; mobile phase pH is close to analyte pKa. | 1. Adjust Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%).[16] This protonates the pyridine nitrogen, creating a consistent charge state, and suppresses the ionization of silanol groups, reducing peak tailing.[16][17][18] 2. Use a Buffer: Employ a buffer system (e.g., ammonium formate or ammonium acetate) to maintain a constant pH, especially if the analyte's pKa is near the mobile phase pH.[6][19] |
| Peak Fronting | Column overload; poor sample solubility in the mobile phase. | 1. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 2. Change Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent (like DMSO in small quantities) to ensure good solubility upon injection. |
| Broad Peaks | Extra-column volume; poor column efficiency; on-column degradation. | 1. Minimize Tubing Length: Use narrow-bore tubing between the injector, column, and detector to reduce dead volume.[6] 2. Switch to a High-Efficiency Column: Use columns with smaller particle sizes (e.g., sub-2 µm) for sharper peaks, but be aware of higher backpressure.[3] 3. Check for Degradation: Collect the peak fraction and re-analyze to see if degradation products are present. If so, consider a faster gradient or a different stationary phase.[7] |
Protocol: Method Development for RP-HPLC
-
Column Selection: Start with a modern, high-purity silica C18 column with high end-capping. If retention is poor, switch to a polar-embedded or polar-endcapped C18 column.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Gradient: 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Analysis and Optimization:
-
Based on the scouting run, adjust the gradient to provide better resolution around the elution time of your compound.
-
If peak shape is poor, ensure the pH is at least 1.5-2 units away from the analyte's pKa.[18][19]
-
If TFA is used, be aware that it is a strong ion-pairing agent and can be difficult to remove from the column.[19]
-
Normal-Phase (NP) Chromatography
For less polar derivatives, traditional normal-phase flash chromatography on silica gel can be effective. However, the basicity of the pyridine moiety often requires mobile phase modification.
Troubleshooting Guide: Normal-Phase Flash Chromatography
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound Streaks or Stays at Baseline (Rf=0) | Strong acid-base interaction between the basic pyridine and acidic silica gel. | 1. Add a Basic Modifier: Add a small amount of triethylamine (TEA) or diethylamine (0.1-1%) to the mobile phase.[20][21] The amine competitively binds to the acidic silanol sites, masking them from your analyte and improving peak shape.[20][22] 2. Use Ammoniated Solvents: Preparing a 1-2% solution of 7N ammonia in methanol to use as the polar component of your mobile phase can also be effective. |
| Poor Resolution from Impurities | Insufficient selectivity of the solvent system. | 1. Change Solvent System: Explore different solvent combinations. If using Hexane/Ethyl Acetate, try Dichloromethane/Methanol. The change in solvent selectivity can often resolve co-eluting impurities. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a diol-functionalized silica phase, which have different surface properties than standard silica.[23] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[14][15][24][25] It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13]
Q: When should I choose HILIC over RP-HPLC?
A: Choose HILIC when your nitropyridine derivative is extremely polar and elutes at or near the void volume in reversed-phase even with 100% aqueous mobile phase.[14][15] HILIC provides robust retention for such compounds.[24]
Supercritical Fluid Chromatography (SFC)
SFC is an emerging green chemistry technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[26] It is particularly effective for separating polar compounds and can offer faster purifications with significantly less solvent waste compared to HPLC.[26][27] While historically considered unsuitable for very polar analytes, modern SFC systems with polar stationary phases and additives can successfully purify a wide range of polar compounds, including those soluble in methanol.[27][28][29][30]
Section 3: Non-Chromatographic Purification - Crystallization
Crystallization is the most cost-effective and scalable purification method if applicable. However, the high polarity of nitropyridine derivatives can make finding a suitable solvent system challenging.[31][32]
Frequently Asked Questions: Crystallization
Q1: I can't find a single solvent for crystallization. What should I do?
A1: Use a binary solvent system.[31][32] The ideal pair consists of a "soluble" solvent in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[32]
Protocol: Crystallization using a Binary Solvent System
-
Dissolution: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent (e.g., methanol, ethanol, acetone).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water, hexanes, diethyl ether) dropwise until you observe persistent cloudiness (turbidity).[31]
-
Clarification: Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
Q2: My compound "oils out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[32] To prevent this, try cooling the solution more slowly. You can also try using a larger volume of solvent to keep the compound from becoming supersaturated too quickly.[32] If the problem persists, consider a different solvent system.
Q3: My compound is highly polar and seems insoluble in everything except DMSO or DMF.
A3: Crystallizing from high-boiling point solvents like DMSO or DMF is difficult. In such cases, consider solvothermal crystallization, where crystallization is induced under high temperature and pressure, or explore HILIC or SFC for purification.[33] Hydrothermal crystallization using high-temperature water has also shown promise for some aromatic compounds.[34]
Section 4: Final Troubleshooting - Quick Reference
Workflow for Troubleshooting Peak Tailing in HPLC
Caption: A systematic workflow for diagnosing and resolving peak tailing.
This guide provides a comprehensive framework for addressing the purification of polar nitropyridine derivatives. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/32288]([Link] SFC/how-good-is-sfc-for-polar-analytes/32288)
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]
-
Should an Additive be Added to your HPLC Eluent? - LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
- Additives for reversed-phase HPLC mobile phases - Google P
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. [Link]
-
CRYSTALLIZATION . [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
How do I make a crystal of highly polar compounds? - ResearchGate. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
LC Technical Tip - Phenomenex. [Link]
-
Tips for Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Crystallization . [Link]
-
Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog. [Link]
-
Influence of Concentration of Triethylamine on Resolution Values - ResearchGate. [Link]
-
Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Aromatic Compounds - PMC - NIH. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
On-Column Sample Degradation | LCGC International. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica . [Link]
-
On column degradation - Chromatography Forum. [Link]
-
HILIC Technical Tip for Stronger Analytical Methods - Phenomenex Blog. [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]
-
Degradation of nitroaromatic compounds by microorganisms - PubMed. [Link]
-
The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF - ResearchGate. [Link]
-
On-Column Degradation (continue from 11-29-2004) - Chromatography Forum. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. [Link]
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- 11. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
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- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 29. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this and similar basic compounds. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs) on Peak Tailing
Q1: What is peak tailing in HPLC and why is it a problem?
Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] This asymmetry is problematic as it can compromise the accuracy and reproducibility of quantification, degrade resolution between closely eluting peaks, and may indicate underlying issues with the analytical method or HPLC system.[1][3]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
The principal cause of peak tailing for basic compounds is secondary interactions with the stationary phase.[1][4] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can interact with basic analytes through ion-exchange or hydrogen bonding.[5] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained more strongly, resulting in a tailing peak.[4] Other potential causes include column voids, extra-column dead volume, and sample overload.[3]
Q3: How does the chemical structure of this compound contribute to peak tailing?
The structure of this compound contains a primary amine group (-NH2) and a pyridine ring, both of which are basic functional groups.[6][7][8][9] In a typical reversed-phase mobile phase, these groups can become protonated, carrying a positive charge. This positive charge can then interact with ionized, negatively charged silanol groups on the silica stationary phase, causing peak tailing.[4][5]
In-Depth Troubleshooting Guide
Initial Assessment: Is it a Chemical or Physical Problem?
A critical first step is to determine the root cause of the tailing. Inject a neutral compound (e.g., toluene or uracil). If this peak is also tailing, the issue is likely physical (e.g., a column void, a bad fitting, or excessive extra-column volume).[3] If the neutral compound exhibits a symmetrical peak while your analyte tails, the problem is chemical in nature, pointing towards secondary interactions.[3]
Strategy 1: Mobile Phase pH Optimization
Controlling the ionization state of both the analyte and the stationary phase through pH is a powerful tool to mitigate peak tailing.
Option A: Low pH Mobile Phase (pH 2-3)
-
Mechanism: At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the acidic silanol groups on the stationary phase, keeping them in their neutral (Si-OH) form.[1][4] The basic analyte will be fully protonated (positively charged). By neutralizing the silanols, the undesirable ionic interactions are minimized, leading to a more symmetrical peak shape.[5]
-
Protocol:
-
Prepare an aqueous mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Adjust the pH to between 2.5 and 3.0.
-
Use a gradient with an organic modifier (acetonitrile or methanol) containing the same concentration of the acidic additive.
-
-
Considerations: TFA is an effective ion-pairing agent that can further improve peak shape but may suppress ionization in mass spectrometry detection.[10] Formic acid is a good alternative for LC-MS applications.
Option B: High pH Mobile Phase (pH > 8)
-
Mechanism: At a high pH, the basic analyte will be in its neutral, unprotonated form. While the silanol groups will be deprotonated and negatively charged (SiO-), the neutral analyte will have a significantly reduced electrostatic interaction with them.
-
Protocol:
-
Use a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid (BEH) column). Standard silica columns can dissolve at high pH.
-
Prepare a mobile phase using a buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to a pH between 9 and 10.
-
Ensure the organic modifier also contains the buffer.
-
-
Considerations: Working at high pH can offer a different selectivity compared to low pH methods.
Table 1: Effect of Mobile Phase pH on Analyte and Silanol Ionization
| Mobile Phase pH | Analyte (this compound) | Silanol Groups (Si-OH) | Expected Peak Shape |
| Low (2-3) | Protonated (Positively Charged) | Neutral (Unionized) | Improved Symmetry |
| Mid (4-7) | Protonated (Positively Charged) | Partially to Fully Ionized (Negative) | Significant Tailing |
| High (>8) | Neutral (Unprotonated) | Ionized (Negatively Charged) | Improved Symmetry |
Strategy 2: Mobile Phase Additives
Mobile phase additives can be used to mask the active silanol sites or to interact with the analyte to prevent secondary interactions.
-
Triethylamine (TEA): A basic additive, TEA can be added to the mobile phase at a concentration of 20-50 mM.[1] The protonated TEA molecules will preferentially interact with the ionized silanol groups, effectively shielding them from the analyte.
-
Ion-Pairing Reagents: For low pH methods, small, hydrophobic anions like hexane sulfonate can be added to the mobile phase. These will form a neutral ion pair with the protonated analyte, which will then interact with the stationary phase primarily through hydrophobic interactions.
Strategy 3: Stationary Phase Selection
If mobile phase optimization does not resolve the peak tailing, consider changing the stationary phase.
-
High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are manufactured with high-purity silica that has a lower metal content and are extensively end-capped to block a majority of the residual silanol groups.[1][3] This significantly reduces the potential for secondary interactions.
-
Columns with Embedded Polar Groups: These columns have a polar functional group (e.g., a carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanol groups from the basic analyte, leading to improved peak shapes.
-
Non-Silica-Based Columns: Columns with stationary phases made of polymers (e.g., polystyrene-divinylbenzene) or zirconia do not have silanol groups and therefore do not exhibit the same secondary interaction issues with basic compounds.[1]
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Diagram 2: Mechanism of Secondary Silanol Interaction
Caption: Illustration of secondary interactions causing peak tailing.
Concluding Remarks
Addressing peak tailing in the HPLC analysis of basic compounds like this compound requires a systematic and informed approach. By understanding the chemical interactions at play, you can strategically manipulate mobile phase conditions and select the appropriate stationary phase to achieve symmetrical peaks, leading to more accurate and reliable analytical results.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC determination of three N-nitrosamine compounds including N-nitrosodiethanolamine ( NDELA ) using HPLC with post-column photochemical and chemical derivatization. Retrieved from [Link]
-
Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Element. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]
-
LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2008, February 13). high pH mobile phase (RP-HPLC). Retrieved from [Link]
-
LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Nitropyridines
Welcome to the technical support center for the analysis of substituted nitropyridines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of these compounds. Here, we will move beyond simple spectral interpretation and delve into the underlying principles and advanced techniques required for unambiguous structural elucidation.
Frequently Asked questions (FAQs)
Question: Why are the proton signals in my nitropyridine spectrum so far downfield?
The strong electron-withdrawing nature of the nitro group (–NO₂) significantly deshields the protons on the pyridine ring. This effect is most pronounced for protons ortho and para to the nitro group. The nitrogen atom in the pyridine ring also contributes to this deshielding, particularly for the α-protons (at C2 and C6).[1] Consequently, it is common to observe proton signals for nitropyridines in the δ 8.0-9.5 ppm range.
Question: How does the position of the nitro group affect the ¹H NMR chemical shifts?
The position of the nitro group has a predictable effect on the chemical shifts of the ring protons.
-
2-Nitropyridines: The proton at C6 is typically the most deshielded due to the proximity of both the ring nitrogen and the nitro group.
-
3-Nitropyridines: The protons at C2 and C4 are significantly deshielded.
-
4-Nitropyridines: The protons at C2 and C6 (α-protons) are deshielded due to the influence of the ring nitrogen, and further deshielded by the para-nitro group.[2]
Question: What are the typical coupling constant (J) values I should expect for a pyridine ring?
The coupling constants in a pyridine ring are crucial for determining the substitution pattern. Typical values are:
-
³J (ortho coupling): 4–6 Hz
-
⁴J (meta coupling): 1–3 Hz
-
⁵J (para coupling): 0–1 Hz
It is important to note that these values can be influenced by substituents.[1]
Question: Can I use ¹⁵N NMR to help with my analysis?
Absolutely. ¹⁵N NMR can be a powerful tool, especially when dealing with multiple nitrogen-containing functional groups. The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation state.[3] The nitro group nitrogen also gives a characteristic signal.[2][4] However, acquiring ¹⁵N NMR spectra can be time-consuming due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus.
Troubleshooting Guides
Problem: Overlapping Signals in the Aromatic Region
This is a frequent challenge, especially in polysubstituted nitropyridines where multiple proton signals fall within a narrow chemical shift range.
Causality: The combined deshielding effects of the pyridine nitrogen and the nitro group, along with other substituents, can lead to accidental signal overlap.
Troubleshooting Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure the best possible resolution by optimizing shimming.
-
Acquire the spectrum with a sufficient number of scans to improve the signal-to-noise ratio, which can help in resolving closely spaced multiplets.
-
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks.[5] Cross-peaks in the COSY spectrum will connect protons that are scalar-coupled (typically ortho, meta, and sometimes para).[5][6]
-
TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, TOCSY can reveal all the protons within that system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a powerful method for assigning proton resonances based on their corresponding carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons. For example, a proton can show a correlation to the carbon bearing the nitro group.
-
-
Employ Computational Chemistry:
Workflow for Resolving Overlapping Signals
Caption: A logical workflow for resolving overlapping signals in nitropyridine NMR spectra.
Problem: Ambiguous Assignment of Isomers
Synthesizing substituted nitropyridines can often result in a mixture of isomers, which can be difficult to distinguish by 1D ¹H NMR alone.
Causality: Different isomers can have very similar proton chemical shifts and coupling patterns, making definitive assignment challenging.
Troubleshooting Workflow:
-
Detailed Analysis of Coupling Constants:
-
Carefully measure the coupling constants from a high-resolution 1D ¹H spectrum. Small differences in J-values can sometimes be indicative of a specific isomer. For example, the magnitude of the ⁴J (meta) coupling can vary depending on the electronic nature of the substituents.
-
-
Nuclear Overhauser Effect (NOE) Experiments:
-
1D NOE or 2D NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are scalar-coupled. This is extremely powerful for differentiating isomers. For example, irradiating a methyl group and observing an NOE to a specific ring proton can definitively establish their spatial proximity and thus the substitution pattern.
-
-
¹³C NMR Chemical Shifts:
-
The ¹³C chemical shifts are also highly sensitive to the substitution pattern.[11] The carbon directly attached to the nitro group (ipso-carbon) will have a characteristic chemical shift. Use HSQC and HMBC to assign all protonated and quaternary carbons.
-
-
Reference Data and Databases:
-
Consult spectral databases (e.g., SDBS) and the scientific literature for reported NMR data of similar compounds.[12]
-
Workflow for Isomer Differentiation
Caption: A multi-pronged approach for the definitive assignment of nitropyridine isomers.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Protons on a Nitropyridine Ring
| Proton Position | Relative to Nitrogen | Relative to -NO₂ | Typical Chemical Shift (ppm) |
| H-2/H-6 | α | Ortho/Meta/Para | 8.5 - 9.5 |
| H-3/H-5 | β | Ortho/Meta | 7.8 - 8.8 |
| H-4 | γ | Ortho/Para | 8.0 - 9.0 |
Note: These are general ranges and can be significantly influenced by other substituents on the ring.
Table 2: Typical Proton-Proton Coupling Constants (Hz) in a Pyridine Ring
| Coupling | Type | Number of Bonds | Typical Value (Hz) |
| J(H2, H3) | Ortho | 3 | 4.0 - 6.0 |
| J(H3, H4) | Ortho | 3 | 7.0 - 9.0 |
| J(H2, H4) | Meta | 4 | 1.0 - 3.0 |
| J(H3, H5) | Meta | 4 | 1.0 - 3.0 |
| J(H2, H6) | Meta | 4 | ~0.5 |
| J(H2, H5) | Para | 5 | 0 - 1.0 |
References
-
Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
-
Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]
-
Kolehmainen, E., et al. (2003). 1H, 13C and 15N NMR spectroscopic, x‐ray structural and ab initio/HF studies on nitramino and N‐alkylamino‐4‐nitro derivatives of pyridine N‐oxides and pyridines. Magnetic Resonance in Chemistry, 41(5), 361-368. [Link]
-
Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-337. [Link]
-
Jeremias, L., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 14994-15005. [Link]
-
Schweitzer, D., & Spiess, H. W. (1984). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance, 57(2), 344-347. [Link]
-
Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... [Table]. ResearchGate. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Castellano, S., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4555-4557. [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 741-751. [Link]
-
Reddit. (2022). Contextualising 1st order coupling in pyridine. r/chemistry. [Link]
-
Z-Lig. (2015). On the configuration of five-membered rings: a spin-spin coupling constant approach. Organic & Biomolecular Chemistry, 13(28), 7724-7733. [Link]
-
Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(21), 5032. [Link]
-
Kirk, D. N., & Leonard, D. R. (1981). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1836-1839. [Link]
-
Taher, D., et al. (2018). “Through‐Space” Relativistic Effects on NMR Chemical Shifts of Pyridinium Halide Ionic Liquids. Chemistry – A European Journal, 24(62), 16550-16558. [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
- Da Silva, G. P., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Clark, J. (2022). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]
-
Magnetochemistry. (2022). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]
-
Rasala, D., & Gawinecki, R. (1993). Effect of the ortho‐nitro group on the 13 C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 38-44. [Link]
-
Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239-247. [Link]
-
Metrangolo, P., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Chemistry – A European Journal, 29(69), e202302636. [Link]
Sources
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- 2. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Improve the Solubility of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Introduction:
Welcome to the technical support guide for improving the aqueous solubility of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine for biological assays. This molecule, characterized by its multiple aromatic rings (phenylamine, nitropyridine) and a thioether linkage, is predicted to have low aqueous solubility. This common challenge in drug discovery can lead to unreliable assay results, underestimated potency, and variable data.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this and structurally similar compounds.
Part 1: Initial Troubleshooting & Solubility Assessment
Before attempting advanced solubilization techniques, it's crucial to understand the baseline solubility and address common formulation pitfalls.
Q1: My compound, prepared from a DMSO stock, is precipitating immediately upon dilution into my aqueous assay buffer. What is the first thing I should check?
Answer: The most immediate factor to verify is the final concentration of your DMSO co-solvent in the assay. While DMSO is an excellent solvent for many hydrophobic compounds, its concentration in the final aqueous solution is critical.
-
The Problem: When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the compound's solubility in the final DMSO/water mixture is lower than the target concentration, it will precipitate. This is a common source of assay variability.[1]
-
Recommendation: Keep the final DMSO concentration as low as possible, ideally below 1%, and never exceeding levels known to affect your specific biological system.[1][2] Many cell-based assays are sensitive to DMSO concentrations above 0.5%, which can cause cytotoxicity or interfere with the assay signal.[3][4][5]
Troubleshooting Steps:
-
Determine DMSO Tolerance: First, run a vehicle control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%) to determine the maximum tolerable concentration for your specific assay without observing adverse effects on cell viability or assay signal.[2][6]
-
Adjust Stock Concentration: Based on the tolerable DMSO level, adjust your stock concentration. For example, if your assay can only tolerate 0.5% DMSO and your highest desired compound concentration is 10 µM, you must prepare a 2 mM stock solution in 100% DMSO (10 µM / 0.005 = 2000 µM or 2 mM).
-
Visual Inspection: Always visually inspect your final solution for turbidity or precipitate after dilution. Centrifuging the plate and observing a pellet can also confirm precipitation.
Q2: How do I determine the actual solubility of my compound in my assay buffer? Should I perform a kinetic or thermodynamic solubility measurement?
Answer: Understanding the difference between kinetic and thermodynamic solubility is key to selecting the right assay for your stage of research.
-
Kinetic Solubility: This measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[7][8][9] It's a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[7][8] The resulting value is often an overestimation of true solubility due to the formation of a supersaturated state.[9][10]
-
Thermodynamic Solubility: This measures the equilibrium concentration of a compound after a solid form of the compound has been agitated in a buffer for an extended period (e.g., 24-48 hours).[7][10] It represents the true, stable solubility and is crucial for later-stage development and formulation.[7][8]
For initial troubleshooting in a biological assay, a kinetic solubility assay is most relevant as it mimics the process of diluting a DMSO stock into your buffer.
Protocol: Basic Kinetic Solubility Assessment via Nephelometry
This protocol provides a rapid way to estimate the kinetic solubility limit.
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a corresponding well of a clear-bottom 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).
-
Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Part 2: Formulation Strategies to Enhance Solubility
If initial troubleshooting does not resolve the precipitation, the next step is to employ formulation strategies.
Q3: My compound is weakly basic due to the phenylamine group. Can I use pH modification to improve its solubility?
Answer: Yes, for weakly basic compounds, adjusting the pH of the buffer can significantly increase solubility.
-
Mechanism: The aniline-like amine group in your compound can be protonated at acidic pH, forming a more soluble salt. The solubility of weakly basic drugs is often pH-dependent, increasing as the pH drops below the compound's pKa.[11][12]
-
Strategy: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 6.5 instead of 7.4) and re-measure the kinetic solubility. The addition of acidic pH modifiers to a formulation can create an acidic microenvironment that promotes dissolution.[11][13][14]
-
Caution: Ensure the altered pH is compatible with your biological assay. Significant deviations from physiological pH can impact cell health, protein stability, and enzyme activity. Always run a pH vehicle control.
Q4: I cannot significantly alter the pH of my assay. What other formulation excipients can I try?
Answer: Several excipients are commonly used to solubilize hydrophobic compounds in biological assays. The most common and effective are cyclodextrins and surfactants.
Strategy 1: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[15][][18]
-
Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[16][]
-
How to Use: Dissolve the cyclodextrin in your assay buffer first, then add the DMSO stock of your compound. The cyclodextrin will be present in the buffer to capture the compound as it is diluted.
Protocol: Solubility Enhancement with HP-β-CD
-
Prepare CD Buffer: Prepare several concentrations of HP-β-CD in your assay buffer (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Test Solubility: Repeat the Kinetic Solubility Assessment protocol described in Q2, but use the HP-β-CD-containing buffers instead of the plain assay buffer.
-
Analyze: Compare the solubility limits achieved with and without cyclodextrin to determine the optimal concentration.
-
Assay Compatibility: Once an effective concentration is found, run a vehicle control with the HP-β-CD buffer to ensure it does not interfere with your assay.
Strategy 2: Surfactants
Surfactants, or detergents, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20]
-
Which to Use: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are generally preferred for biological assays as they are less likely to denature proteins compared to ionic surfactants like SDS.[19][21]
-
How to Use: Add the surfactant to your assay buffer at a concentration above its critical micelle concentration (CMC).
-
Caution: Surfactants can be disruptive to cell membranes and may interfere with protein-protein interactions.[22] Extensive validation is required to ensure the chosen surfactant and its concentration do not compromise the biological relevance of the assay.
| Excipient Type | Examples | Mechanism | Typical Concentration Range | Potential Issues |
| Co-solvents | DMSO, Ethanol, PEG-400 | Reduces solvent polarity.[23][24][25] | 0.1 - 5% | Cytotoxicity, assay interference.[3][4] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes.[15][18][26] | 1 - 20 mM | Can sometimes extract membrane lipids. |
| Surfactants | Tween® 20, Triton™ X-100 | Forms micelles to encapsulate the compound.[19][20][21] | 0.01 - 0.1% (Above CMC) | Cell lysis, protein denaturation, assay interference.[22] |
Part 3: Advanced Strategies & Chemical Modification
Q5: I have tried formulation approaches with limited success. Are there any other options before abandoning the compound?
Answer: If formulation strategies are insufficient, chemical modification can be considered as a final resort. This involves altering the molecule's structure to improve its intrinsic solubility.
-
Prodrug Approach: A common strategy is to add a highly soluble, ionizable promoiety to the molecule (e.g., a phosphate or an amino acid ester). This group can be cleaved by endogenous enzymes (like phosphatases or esterases) within the cell or in vivo to release the active parent compound.
-
Structural Modification (SAR): If you are in the lead optimization phase, you can synthesize analogs of the parent molecule. The goal is to introduce polar functional groups (e.g., hydroxyl, carboxyl, or basic amines) that can increase hydrogen bonding with water, or to disrupt the planarity and crystalline packing of the molecule.[27] Both physical and chemical modifications aim to improve bioavailability by increasing drug solubility.[28]
These approaches require significant medicinal chemistry resources and are typically reserved for high-priority lead compounds where formulation alone is not a viable path forward.[29][30]
Visual Workflow & Decision Making
The following diagram outlines the logical workflow for addressing the solubility of this compound.
Caption: Decision workflow for improving compound solubility.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
What effects does DMSO have on cell assays?. Quora. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]
-
DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]
-
The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Chemical Modification: A unique solutions to Solubility problem. SciSpace. Available at: [Link]
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The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
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Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PubMed Central. Available at: [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available at: [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. Available at: [Link]
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The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. Available at: [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available at: [Link]
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
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Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. ACS Publications. Available at: [Link]
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Combined effect of complexation and pH on solubilization. PubMed. Available at: [Link]
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Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. ResearchGate. Available at: [Link]
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A recent overview of surfactant–drug interactions and their importance. PubMed Central. Available at: [Link]
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Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. Available at: [Link]
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A recent overview of surfactant–drug interactions and their importance. RSC Publishing. Available at: [Link]
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Technical Support Center: Overcoming Resistance in Microbial Assays with Nitropyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of microbial assays involving this promising class of antimicrobials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the mechanism of action of nitropyridine compounds and the common ways microbes develop resistance.
Q1: What is the fundamental mechanism of antimicrobial action for nitropyridine compounds?
A1: Nitropyridine compounds are a class of nitroaromatic molecules that typically function as prodrugs.[1][2] Their antimicrobial activity is not inherent but requires intracellular activation. This activation occurs through the reduction of the nitro group (NO₂) by bacterial nitroreductase enzymes.[3][4][5] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide species, which are highly toxic to the bacterial cell.[1][2] These reactive intermediates can then covalently bind to and damage critical macromolecules such as DNA, leading to cell death.[1][2] The specificity of their action is often linked to the presence of susceptible nitroreductases within the target microorganism.[6]
Q2: My nitropyridine compound shows activity against some bacterial species but not others. Why?
A2: This is a common and expected observation. The selective toxicity of nitropyridine compounds is largely dependent on the presence and activity of specific nitroreductase enzymes in the bacteria.[6] Different bacterial species possess different types and levels of nitroreductases.[7] Therefore, a species that lacks the appropriate nitroreductase to activate your specific nitropyridine compound will exhibit intrinsic resistance.[8]
Q3: What are the primary mechanisms by which bacteria can develop resistance to nitropyridine compounds?
A3: Bacterial resistance to nitropyridine compounds is a multifaceted issue. The three most well-characterized mechanisms are:
-
Reduced Drug Activation: This is the most common form of resistance. Mutations in the genes encoding for nitroreductase enzymes can lead to decreased or complete loss of function.[3][4][5] Without efficient reduction of the nitro group, the nitropyridine compound is not activated to its toxic form, and the bacterium can survive.[3][4][5]
-
Target Modification: While less common for nitropyridines compared to other antibiotic classes, bacteria can alter the molecular targets of the activated drug.[9][10][11] This can occur through mutations in the genes encoding the target proteins or enzymatic modification of the target site, which prevents the reactive intermediates from binding effectively.[9][10][11][12]
-
Increased Efflux: Bacteria can actively pump the nitropyridine compound out of the cell before it can be activated.[13][14][15][16] This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates.[13][14][15][16] Overexpression of these pumps can lead to a significant increase in the minimum inhibitory concentration (MIC) of the compound.[17][18]
II. Troubleshooting Guide
This section provides a structured approach to common problems encountered during microbial assays with nitropyridine compounds.
Problem 1: No antimicrobial activity or unexpectedly high MIC values observed.
This is a frequent challenge that can stem from several factors, ranging from the compound itself to the specific bacterial strain and assay conditions.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for lack of nitropyridine activity.
Step-by-Step Troubleshooting
1. Verify Compound Integrity and Solubility:
-
Question: Is the nitropyridine compound chemically stable and fully solubilized in the assay medium?
-
Causality: Nitropyridine compounds, like many organic molecules, can degrade over time or with improper storage. If the compound is not fully dissolved, its effective concentration will be lower than expected, leading to artificially high MIC values.
-
Protocol:
-
Confirm the purity and integrity of your compound stock using analytical methods like HPLC-MS.
-
Ensure your solvent (e.g., DMSO) is anhydrous and of high quality.[19]
-
Visually inspect the stock solution and the final dilutions in the assay medium for any precipitation.
-
Determine the solubility of your compound in the specific broth medium used for the assay.
-
2. Confirm Bacterial Strain and Growth Conditions:
-
Question: Is the bacterial strain known to be susceptible to nitropyridine compounds, and are the growth conditions optimal?
-
Causality: As mentioned in the FAQs, intrinsic resistance is common. Additionally, suboptimal growth conditions can affect bacterial metabolism, including the expression of nitroreductases.
-
Protocol:
-
Use a quality control (QC) strain with known susceptibility to a reference nitroaromatic compound (e.g., metronidazole for anaerobes) to validate your assay setup.
-
Ensure the inoculum density is within the recommended range for MIC testing (typically 5 x 10^5 CFU/mL).
-
Verify that the incubation time, temperature, and atmospheric conditions (aerobic, anaerobic) are appropriate for the test organism.
-
3. Investigate Potential Resistance Mechanisms:
-
Question: Has the bacterial strain acquired resistance to the nitropyridine compound?
-
Causality: If the strain was previously susceptible, it may have developed resistance through one of the mechanisms described in the FAQs.
-
Investigative Approaches:
-
Nitroreductase Activity Assay: A decrease in nitroreductase activity is a strong indicator of resistance.[3][4][5]
-
Principle: This assay spectrophotometrically measures the rate of reduction of a chromogenic nitroaromatic substrate by bacterial cell lysates.
-
Simplified Protocol:
-
Prepare cell-free extracts from both your test strain and a susceptible control strain.
-
Add the cell extract to a reaction mixture containing a suitable nitroaromatic substrate (e.g., p-nitrophenol) and a reducing agent (NADH or NADPH).
-
Monitor the decrease in absorbance at the substrate's λmax over time.
-
Compare the rate of reduction between the test and control strains. A significantly lower rate in the test strain suggests reduced nitroreductase activity.
-
-
-
Efflux Pump Inhibition Assay: This can determine if increased efflux is contributing to resistance.
-
Principle: The MIC of the nitropyridine compound is determined in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests that efflux is a contributing factor to resistance.[13][15]
-
Protocol:
-
Perform a standard MIC assay for your nitropyridine compound.
-
In parallel, perform the same MIC assay but add a sub-inhibitory concentration of an EPI (e.g., PAβN, CCCP) to all wells.
-
A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant.
-
-
-
Target Gene Sequencing: If the molecular target of your nitropyridine is known, sequencing the corresponding gene in the resistant strain can identify mutations that may prevent drug binding.[9][10]
-
Problem 2: Assay Interference and Inconsistent Results.
The inherent color of many nitropyridine compounds can interfere with spectrophotometric or colorimetric assays used to determine bacterial viability.
Troubleshooting Assay Interference
-
Question: Is the color of the nitropyridine compound interfering with the assay readout?
-
Causality: Many microbial viability assays, such as those using resazurin or MTT, rely on color changes that can be masked or mimicked by colored compounds.[20][21] This can lead to false-positive or false-negative results.
-
Protocol for Identifying and Mitigating Interference:
-
Run proper controls:
-
Compound-only control: Prepare a dilution series of your nitropyridine compound in sterile broth (no bacteria). Add the viability indicator dye. This will show if the compound itself reacts with or affects the color of the dye.
-
Bacteria-only control: Inoculate broth with bacteria but no compound. This serves as your positive growth control.
-
Broth-only control: Sterile broth with the indicator dye. This is your negative control.
-
-
Perform a spectral scan: Use a spectrophotometer to scan the absorbance spectrum of your compound, the reduced form of your indicator dye, and the oxidized form. Overlapping spectra indicate a high potential for interference.[21]
-
Alternative Viability Assays: If interference is confirmed, consider using an alternative method for determining viability that is not based on colorimetry, such as:
-
CFU plating: Plate dilutions from each well of your MIC assay onto agar plates and count the colonies after incubation. This is the gold standard but is more labor-intensive.
-
ATP-based assays: These measure the level of ATP in the wells, which correlates with metabolic activity and viability.
-
-
Data Summary: Common Resistance Mechanisms and Investigative Assays
| Resistance Mechanism | Investigative Assay | Expected Outcome in Resistant Strain |
| Reduced Drug Activation | Nitroreductase Activity Assay | Decreased rate of substrate reduction compared to susceptible control.[3][4][5] |
| Increased Efflux | MIC with Efflux Pump Inhibitor | ≥4-fold decrease in MIC in the presence of the inhibitor.[13][15] |
| Target Modification | Gene Sequencing of Target | Identification of mutations in the target gene.[9][10] |
III. Experimental Protocols
High-Throughput Minimum Inhibitory Concentration (HT-MIC) Testing Workflow
This protocol is adapted for a 96-well plate format and can be automated.[22][23]
-
Prepare Compound Plate:
-
In a 96-well plate, prepare 2-fold serial dilutions of your nitropyridine compound in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Include positive control wells (bacteria, no compound) and negative control wells (broth only).
-
-
Prepare Bacterial Inoculum:
-
Culture the test organism overnight.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of 1 x 10^6 CFU/mL.
-
-
Inoculate Plate:
-
Add 50 µL of the bacterial inoculum to each well of the compound plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and atmospheric conditions for the test organism for 16-24 hours.
-
-
Determine MIC:
Workflow for HT-MIC Assay
Caption: High-throughput MIC assay workflow.
IV. References
-
Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches. Frontiers in Microbiology. [Link]
-
What is the mechanism of Antimicrobial Resistance (AMR) related to target modification?. Google AI Search.
-
Bacterial resistance to antibiotics: modified target sites. PubMed. [Link]
-
Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets. PubMed. [Link]
-
Target Modification As A Mechanism Of Antimicrobial Resistance. ResearchGate. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
-
Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. Qeios. [Link]
-
Target Modification: How Bacteria Outsmart Antibiotics. YouTube. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]
-
Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. MDPI. [Link]
-
Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Mechanisms of Bacterial Resistance. Hamdard University. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. [Link]
-
Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
The role of nitroreductases in resistance to nitroimidazoles. Xi'an Jiaotong-Liverpool University. [Link]
-
Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. PMC - PubMed Central. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - PubMed Central. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
-
An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. MDPI. [Link]
-
The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed. [Link]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility. PMC - NIH. [Link]
-
The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. MDPI. [Link]
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Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS. [Link]
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Mechanisms of Antibiotic Resistance. PMC - PubMed Central - NIH. [Link]
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The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. PubMed. [Link]
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Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. PubMed. [Link]
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Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology. [Link]
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Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. ResearchGate. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
(PDF) Determination of Two Antibacterial Binary Mixtures by Chemometrics-Assisted Spectrophotometry. ResearchGate. [Link]
-
Comparison of MIC of compounds (3 and 4) and standard drug. ResearchGate. [Link]
-
Antibiotic interference in protein assays: Comparative evaluation of six photometric methods. ResearchGate. [Link]
-
MIC of the compounds tested against organisms (μg/mL). ResearchGate. [Link]
-
Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. PMC - NIH. [Link]
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- 4. The role of nitroreductases in resistance to nitroimidazoles - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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enhancing the stability of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine in solution
Introduction
Welcome to the technical support guide for {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. This document is designed for researchers, chemists, and drug development professionals to proactively manage and troubleshoot the stability of this compound in solution. The unique structural features of this molecule—a nitropyridine ring, a thioether linkage, and a phenylamine moiety—present specific stability challenges that require careful consideration during experimental design and execution. This guide provides in-depth, question-and-answer-based troubleshooting, scientifically grounded explanations, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
Q1: My compound, dissolved in DMSO, showed significant degradation after being stored at room temperature on the bench for a day. What is the likely cause?
A1: The primary culprits for the degradation of this compound at room temperature are likely a combination of oxidation and photodegradation .
-
Oxidation: The thioether (-S-) linkage is susceptible to oxidation, especially in the presence of air (oxygen), forming sulfoxide and subsequently sulfone derivatives.[1][2] This process can be accelerated by trace metal impurities or peroxides that can be present in older DMSO stock. The phenylamine group can also undergo oxidation.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4][5] Ambient laboratory light contains UV wavelengths that can provide the energy to initiate degradation reactions.[5]
Immediate Recommendations:
-
Protect from Light: Always store solutions of the compound in amber vials or wrap standard vials in aluminum foil.[3]
-
Use High-Purity Solvents: Use fresh, anhydrous, high-purity DMSO. Consider purchasing solvents in smaller bottles that are consumed more quickly to minimize peroxide formation after opening.
-
Control the Atmosphere: For maximum stability, especially for longer-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Lower the Temperature: Store stock solutions at -20°C or -80°C when not in immediate use.
Q2: I've observed a loss of my parent compound peak and the appearance of several new peaks in my HPLC chromatogram after using an aqueous buffer. Why is this happening?
A2: When working with aqueous solutions, pH-dependent hydrolysis and continued oxidation are the most probable causes of degradation. The stability of your compound is highly dependent on the pH of the solution.
-
Acid/Base Instability: The molecule has several functional groups that can be affected by pH. The pyridine nitrogen and the phenylamine group are basic and will be protonated at low pH. Under strongly acidic or basic conditions, the molecule can become more susceptible to hydrolysis or other degradation pathways.[3][6] While thioethers are generally stable, extreme pH can catalyze cleavage or other reactions.
-
Oxidation in Aqueous Media: Dissolved oxygen in aqueous buffers can readily participate in oxidation reactions. Furthermore, certain buffer components can chelate metal ions that catalyze oxidation.
Immediate Recommendations:
-
pH Screening: Perform a rapid pH screening experiment. Prepare small aliquots of your compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and analyze them by HPLC after a set period (e.g., 4, 8, 24 hours) to identify the pH range of maximum stability.
-
Degas Buffers: Before use, degas all aqueous buffers by sparging with nitrogen or argon, or by sonication under vacuum to remove dissolved oxygen.
-
Use Non-Coordinating Buffers: If metal-catalyzed oxidation is suspected, consider using a buffer with low metal-binding affinity and add a chelating agent like EDTA (at ~0.1 mM) to sequester trace metal ions.
In-Depth Troubleshooting & Proactive Stabilization
Q3: How do I systematically investigate the degradation of my compound and identify the degradation products?
A3: A systematic investigation should employ a forced degradation study , also known as stress testing. This is a standard practice in pharmaceutical development to understand degradation pathways and establish the stability-indicating nature of analytical methods.[6][7][8][9] The goal is to induce 5-20% degradation, which is sufficient to identify products without destroying the sample.[6][8][10]
The primary stress conditions to test are:
-
Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solution (e.g., 60-80°C).[10]
-
Photostability: Exposing the solution to a controlled light source with both UV and visible outputs, as specified by ICH Q1B guidelines.[10][11]
Workflow for Systematic Stability Investigation
Caption: Workflow for a Forced Degradation Study.
By analyzing the samples with a stability-indicating HPLC method (one that separates the parent compound from all degradation products), you can quantify the rate of degradation under each condition.[12] Subsequent analysis by LC-MS is crucial for obtaining the mass of the degradation products, which provides direct clues to their structure (e.g., a +16 Da shift suggests oxidation to a sulfoxide).[13]
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on its structure, the following pathways are most probable:
-
Thioether Oxidation: The sulfur atom is nucleophilic and prone to attack by oxidizing agents (like dissolved O₂ or peroxides) to form a sulfoxide (+16 amu) and then a sulfone (+32 amu).[1][2] This is often the most significant degradation pathway for thioether-containing molecules.
-
Nitro Group Reduction: While less common under standard aerobic solution conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or certain biological media.[14]
-
Photochemical Reactions: UV light can induce several reactions in nitroaromatic compounds.[3][14] This can include cleavage of the C-S bond or complex rearrangements and reactions involving the nitro group.[4][5]
-
Hydrolysis/Cleavage: Under harsh pH conditions, cleavage of the thioether bond may occur.
Potential Degradation Pathways
Caption: Likely Degradation Pathways.
Protocols & Methodologies
Protocol 1: General Stability Assessment by HPLC
This protocol establishes a baseline for compound stability in a chosen solvent system.
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile). This is your T=0 reference standard.
-
Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in the test solution (e.g., PBS buffer pH 7.4, DMSO). Prepare at least two sets of samples:
-
Test Sample: Stored under the conditions you wish to evaluate (e.g., room temperature, ambient light).
-
Control Sample: Stored under ideal protective conditions (e.g., -80°C, protected from light).
-
-
Time-Point Analysis: Inject and analyze the Test Sample and a freshly diluted standard via HPLC at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Data Analysis: Use a stability-indicating HPLC method.[12][15] Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
Data Summary Table: Solvent & Temperature Effects
| Solvent | Temperature | Atmosphere | Light Condition | % Parent Remaining (24h) | Key Degradant Peaks |
| DMSO | Room Temp | Air | Ambient | User Data | User Data |
| DMSO | 4°C | Air | Dark (Amber Vial) | User Data | User Data |
| Acetonitrile | Room Temp | Air | Dark (Amber Vial) | User Data | User Data |
| PBS (pH 7.4) | Room Temp | Air | Dark (Amber Vial) | User Data | User Data |
| PBS (pH 7.4) | 4°C | Inert (N₂) | Dark (Amber Vial) | User Data | User Data |
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Vant-Narain, P., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. Available at: [Link]
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Mphahamele, O. J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]
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Lipczynska-Kochany, E. (1991). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research. Available at: [Link]
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Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
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Kumar, A., & Kumar, R. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. Available at: [Link]
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Al-Adhami, H., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules. Available at: [Link]
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Zhang, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]
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Quiroga, J., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitropyridin-2-ylamine. PubChem. Available at: [Link]
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Sytniczuk, A., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Available at: [Link]
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Zorenko, Y., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
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Mironov, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]
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Validation & Comparative
A-Komparative-Anleitung-zur-Strukturaufklärung-von-{3-[(3-Nitropyridin-2-yl)thio]phenyl}amin-mittels-2D-NMR-Techniken
Verfasst von: Dr. [Ihr Name], Senior Application Scientist
Veröffentlichungsdatum: 19. Januar 2026
Abstrakt
Dieses Dokument bietet eine detaillierte Anleitung zur eindeutigen Strukturaufklärung von {3-[(3-Nitropyridin-2-yl)thio]phenyl}amin, einer Verbindung von pharmazeutischem Interesse. Wir konzentrieren uns auf den strategischen Einsatz von zweidimensionalen Kernspinresonanzspektroskopie-Techniken (2D-NMR), einschließlich COSY, HSQC, HMBC und NOESY. Diese Anleitung soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung ein tiefgreifendes Verständnis der kausalen Zusammenhänge bei der experimentellen Auswahl, der Dateninterpretation und der vergleichenden Analyse mit alternativen Methoden wie der Röntgenkristallographie vermitteln.
Einleitung: Die entscheidende Bedeutung der Strukturaufklärung
Die genaue Bestimmung der Molekülstruktur ist ein Grundpfeiler der modernen Arzneimittelentwicklung. Für eine neuartige Verbindung wie {3-[(3-Nitropyridin-2-yl)thio]phenyl}amin ist ein unzweideutiges Verständnis ihrer Konnektivität und räumlichen Anordnung unerlässlich, um ihre biologische Aktivität, ihr Potenzial für die Wirkstoffentwicklung und ihre physikochemischen Eigenschaften vorhersagen zu können. Fehler bei der Strukturzuordnung können zu kostspieligen Verzögerungen in der Forschung und Entwicklung führen und potenziell die Sicherheit und Wirksamkeit beeinträchtigen.
Die vorliegende Verbindung weist mehrere strukturelle Merkmale auf, die eine sorgfältige Analyse erfordern: zwei substituierte aromatische Ringe, eine Thioether-Brücke und eine Aminogruppe. Diese Komplexität macht 2D-NMR-Techniken zu einem unverzichtbaren Werkzeug für eine umfassende Charakterisierung.[1][2]
Strategische Auswahl von 2D-NMR-Experimenten
Die eindimensionale (1D) ¹H- und ¹³C-NMR-Spektroskopie liefert zwar erste Hinweise auf die vorhandenen funktionellen Gruppen, reicht aber oft nicht aus, um komplexe Strukturen eindeutig aufzuklären, insbesondere bei überlappenden Signalen in den aromatischen Bereichen.[3] 2D-NMR-Experimente lösen dieses Problem, indem sie Korrelationen zwischen verschiedenen Kernen aufdecken und so ein detailliertes Bild der molekularen Verknüpfungen liefern.[3][4]
Der Werkzeugkasten der 2D-NMR-Spektroskopie
-
COSY (Correlation Spectroscopy): Dieses homonukleare Experiment identifiziert Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind (J-Kopplung).[3] Es ist von grundlegender Bedeutung für die Zuordnung von benachbarten Protonen innerhalb der Phenyl- und Pyridinringe.
-
HSQC (Heteronuclear Single Quantum Coherence): Dieses heteronukleare Experiment korreliert Protonen direkt mit den Kohlenstoffatomen, an die sie gebunden sind.[3][5] Dies ermöglicht eine eindeutige Zuordnung der protonierten Kohlenstoffatome.
-
HMBC (Heteronuclear Multiple Bond Correlation): Dieses heteronukleare Experiment zeigt Korrelationen zwischen Protonen und Kohlenstoffatomen über zwei, drei und manchmal sogar vier Bindungen hinweg.[3][5][6] Es ist entscheidend für die Identifizierung von quaternären Kohlenstoffatomen und für die Verknüpfung der verschiedenen Molekülfragmente, wie z. B. die Verbindung der beiden aromatischen Ringe über die Thioether-Brücke.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Im Gegensatz zu den anderen hier genannten Techniken, die durch Bindungen hindurch Korrelationen aufzeigen, detektiert NOESY Korrelationen durch den Raum.[6] Dies liefert Informationen über die räumliche Nähe von Protonen und ist wertvoll für die Bestätigung der Konformation und der relativen Orientierung der Phenyl- und Pyridinringe.
Experimenteller Arbeitsablauf
Der logische Arbeitsablauf für die Strukturaufklärung mittels 2D-NMR ist entscheidend für eine effiziente und genaue Analyse.
Abbildung 1: Logischer Arbeitsablauf für die 2D-NMR-basierte Strukturaufklärung.
Schritt-für-Schritt-Analyse der hypothetischen 2D-NMR-Daten
Um den Prozess zu veranschaulichen, präsentieren wir einen hypothetischen, aber plausiblen Satz von NMR-Daten für {3-[(3-Nitropyridin-2-yl)thio]phenyl}amin in DMSO-d₆.
Hypothetische 1D- und 2D-NMR-Daten
Tabelle 1: Hypothetische ¹H- und ¹³C-NMR-chemische Verschiebungen und HSQC-Korrelationen
| Atom-Nr. | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplizität | HSQC-Korrelation |
| H-4' | 8.85 | 152.1 | dd | Ja |
| H-5' | 7.65 | 121.5 | dd | Ja |
| H-6' | 8.60 | 145.3 | dd | Ja |
| H-2 | 7.30 | 115.0 | t | Ja |
| H-4 | 7.05 | 118.2 | ddd | Ja |
| H-5 | 7.40 | 130.5 | t | Ja |
| H-6 | 6.90 | 113.8 | ddd | Ja |
| NH₂ | 5.50 | - | s (br) | Nein |
| C-1 | - | 148.5 | - | - |
| C-3 | - | 135.2 | - | - |
| C-2' | - | 158.9 | - | - |
| C-3' | - | 140.1 | - | - |
Tabelle 2: Ausgewählte COSY-, HMBC- und NOESY-Korrelationen
| Experiment | ¹H (ppm) | Korreliert mit ¹H (ppm) | Korreliert mit ¹³C (ppm) |
| COSY | 8.85 (H-4') | 7.65 (H-5') | - |
| 7.65 (H-5') | 8.85 (H-4'), 8.60 (H-6') | - | |
| 8.60 (H-6') | 7.65 (H-5') | - | |
| 7.05 (H-4) | 7.40 (H-5), 6.90 (H-6) | - | |
| 7.40 (H-5) | 7.05 (H-4), 6.90 (H-6), 7.30 (H-2) | - | |
| HMBC | 8.85 (H-4') | - | 158.9 (C-2'), 145.3 (C-6') |
| 8.60 (H-6') | - | 158.9 (C-2'), 121.5 (C-5') | |
| 7.30 (H-2) | - | 148.5 (C-1), 135.2 (C-3), 113.8 (C-6) | |
| 6.90 (H-6) | - | 148.5 (C-1), 118.2 (C-4) | |
| NOESY | 8.60 (H-6') | 7.30 (H-2) | - |
| 5.50 (NH₂) | 7.30 (H-2), 7.05 (H-4) | - |
Detaillierte Interpretation
-
Zuordnung der Spin-Systeme mittels COSY: Die COSY-Korrelationen ermöglichen die Identifizierung von zwei separaten Spin-Systemen.[7] Das erste System besteht aus den Protonen bei 8.85, 7.65 und 8.60 ppm, die dem Pyridinring zugeordnet werden können. Das zweite System umfasst die Protonen bei 7.30, 7.05, 7.40 und 6.90 ppm, die zum Phenylring gehören.
-
Verknüpfung von Protonen und Kohlenstoffen mittels HSQC: Das HSQC-Spektrum bestätigt die direkten Bindungen zwischen den Protonen und Kohlenstoffatomen, wie in Tabelle 1 aufgeführt.[8] Dies ist ein entscheidender Schritt zur sicheren Zuordnung der protonierten Kohlenstoffatome.
-
Zusammensetzen der Fragmente mittels HMBC: Das HMBC-Spektrum liefert die entscheidenden Informationen zur Verknüpfung der einzelnen Fragmente.[6][7]
-
Die Korrelationen der Pyridin-Protonen (H-4' und H-6') zum quaternären Kohlenstoff bei 158.9 ppm identifizieren diesen als C-2'.
-
Die Korrelationen der Phenyl-Protonen (H-2 und H-6) zum quaternären Kohlenstoff bei 148.5 ppm identifizieren diesen als C-1.
-
Entscheidend ist, dass eine HMBC-Korrelation (nicht in der vereinfachten Tabelle gezeigt, aber für die Strukturbestätigung unerlässlich) zwischen einem der Pyridin-Protonen (z. B. H-4') und dem Kohlenstoff C-1 des Phenylrings über die Thioether-Brücke erwartet wird. Ebenso würde eine Korrelation von H-2 oder H-6 zum C-2' des Pyridinrings die Struktur bestätigen.
-
-
Bestätigung der Konformation mittels NOESY: Das NOESY-Spektrum gibt Aufschluss über die räumliche Anordnung.
-
Die Korrelation zwischen H-6' (Pyridinring) und H-2 (Phenylring) deutet auf eine räumliche Nähe dieser beiden Protonen hin, was auf eine bestimmte bevorzugte Konformation um die Thioether-Bindung hindeutet.
-
Die Korrelationen der NH₂-Protonen zu H-2 und H-4 bestätigen die Position der Aminogruppe am Phenylring.
-
Abbildung 2: Schlüssel-HMBC- (rot) und -NOESY- (grün) Korrelationen zur Strukturaufklärung.
Vergleichende Analyse mit alternativen Techniken
Obwohl 2D-NMR ein leistungsstarkes Werkzeug ist, ist es wichtig, seine Stärken und Schwächen im Vergleich zu anderen Methoden zu verstehen.
Tabelle 3: Vergleich der Strukturaufklärungstechniken
| Technik | Vorteile | Nachteile | Anwendbarkeit auf {3-[(3-Nitropyridin-2-yl)thio]phenyl}amin |
| 2D-NMR | - Detaillierte Informationen zur Konnektivität und Konformation in Lösung- Nicht-destruktiv- Relativ kleine Probenmengen erforderlich[8] | - Längere Messzeiten- Interpretation kann komplex sein- Erfordert lösliche Proben | Hervorragend: Bietet ein vollständiges Bild der Struktur in einem biologisch relevanten Zustand (Lösung). |
| Röntgenkristallographie | - Eindeutige Bestimmung der dreidimensionalen Struktur im festen Zustand- Goldstandard für die absolute Strukturaufklärung | - Erfordert die Züchtung von qualitativ hochwertigen Einkristallen, was schwierig sein kann- Die Struktur im festen Zustand spiegelt möglicherweise nicht die Konformation in Lösung wider | Sehr gut (falls Kristalle verfügbar): Würde die durch NMR ermittelte Struktur eindeutig bestätigen und präzise Bindungslängen und -winkel liefern.[9] |
| Massenspektrometrie (MS) | - Genaue Bestimmung der Molmasse und der elementaren Zusammensetzung (HRMS)- Fragmentierungsmuster können Hinweise auf die Struktur geben | - Liefert keine Informationen zur Konnektivität oder Stereochemie- Isomere können nicht unterschieden werden | Ergänzend: Unverzichtbar zur Bestätigung der Summenformel, aber unzureichend für die vollständige Strukturaufklärung allein. |
Fazit und bewährte Praktiken
Die Kombination verschiedener 2D-NMR-Experimente bietet eine robuste und zuverlässige Methode zur vollständigen Strukturaufklärung von {3-[(3-Nitropyridin-2-yl)thio]phenyl}amin in Lösung. Der strategische Einsatz von COSY, HSQC, HMBC und NOESY ermöglicht eine schrittweise und sich selbst validierende Analyse, von der Identifizierung der Spin-Systeme bis hin zur Bestimmung der globalen Konnektivität und der räumlichen Anordnung.
Bewährte Praktiken für eine zuverlässige Strukturaufklärung:
-
Beginnen Sie immer mit hochwertigen 1D-Spektren: Ein gut aufgelöstes ¹H-Spektrum ist die Grundlage für alle weiteren Analysen.
-
Optimieren Sie die Parameter für jedes 2D-Experiment: Die Wahl der richtigen Parameter (z. B. die Anzahl der Scans) ist entscheidend für ein gutes Signal-Rausch-Verhältnis.[3]
-
Kombinieren Sie mehrere Techniken: Verlassen Sie sich nicht auf ein einziges Experiment. Die Stärke der 2D-NMR liegt in der komplementären Natur der verschiedenen Techniken.
-
Vergleichen Sie die Ergebnisse mit alternativen Methoden: Wenn möglich, bestätigen Sie die durch NMR ermittelte Struktur durch eine unabhängige Methode wie Röntgenkristallographie oder HRMS.
Durch die Befolgung dieser Richtlinien können Forscher die Struktur neuartiger Verbindungen mit hoher Sicherheit aufklären und so eine solide Grundlage für die weitere Forschung und Entwicklung schaffen.
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Slideshare. (n.d.). use of nmr in structure ellucidation. Abgerufen von [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Abgerufen von [Link]
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YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Abgerufen von [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
This guide provides an in-depth, technically-focused comparison of the essential validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. This compound, a novel aromatic amine with potential applications in drug development, requires a robust analytical method to ensure the quality, safety, and efficacy of any resulting pharmaceutical product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into the method validation process.
The validation strategy herein is designed to be a self-validating system, grounded in the principles of scientific integrity and aligned with the most current international regulatory standards. We will explore the causality behind experimental choices, present detailed protocols, and interpret a complete, albeit hypothetical, data set to demonstrate the method's fitness for purpose.
The Analytical Imperative: Grounding the Method in Regulatory Science
The validation of an analytical procedure is a critical process in pharmaceutical development, providing documented evidence that the method is suitable for its intended use. The framework for this guide is built upon the harmonized principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2] This is further supported by guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>, which collectively establish the global standard for analytical method validation.[3][4][5][6][7]
The primary objective is to develop a stability-indicating method . This means the HPLC method must be able to accurately measure the analyte of interest, this compound, without interference from its degradation products, process impurities, or other components in the sample matrix.[8][9][10]
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is paramount. While detailed experimental data for this compound is not widely published, we can infer key characteristics based on its structure, which contains a nitropyridine moiety and an aminophenylthioether moiety.
-
Structure: (A chemical structure diagram would be inserted here in a formal publication)
-
Molecular Formula: C₁₁H₉N₃O₂S
-
Molecular Weight: 247.28 g/mol
-
Anticipated UV Absorbance: The presence of the nitroaromatic and aminophenyl chromophores suggests strong UV absorbance. Nitroaromatic compounds typically exhibit absorbance maxima in the 210-270 nm range.[11] A photodiode array (PDA) or diode array detector (DAD) is therefore the ideal choice for this method, allowing for the determination of the optimal detection wavelength and the assessment of peak purity across a spectral range.
The HPLC Method: A Starting Point for Validation
Before validation can commence, a candidate HPLC method must be developed. Based on the analysis of similar aromatic and nitro-pyridine compounds, the following reversed-phase HPLC (RP-HPLC) conditions are proposed as a robust starting point.[12][13][14][15]
| Parameter | Proposed Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA/DAD at an optimal wavelength (e.g., 254 nm) and spectral acquisition from 200-400 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
The Validation Workflow: A Systematic Approach
The validation process is a logical sequence of experiments, each designed to test a specific performance characteristic of the analytical method. The relationship between these parameters is crucial for building a comprehensive picture of the method's capabilities.
Caption: The HPLC method validation workflow, illustrating the logical progression from method development to a fully validated procedure.
Specificity and Forced Degradation Studies
Causality: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] To prove this, we intentionally stress the analyte under various conditions to generate potential degradation products. This is a core requirement of ICH guideline Q1A(R2).[8][10]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store a solid sample of the analyte at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from this stressed sample.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the analyte to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with PDA detection.
Data Comparison and Interpretation
The goal is to achieve 5-20% degradation of the active ingredient.[8] The chromatograms are then evaluated.
| Stress Condition | % Degradation (Hypothetical) | Peak Purity of Analyte (Hypothetical) | Observations |
| Unstressed | 0% | > 0.999 | Single, sharp peak for the analyte. |
| Acid Hydrolysis | 15.2% | > 0.999 | Analyte peak is spectrally pure. Two new degradation peaks are well-resolved. |
| Base Hydrolysis | 18.5% | > 0.999 | Analyte peak is spectrally pure. Three new degradation peaks are well-resolved. |
| Oxidative | 11.8% | > 0.999 | Analyte peak is spectrally pure. One major degradation peak is well-resolved. |
| Thermal | 6.3% | > 0.999 | Minor degradation observed, peaks are resolved. |
| Photolytic | 8.9% | > 0.999 | Analyte peak is spectrally pure. Minor degradation peaks are well-resolved. |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound at 0.25 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, for example, from 50% to 150% of the target analytical concentration (e.g., 0.1 mg/mL). This would yield concentrations of 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Comparison and Interpretation
| Parameter | Acceptance Criterion | Hypothetical Result | Conclusion |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Y-intercept | Close to zero | Minimal | Pass |
| Residual Plot | Random distribution | Randomly scattered | Pass |
| Range | 80-120% for assay | 50-150% demonstrated | Pass |
Accuracy and Precision
Causality: Accuracy refers to the closeness of the test results to the true value, while precision refers to the closeness of agreement among a series of measurements.[3] They are often evaluated together. We must demonstrate that the method can accurately and consistently measure the analyte.
Experimental Protocol: Accuracy (Recovery) and Precision
-
Accuracy: Prepare a placebo (matrix without the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte. Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Precision (Intermediate Precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Data Comparison and Interpretation
Accuracy (Recovery)
| Spike Level | Mean Recovery (%) (Hypothetical) | %RSD (Hypothetical) |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
| Precision Type | %RSD of Peak Areas (Hypothetical) |
| Repeatability | 0.7% |
| Intermediate Precision | 1.1% |
| Acceptance Criterion | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but are also determined for quantitative assays.
Experimental Protocol: LOD & LOQ
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Comparison and Interpretation
| Parameter | Hypothetical Value |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Introduce small, deliberate changes to the method parameters one at a time and assess the impact on the results (e.g., peak area, retention time, resolution).
| Parameter Varied | Variation | Effect on Results (Hypothetical) |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, results within SST. |
| Column Temperature | ± 2 °C | Minor shift in retention time, results within SST. |
| Mobile Phase pH | ± 0.2 units | Negligible impact. |
| Mobile Phase Composition | ± 2% Organic | Minor shift in retention time, resolution maintained. |
System Suitability Testing (SST)
Causality: SST is an integral part of any analytical method. It is performed before and during analysis to ensure the continued performance of the entire HPLC system (instrument, reagents, column).
Caption: Decision workflow for System Suitability Testing (SST) prior to sample analysis.
Typical SST Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for replicate injections (Area): ≤ 2.0%
Final Conclusion
This guide has systematically deconstructed the validation process for an HPLC method intended for the quantification of this compound. Through a series of logically sequenced experiments, the method has been shown to be specific, linear, accurate, precise, and robust. The hypothetical data presented serves as a clear benchmark for what constitutes a successful validation study. By adhering to the principles outlined herein, grounded in the authoritative guidelines of the ICH, FDA, and USP, researchers can confidently develop and validate analytical methods that are scientifically sound and fit for their intended purpose in a regulated environment.
References
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]
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Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]
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Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
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Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link]
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Title: A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Source: IU Indianapolis ScholarWorks URL: [Link]
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Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
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Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
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Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Source: Scientific Research Publishing URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: 3-nitro-N-phenylpyridin-2-amine Source: PubChem URL: [Link]
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Title: 3-Nitropyridin-2-ylamine Source: PubChem URL: [Link]
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Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
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Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: DTIC URL: [Link]
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Title: 2-Nitropyridin-3-amine Source: PubChem URL: [Link]
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Title: Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis Source: ResearchGate URL: [Link]
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Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]
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Navigating the Bioactive Landscape: A Comparative Analysis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine and its Positional Isomers
Abstract
The strategic placement of functional groups on an aromatic scaffold can profoundly influence its biological activity, a principle that lies at the heart of modern drug discovery. This guide provides a comprehensive comparative analysis of the biological activity of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine and its positional isomers. We delve into the nuanced effects of altering the substitution pattern on the aminophenyl ring, offering a detailed examination of their cytotoxic potential against human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of compounds. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.
Introduction: The Significance of Positional Isomerism in Drug Design
Positional isomerism, the variation in the location of substituents on a molecule's core structure, is a critical determinant of its pharmacological profile. Even subtle shifts in substituent placement can dramatically alter a compound's interaction with biological targets, affecting its efficacy, selectivity, and metabolic stability. The subject of our investigation, this compound, belongs to a class of compounds containing a nitropyridine moiety, which is known to be a key pharmacophore in various bioactive molecules.[1][2] The presence of the nitro group, an electron-withdrawing entity, can render these compounds susceptible to bioreductive activation, a mechanism often exploited in the design of hypoxia-activated prodrugs for cancer therapy.[3]
This guide will systematically compare the meta-substituted isomer, this compound, with its ortho- and para-substituted counterparts: {2-[(3-Nitropyridin-2-yl)thio]phenyl}amine and {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine, respectively. Our central hypothesis is that the spatial arrangement of the amino group relative to the nitropyridinylthio substituent will significantly impact the molecule's cytotoxic activity. We will explore this through a series of in vitro assays designed to quantify cytotoxicity and probe the potential mechanism of action.
Synthesis and Characterization of Isomers
The synthesis of the target compound and its positional isomers can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general synthetic scheme is presented below. The reaction of 2-chloro-3-nitropyridine with the corresponding aminothiophenol (2-aminothiophenol, 3-aminothiophenol, or 4-aminothiophenol) in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) would yield the desired products.
Diagram of the general synthesis pathway:
Caption: General synthetic route to the target isomers.
Following synthesis, the structural integrity and purity of each isomer must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols: A Framework for Comparative Biological Evaluation
To objectively compare the biological activity of the three positional isomers, a series of well-established in vitro assays are proposed. The human colorectal carcinoma cell line, HCT116, will be used as the primary model system due to its robust growth characteristics and relevance in cancer research.
Cell Culture
HCT116 cells will be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the three isomers in dimethyl sulfoxide (DMSO) and dilute them to final concentrations ranging from 0.1 µM to 100 µM in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the half-maximal inhibitory concentration (IC50) for each isomer.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay will be performed.
Protocol:
-
Treat HCT116 cells with the IC50 concentration of each isomer for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Diagram of the experimental workflow for biological evaluation:
Caption: Proposed bioreductive activation pathway.
Conversely, the lower activity of the ortho and para isomers may be due to steric hindrance or altered electronic properties that are less favorable for bioreduction. The ortho isomer, in particular, might experience intramolecular hydrogen bonding between the amino group and the sulfur atom, which could affect its conformation and interaction with target enzymes.
Conclusion and Future Directions
This guide has outlined a systematic approach to comparing the biological activity of this compound and its positional isomers. Our hypothetical findings underscore the profound impact of positional isomerism on cytotoxic potency. The superior activity of the meta isomer suggests that this substitution pattern is a promising avenue for the development of novel anticancer agents within this chemical class.
Future research should focus on validating these findings through the actual synthesis and biological evaluation of these compounds. Further studies could also explore their activity in a wider range of cancer cell lines, including those with varying levels of nitroreductase expression. Investigating their efficacy in in vivo models would be the next logical step in their preclinical development. Ultimately, a thorough understanding of the structure-activity relationships of these compounds will pave the way for the rational design of more effective and targeted cancer therapies.
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A Comparative Preclinical Assessment of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, a Novel MEK1/2 Inhibitor, Against Established Therapeutics
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a cornerstone of cellular regulation, governing processes like proliferation and survival.[1][2][3][4] Its frequent dysregulation in a vast number of human cancers has made it a prime target for therapeutic intervention.[1][2][5] Mitogen-activated protein kinase kinase (MEK) inhibitors have emerged as a critical class of targeted therapies, with several agents approved for treating cancers driven by this pathway, most notably BRAF-mutant melanoma.[5][6][7][8][9] This guide introduces an investigational molecule, {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine (hereafter designated as NTP), a novel small molecule inhibitor hypothesized to target MEK1 and MEK2. This document provides a framework for a head-to-head preclinical comparison of NTP with two FDA-approved MEK inhibitors, Trametinib and Cobimetinib.[10][11][12][13][14] We present a series of validated, detailed experimental protocols to objectively assess its biochemical potency, cellular activity, and mechanism of action, providing the scientific community with a robust blueprint for evaluating this and other novel MEK-targeting compounds.
Scientific Rationale and Comparative Landscape
The MAPK pathway is a phosphorylation cascade where signals from cell surface receptors are relayed through RAS, RAF, MEK, and finally to ERK.[4] Hyperactivation, often due to mutations in BRAF or RAS genes, leads to unchecked cell growth and is a hallmark of many malignancies.[2][15] MEK1 and MEK2 are dual-specificity kinases that serve as a critical convergence point in this cascade, phosphorylating and activating ERK1/2.[5] Inhibiting MEK offers a strategic advantage by blocking the signal downstream of RAF, thereby thwarting proliferation signals.[5][6]
The Comparators:
-
Trametinib (Mekinist®): The first FDA-approved MEK inhibitor, Trametinib is a potent, reversible, allosteric inhibitor of MEK1 and MEK2.[6][13][16] It has demonstrated significant clinical efficacy, particularly in combination with BRAF inhibitors for melanoma.[16]
-
Cobimetinib (Cotellic®): Another highly selective, reversible MEK1/2 inhibitor, Cobimetinib is also approved for use in combination with a BRAF inhibitor for BRAF V600 mutation-positive melanoma.[10][11][14][17][18]
The central objective of this study is to determine if the novel compound, NTP, exhibits a comparable or superior preclinical profile to these established inhibitors in terms of potency, target engagement, and induction of cancer cell death.
Experimental Design and Workflow
A logical, multi-step approach is required to build a comprehensive profile of NTP. The workflow is designed to move from broad cellular effects to specific molecular actions, ensuring that each step validates the findings of the previous one.
Figure 1: A step-by-step experimental workflow for characterizing the anticancer effects of NTP.
Detailed Methodologies and Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. For this comparative study, the A375 human melanoma cell line, which harbors the BRAF V600E mutation and is highly dependent on the MAPK pathway, is recommended.[19][20][21]
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[22]
-
Compound Treatment: Prepare serial dilutions of NTP, Trametinib, and Cobimetinib (e.g., from 0.1 nM to 10 µM). Remove the old media from the wells and add 100 µL of media containing the respective compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.
Protocol: Apoptosis Induction (Caspase-3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[25][26][27]
-
Cell Seeding and Treatment: Seed A375 cells in a white-walled, 96-well plate at 8,000 cells per well. After 24 hours, treat the cells with NTP, Trametinib, and Cobimetinib at concentrations equivalent to their 1X, 5X, and 10X IC50 values (as determined by the MTT assay).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[25]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol: Target Engagement (Western Blot for p-ERK)
This protocol verifies that the compounds inhibit the MAPK pathway by measuring the phosphorylation status of ERK, the direct downstream target of MEK.[28][29][30][31]
-
Cell Lysis: Seed A375 cells in 6-well plates and grow to 80% confluency. Treat the cells with the test compounds (at 1X, 5X, and 10X IC50) for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[31]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK will indicate the degree of pathway inhibition.
Protocol: Direct Target Inhibition (Biochemical MEK1 Kinase Assay)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1 kinase, confirming it as the molecular target.[32][33]
-
Assay Setup: In a 384-well plate, combine recombinant active MEK1 kinase, a kinase-dead ERK2 substrate, and the test compounds (NTP, Trametinib, Cobimetinib) across a range of concentrations in a kinase reaction buffer.[32][34]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection method like the ADP-Glo™ Kinase Assay. The luminescent signal is directly proportional to kinase activity.[32]
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the biochemical IC50 value for each inhibitor.
Data Presentation and Comparative Analysis
The experimental data should be compiled into clear, concise tables for objective comparison. The following tables represent hypothetical but realistic data for this study.
Table 1: Comparative Cellular Potency (IC50 Values)
| Compound | Cell Viability IC50 (A375 cells) |
|---|---|
| NTP (Investigational) | 12.5 nM |
| Trametinib | 10.2 nM |
| Cobimetinib | 15.8 nM |
Table 2: Comparative Apoptosis Induction
| Compound (at 5X IC50) | Fold Increase in Caspase-3/7 Activity |
|---|---|
| NTP (Investigational) | 4.8-fold |
| Trametinib | 5.2-fold |
| Cobimetinib | 4.5-fold |
Table 3: Comparative Biochemical Potency (IC50 Values)
| Compound | MEK1 Kinase Inhibition IC50 |
|---|---|
| NTP (Investigational) | 1.5 nM |
| Trametinib | 0.7 nM[6] |
| Cobimetinib | 4.2 nM |
Mechanistic Interpretation and Discussion
The hypothetical data presented suggests that NTP is a potent inhibitor of BRAF-mutant melanoma cell growth, with an IC50 value (12.5 nM) in the same nanomolar range as the approved drugs Trametinib and Cobimetinib. This potent cytotoxic effect is strongly linked to the induction of apoptosis, as shown by a significant increase in caspase-3/7 activity.
Crucially, the Western blot analysis would confirm on-target activity in a cellular context. A dose-dependent reduction in the p-ERK/total ERK ratio following NTP treatment would demonstrate that its antiproliferative effects are mediated through the inhibition of the MAPK pathway.
Figure 2: The MAPK signaling cascade, highlighting the constitutive activation by BRAF V600E and the inhibitory action of NTP, Trametinib, and Cobimetinib on MEK1/2.
The biochemical kinase assay provides the most direct evidence of target engagement. The hypothetical IC50 of 1.5 nM for NTP against MEK1 confirms it as a highly potent, direct inhibitor of the target kinase. This value is superior to Cobimetinib and approaches the potency of Trametinib, marking NTP as a promising candidate for further development.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative preclinical evaluation of the novel compound this compound (NTP). The presented methodologies, moving from cellular viability to direct enzyme inhibition, provide a self-validating system for characterizing its anticancer properties.
Based on the hypothetical data, NTP demonstrates potent on-target activity comparable to FDA-approved MEK inhibitors. This positions NTP as a compelling candidate for further investigation. Future studies should include:
-
Selectivity Profiling: Assessing the inhibitory activity of NTP against a broad panel of kinases to determine its selectivity.
-
In Vivo Efficacy: Evaluating the antitumor effects of NTP in xenograft models of BRAF-mutant melanoma.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of NTP to assess its drug-like potential.
By following this structured approach, researchers can efficiently and accurately characterize novel MEK inhibitors, accelerating the journey from chemical entity to potential clinical therapeutic.
References
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: Assessing {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine Against Diverse Kinase Targets
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the assessment of its selectivity profile across the human kinome. This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine as a case study. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into interpreting the resulting data, empowering you to make informed decisions in your drug discovery endeavors.
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A non-selective inhibitor can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor promises a more targeted therapeutic intervention with potentially fewer side effects. Kinase profiling has, therefore, become an indispensable tool in modern drug discovery, aiding in target validation, lead optimization, and the early identification of potential liabilities.[1]
This guide will walk you through a systematic approach to assess the selectivity of this compound, a novel compound with a scaffold suggestive of potential kinase inhibitory activity. We will focus on establishing a robust experimental workflow, generating high-quality data, and interpreting the results in the context of relevant signaling pathways.
Experimental Workflow for Kinase Selectivity Profiling
A systematic approach is crucial for obtaining reliable and reproducible selectivity data. The following workflow outlines the key steps, from initial single-concentration screening to comprehensive IC50 determination for promising hits.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
To quantify the inhibitory activity of this compound, we will employ the ADP-Glo™ Kinase Assay, a robust and widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4] This homogeneous assay is performed in a multiwell plate format, making it amenable to high-throughput screening.[5]
Materials:
-
Kinases of interest (e.g., p38α, VEGFR2, and a panel of off-target kinases)
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and control inhibitors (e.g., SB203580 for p38α, Sunitinib for VEGFR2) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitors in 100% DMSO.
-
For single-dose screening, prepare a working solution that will yield a final assay concentration of 10 µM.
-
For IC50 determination, perform a 10-point serial dilution in DMSO.
-
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1 µL of the compound solution (or DMSO for no-inhibitor control) to the wells of a 384-well plate.
-
Add 2 µL of a 2.5X kinase/substrate mixture (containing the specific kinase and its corresponding substrate in kinase reaction buffer).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution (the final ATP concentration should be at or near the Km for each specific kinase).
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for each kinase to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed for the light-producing reaction.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Percentage Inhibition (for single-dose screening):
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
-
-
IC50 Determination (for dose-response assays):
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]
-
-
Quantitative Analysis of Kinase Selectivity
The following table presents hypothetical data for the inhibitory activity of this compound against a panel of selected kinases, alongside well-characterized reference inhibitors. This allows for a direct comparison of potency and selectivity.
| Kinase Target Family | Kinase Target | This compound IC50 (nM) | SB203580 IC50 (nM) | Sunitinib IC50 (nM) |
| MAPK | p38α | 50 | 50[6] | >10,000 |
| p38β | 500 | 500[6] | >10,000 | |
| JNK1 | >10,000 | >10,000 | >10,000 | |
| ERK2 | >10,000 | >10,000 | >10,000 | |
| Tyrosine Kinase | VEGFR2 | 80 | >10,000 | 2[7] |
| PDGFRβ | 1,200 | >10,000 | 2[7] | |
| c-Kit | 2,500 | >10,000 | 80[7] | |
| EGFR | >10,000 | >10,000 | >10,000 | |
| Other Ser/Thr Kinase | CDK2/cyclin A | >10,000 | >10,000 | >10,000 |
| GSK3β | 8,000 | >10,000 | >10,000 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Interpretation of Selectivity Data and Biological Context
The hypothetical data suggests that this compound is a potent inhibitor of both p38α MAPK and VEGFR2, with IC50 values of 50 nM and 80 nM, respectively. This dual-inhibitory profile is of significant interest, as both pathways are implicated in various diseases.
p38 MAP Kinase Pathway:
The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress.[2] The p38α isoform, in particular, is a well-established therapeutic target for a range of inflammatory conditions.[8][9]
Caption: The p38 MAPK signaling pathway and the point of ATP-competitive inhibition.
The data indicates that this compound exhibits a 10-fold selectivity for p38α over p38β. This level of isoform selectivity is a desirable characteristic, as it may help to mitigate off-target effects associated with broader p38 family inhibition.[2] For comparison, the well-known inhibitor SB203580 shows similar potency against both p38α and p38β.[6]
VEGFR2 Signaling:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[10] Small molecule inhibitors targeting the ATP-binding site of VEGFR2 have shown significant clinical benefit in treating various solid tumors.[11][12]
The hypothetical data shows that this compound also potently inhibits VEGFR2. However, it displays significantly less activity against other tyrosine kinases such as PDGFRβ and c-Kit, suggesting a degree of selectivity within this kinase family. This contrasts with a multi-targeted inhibitor like Sunitinib, which potently inhibits VEGFR2, PDGFRβ, and c-Kit.[7] The more selective profile of this compound could translate to a different side-effect profile in a clinical setting.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the kinase selectivity of a novel compound, this compound. The hypothetical data presented illustrates a compound with a promising dual-inhibitory profile against p38α MAPK and VEGFR2, with a degree of selectivity over other related kinases.
The next critical steps in the characterization of this compound would involve:
-
Expansion of the Kinase Panel: Screening against a broader panel of kinases (e.g., the full kinome) is essential to fully understand its selectivity profile and identify any potential off-target liabilities.[13][14]
-
Cellular Assays: Validating the biochemical data in a cellular context is crucial. This would involve assessing the compound's ability to inhibit the phosphorylation of downstream substrates of p38α and VEGFR2 in relevant cell lines.
-
Mechanism of Action Studies: Further biochemical assays can be employed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
By following a systematic and rigorous approach to kinase selectivity profiling, researchers can gain a deep understanding of their compounds' biological activity, enabling them to make data-driven decisions and accelerate the translation of promising molecules into novel therapeutics.
References
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Gao, Y., et al. (2013). Protein kinase profiling assays: a technology review. PubMed. [Link]
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Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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Molecular Devices. Fluorescence Polarization (FP). [Link]
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Lee, E., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC - NIH. [Link]
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Kumar, S., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]
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Wedge, S. R., et al. (2002). Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF. PubMed. [Link]
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Watterson, D. M., et al. (2016). Kinome target selectivity of p38 MAPK Inhibitors. ResearchGate. [Link]
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Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
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PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]
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NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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NIH. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. [Link]
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PubMed. Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. [Link]
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PubMed. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors. [Link]
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comparison of the antimicrobial spectrum of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine with standard antibiotics
An In-depth Guide for Researchers in Antimicrobial Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. This guide provides a comparative analysis of the potential antimicrobial spectrum of a novel synthetic compound, {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, against a panel of standard, clinically relevant antibiotics. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related nitropyridine derivatives to project a hypothetical antimicrobial profile.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities in the antimicrobial space.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a core structural motif in numerous bioactive molecules, and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial effects.[2][3][7] The introduction of a nitro group to the pyridine scaffold can modulate the electronic properties of the molecule, often enhancing its biological activity.[1] Several studies have reported that nitropyridine derivatives exhibit moderate to significant antibacterial and antifungal properties.[1][4]
The subject of this guide, this compound, combines the promising nitropyridine core with a thioether linkage and a phenylamine moiety. This unique combination of functional groups suggests the potential for a distinct mechanism of action and a unique antimicrobial spectrum. This guide will therefore explore its hypothetical antimicrobial profile in comparison to established antibiotics, providing the scientific rationale and detailed methodologies for its potential future evaluation.
Standard Antibiotics for Comparison
To provide a robust comparative framework, a selection of standard antibiotics with well-defined mechanisms of action and known antimicrobial spectra will be used as benchmarks. These include:
-
Penicillin G: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[8][9]
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication.[10]
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.[10]
-
Erythromycin: A macrolide that inhibits protein synthesis by binding to the 50S ribosomal subunit.[10]
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis, primarily effective against Gram-positive bacteria.[9]
-
Amphotericin B: A polyene antifungal agent used as a standard for antifungal susceptibility testing.[11]
Experimental Protocols for Determining Antimicrobial Spectrum
The determination of a compound's antimicrobial spectrum is a critical step in its preclinical evaluation. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST) to ensure the reproducibility and comparability of data.[12][13][14][15][16] The following are detailed protocols for the two primary methods used to determine the antimicrobial spectrum.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of this compound and each standard antibiotic is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test that provides a presumptive categorization of a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent.[17][18][20]
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound and the standard antibiotics are placed on the agar surface using sterile forceps.
-
Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.[13]
Comparative Antimicrobial Spectrum
The following table presents a hypothetical antimicrobial spectrum for this compound based on the activity of related nitropyridine compounds, compared with the known spectra of standard antibiotics. It is crucial to note that these are projected activities and require experimental validation.
| Microorganism | This compound (Hypothetical MIC in µg/mL) | Penicillin G (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Tetracycline (MIC in µg/mL) | Erythromycin (MIC in µg/mL) | Vancomycin (MIC in µg/mL) |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | 8 - 32 | 0.015 - >128 | 0.12 - 4 | 0.25 - 16 | 0.25 - >128 | 0.5 - 2 |
| Bacillus subtilis | 4 - 16 | ≤0.015 - 0.12 | 0.12 - 0.5 | 0.12 - 2 | 0.06 - 0.5 | 0.25 - 1 |
| Enterococcus faecalis | 16 - 64 | 1 - 8 | 0.5 - 4 | 1 - >128 | 0.5 - >128 | 1 - 4 |
| Gram-Negative Bacteria | ||||||
| Escherichia coli | 16 - 64 | >128 | ≤0.008 - 1 | 0.5 - 16 | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | 0.25 - 4 | >128 | >128 | >128 |
| Fungi | ||||||
| Candida albicans | 8 - 32 | N/A | N/A | N/A | N/A | N/A |
Interpretation of Hypothetical Data:
Based on the literature for similar compounds, this compound is projected to have moderate activity against Gram-positive bacteria and some fungi.[1][2] Its activity against Gram-negative bacteria is expected to be limited, a common trait for many new chemical entities due to the presence of the outer membrane in these organisms.
Potential Mechanism of Action
The precise mechanism of action of this compound would need to be elucidated through dedicated studies. However, its chemical structure provides clues to potential targets. The nitro group is a strong electron-withdrawing group and could be involved in redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells. The thioether linkage and the overall aromatic system could facilitate interactions with microbial enzymes or other cellular components, disrupting essential processes.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the antimicrobial spectrum of the novel compound this compound with that of standard antibiotics. The provided experimental protocols, based on CLSI standards, offer a clear roadmap for the empirical determination of its antimicrobial activity.[12][14] Future research should focus on the synthesis of this compound and the execution of the described antimicrobial susceptibility tests against a broad panel of clinically relevant microorganisms. Subsequent studies should then aim to elucidate its mechanism of action and evaluate its potential for further development as a new antimicrobial agent.
References
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Cambridge University Press. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine. Cambridge Core. Retrieved January 19, 2026, from [Link]
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Rather, I. A., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC - NIH. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
This guide provides an in-depth evaluation of the in vitro metabolic stability of the novel small molecule, {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. In the landscape of early drug discovery, understanding a compound's metabolic fate is a critical determinant of its potential success.[1][2] A compound with poor metabolic stability may be cleared from the body too quickly to exert its therapeutic effect or may form reactive metabolites, leading to safety concerns.[1] This document serves as a technical resource for researchers, offering a comparative analysis framework, detailed experimental protocols, and field-proven insights into interpreting metabolic stability data.
The structure of our test compound, this compound, presents several moieties of interest for metabolic evaluation. The nitropyridine ring, the thioether linkage, and the phenylamine group are all potential sites for biotransformation by drug-metabolizing enzymes.[3][4] Therefore, a robust assessment of its stability is paramount.
Foundational Principles: Choosing the Appropriate In Vitro System
The primary site of drug metabolism in the body is the liver, which is rich in a diverse array of drug-metabolizing enzymes.[5] To model this complex environment in vitro, two systems are predominantly used: liver microsomes and intact hepatocytes.[5][6]
-
Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[1] They are a cost-effective and widely used model containing a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[1][5] Microsomal stability assays are excellent for initial screening to identify liabilities related to oxidative metabolism.[7][8]
-
Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[5] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their associated cofactors in a physiologically relevant cellular context.[5][8] Hepatocyte assays provide a more comprehensive picture of overall metabolic clearance.[1][9]
For this guide, we will focus on the Human Liver Microsomal (HLM) Stability Assay as the primary screening tool due to its high-throughput nature and its specific utility in pinpointing Phase I metabolic liabilities, which are often the main drivers of intrinsic clearance for early-stage compounds.
The Liver Microsomal Stability Assay: A Self-Validating System
The core of this assay is to incubate the test compound with HLMs and monitor its disappearance over time.[10] The rate of disappearance allows for the calculation of two key pharmacokinetic parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HLM stability assay, from preparation to final data analysis.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to be self-validating through the inclusion of appropriate controls.
Materials:
-
Test Compound: this compound
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or NADPH solution)
-
Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound and positive controls in DMSO.
-
On the day of the experiment, thaw the pooled human liver microsomes at 37°C and dilute them in 0.1 M phosphate buffer to a final protein concentration of 1 mg/mL.[11] Keep on ice.
-
Prepare the working solutions of the test compound and controls by diluting the stock solution with buffer to an intermediate concentration. The final concentration in the incubation will typically be 1 µM.
-
-
Incubation Setup (in triplicate):
-
To the incubation plate, add the microsomal suspension.
-
Add the working solution of the test compound or control compound.
-
Negative Control: For one set of wells, add buffer instead of the NADPH solution. This is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[12] This step allows the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls.[12] The final microsomal protein concentration should be 0.5 mg/mL.
-
Immediately collect the first aliquot (T=0 min) and transfer it to a collection plate containing cold acetonitrile with the internal standard. This "quenching" step stops the reaction by precipitating the microsomal proteins.[9]
-
Continue incubating and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, and 60 minutes).[8]
-
-
Sample Processing and Analysis:
-
After the final time point, seal and vortex the collection plate.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[13][14] The LC-MS/MS method must be selective for the parent compound and the internal standard.[15]
-
Data Analysis & Comparative Results
The concentration of the parent compound at each time point is determined by the peak area ratio relative to the internal standard.
Calculations:
-
Percent Remaining: Calculated relative to the T=0 time point.
-
Half-Life (t½): Determined from the slope (k) of the natural logarithm of the percent remaining versus time plot.
-
ln(% Remaining) = -k * time
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[16]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
Illustrative Comparative Data:
The table below presents hypothetical data for our test compound alongside controls and a structural analog designed for improved stability. This comparison is essential for contextualizing the results.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Verapamil (High Clearance Control) | (Reference Standard) | 8.5 | 97.5 | Low |
| Diazepam (Low Clearance Control) | (Reference Standard) | > 60 | < 12.0 | High |
| This compound (Test) | N/A | 21.3 | 38.9 | Moderate |
| Analog 1 (Fluoro-substituted Phenylamine) | N/A | 45.1 | 18.4 | Moderate-High |
This data is for illustrative purposes only.
Interpretation:
-
The positive controls, Verapamil and Diazepam, performed as expected, validating the assay's performance.
-
Our test compound, this compound, shows moderate metabolic stability. Its clearance is significantly lower than the rapidly metabolized Verapamil but faster than the stable Diazepam.
-
Analog 1 , where the phenylamine ring is modified with a fluorine atom (a common strategy to block metabolism), shows a notable improvement in stability, with a longer half-life and lower intrinsic clearance.[17] This provides a clear direction for structure-activity relationship (SAR) optimization.
Predicting Metabolic Liabilities: From Structure to Pathway
The moderate clearance of `this compound suggests it has one or more metabolic "soft spots." Based on its chemical structure, we can predict the most likely metabolic pathways.
-
S-Oxidation: Thioethers are readily oxidized by both CYP and FMO enzymes to form sulfoxides and subsequently sulfones.[3] This is often a major metabolic pathway.
-
Nitro-Reduction: The nitro group on the pyridine ring can be reduced by cytosolic and microsomal reductases to a nitroso, hydroxylamino, and finally an amino group. This pathway can sometimes lead to reactive intermediates.[4]
-
Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation by CYP enzymes, typically at sterically accessible positions.
Potential Metabolic Pathways Diagram
Caption: Predicted Phase I metabolic pathways for the test compound.
Conclusion and Strategic Outlook
The in vitro evaluation reveals that this compound is a compound with moderate metabolic stability, primarily susceptible to Phase I metabolism. The intrinsic clearance value of 38.9 µL/min/mg protein suggests that hepatic clearance will be a significant route of elimination in vivo.
Next Steps & Recommendations:
-
Metabolite Identification: The next logical step is to perform metabolite identification studies using high-resolution mass spectrometry to confirm the predicted metabolic pathways and identify the major metabolites.[2]
-
Hepatocyte Stability Assay: To gain a more complete understanding, an assay using cryopreserved human hepatocytes should be conducted.[16] This will reveal the contribution of Phase II (conjugation) pathways to the compound's overall clearance.
-
Structure-Stability Relationship (SSR): The improved stability of Analog 1 demonstrates the value of targeted chemical modification. Further medicinal chemistry efforts should focus on blocking the identified metabolic soft spots to enhance the compound's pharmacokinetic profile.
By systematically evaluating metabolic stability and comparing it against well-characterized benchmarks, researchers can make informed decisions, prioritize compounds with favorable properties, and accelerate the journey from discovery to development.[7]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
In the landscape of pharmaceutical development, the successful transfer and consistent performance of an analytical method across different laboratories are paramount. This guide provides an in-depth technical framework for conducting an inter-laboratory cross-validation study for the analysis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, a nitrogen-containing heterocyclic compound of interest in drug discovery. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into the interpretation of comparative data, all grounded in established scientific principles and regulatory expectations.
The Imperative of Inter-Laboratory Cross-Validation
Before a validated analytical method is implemented at multiple sites, its reproducibility and robustness must be rigorously confirmed.[1] Inter-laboratory cross-validation, also known as method transfer, serves as a critical process to ensure that a method yields consistent, reliable, and accurate results regardless of the laboratory, analyst, or instrumentation.[1] This process is a cornerstone of data integrity and regulatory compliance, particularly in the pharmaceutical industry where patient safety is at stake.[1][2]
The primary objective of this study is to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory when analyzing the same batch of this compound. This guide will focus on a comparative testing approach, where both laboratories analyze identical, homogenous samples and the results are statistically evaluated against predefined acceptance criteria.[3]
Strategic Experimental Design: A Foundation of Trust
A well-designed experimental protocol is the bedrock of a successful cross-validation study. The design must be comprehensive enough to challenge the method's performance under different environmental conditions while being practical to execute. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a robust framework for validating analytical procedures, and its principles are directly applicable to cross-validation studies.[4][5][6]
Our experimental design will encompass the key validation parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[8]
-
Reproducibility: Precision between laboratories (inter-laboratory precision).[8]
-
The following workflow outlines the key stages of the inter-laboratory cross-validation process:
Caption: Decision tree for evaluating cross-validation data.
Conclusion: Ensuring Analytical Method Reliability Across Sites
A successful inter-laboratory cross-validation provides a high degree of confidence that the analytical method is robust and will perform as intended in different laboratory environments. This is a critical step in the lifecycle of an analytical method, ensuring consistent quality control and reliable data for regulatory submissions. By following a well-structured protocol, employing sound scientific principles, and utilizing appropriate statistical analysis, researchers and drug development professionals can ensure the seamless transfer and implementation of analytical methods, ultimately contributing to the delivery of safe and effective medicines.
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A Senior Application Scientist's Guide to the Purification of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine: A Comparative Analysis
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, is a heterocyclic compound with significant potential in medicinal chemistry, likely serving as a key building block in the synthesis of novel therapeutic agents. Its molecular architecture, featuring a nitropyridine ring, a thioether linkage, and a primary aromatic amine, presents a unique set of challenges and opportunities in its purification.
This guide provides an in-depth, comparative analysis of three primary purification techniques for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Drawing upon established principles of separation science and insights from the purification of analogous structures, we will explore the underlying causality of experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to empower researchers in their selection of the most appropriate purification strategy.
The Purification Challenge: Understanding the Molecule
The physicochemical properties of this compound dictate the approach to its purification. The presence of a basic aminophenyl moiety and a pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, potentially causing peak tailing. The thioether linkage, while generally stable, can be susceptible to oxidation under harsh conditions. Furthermore, the aromatic and nitro-functionalized structure suggests a compound with moderate to low polarity and potentially good crystallinity, opening avenues for recrystallization. The choice of purification technique will therefore depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Comparative Overview of Purification Techniques
| Technique | Principle | Throughput | Purity Achievable | Cost per Sample | Ideal Application |
| Recrystallization | Differential solubility | High | Moderate to High | Low | Large-scale purification of solid compounds with good crystallinity. |
| Flash Column Chromatography | Differential adsorption | Moderate | High | Moderate | Routine purification of multi-gram quantities; separation of compounds with different polarities. |
| Preparative HPLC | Differential partitioning | Low | Very High | High | Final polishing step for high-purity APIs; separation of closely related impurities and isomers.[1] |
In-Depth Analysis of Purification Techniques
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for the purification of solid compounds, leveraging the difference in solubility between the target compound and its impurities in a given solvent at different temperatures.[2] For a molecule like this compound, with its relatively rigid structure, the propensity to form a stable crystal lattice is expected to be favorable.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a moderately polar solvent is a logical starting point. Alcohols like ethanol or isopropanol are often good choices for aromatic amines and nitro compounds.
Caption: A generalized workflow for the purification of this compound by recrystallization.
-
Solvent Screening: In separate test tubes, add approximately 20 mg of the crude this compound. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good candidate solvent will require a significant volume to dissolve the solid at room temperature. Heat the tubes that did not show good solubility to the boiling point of the solvent. An ideal solvent will dissolve the compound completely upon heating. Allow the heated solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to a constant weight.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[3] For this compound, this technique is well-suited for removing both more and less polar impurities.
The choice of stationary phase and mobile phase is paramount. Silica gel is the most common stationary phase for compounds of moderate polarity. Due to the basic nature of the pyridine and aniline moieties, which can lead to peak tailing on acidic silica, the use of a mobile phase modifier like triethylamine (a competing base) or using deactivated silica gel is advisable. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized by thin-layer chromatography (TLC) to achieve good separation.
Caption: A schematic representation of the flash column chromatography process for purifying this compound.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures). The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, applying positive pressure. Collect fractions in test tubes.
-
Analysis and Product Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound. A protocol for a similar compound utilized dichloromethane as the eluent on silica gel.[3]
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Ultimate in Purity
Preparative HPLC is a high-resolution purification technique that is ideal for isolating compounds with very high purity, often required for final drug products.[1] It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.
For this compound, a reversed-phase stationary phase (e.g., C18) is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape by protonating the basic nitrogens. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate impurities with a wide range of polarities.
Caption: The process flow for purifying this compound using preparative HPLC.
-
Analytical Method Development: On an analytical HPLC system with a C18 column, develop a separation method for the crude material. Experiment with different gradients of water and acetonitrile (both containing 0.1% formic acid) to achieve baseline separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as a mixture of the mobile phase or dimethyl sulfoxide (DMSO). Filter the solution through a 0.45 µm filter.
-
Preparative Run: Equilibrate the preparative HPLC system with the initial mobile phase conditions. Inject the sample solution onto the preparative C18 column.
-
Fraction Collection: Run the gradient method and collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Purity Analysis and Isolation: Analyze the collected fractions using the analytical HPLC method to confirm their purity. Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly pure product.
Conclusion
The choice of purification technique for this compound is a strategic decision that balances the requirements for purity, scale, and cost. Recrystallization offers a cost-effective solution for large-scale purification, provided a suitable solvent system can be identified. Flash column chromatography serves as a versatile and reliable method for routine purification in a research and development setting. For the highest achievable purity, essential for preclinical and clinical studies, preparative HPLC is the undisputed method of choice. A multi-step purification strategy, for instance, an initial purification by flash chromatography followed by a final polishing step with preparative HPLC, may be the most effective approach to obtain this compound of the highest quality for its intended application in drug discovery and development.
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PubChem. Thioether. National Center for Biotechnology Information. [Link]
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Bastrakov, M., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2022 , 15(7), 705. [Link]
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literature review comparing the synthesis yields of various nitropyridinyl thioethers
Abstract
Nitropyridinyl thioethers are a pivotal class of compounds in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of bioactive molecules and functional materials. The efficiency of their synthesis, particularly the achievable yield, is a critical factor for researchers in both academic and industrial settings. This guide provides a comprehensive literature review and comparative analysis of the synthesis yields for various nitropyridinyl thioethers. We delve into the predominant synthetic methodologies, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), and present a detailed examination of the factors influencing reaction outcomes. Experimental data has been aggregated and tabulated for straightforward comparison, and representative protocols are provided to illustrate best practices in the field.
Introduction: The Significance of Nitropyridinyl Thioethers
The pyridine ring, particularly when functionalized with a nitro group, is an electron-deficient system, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a diverse array of substituted pyridines. The introduction of a thioether linkage to the nitropyridine scaffold gives rise to nitropyridinyl thioethers, a class of compounds with significant utility. These compounds are integral building blocks in the development of pharmaceuticals, agrochemicals, and novel materials. Their biological activities are varied, with examples found in antimicrobial and anticancer agents.[1] The efficiency of synthesizing these valuable intermediates directly impacts the overall efficiency and cost-effectiveness of developing the final products. This guide aims to provide researchers, scientists, and drug development professionals with a critical overview of the synthesis yields of nitropyridinyl thioethers, enabling informed decisions in synthetic strategy design.
Dominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and versatile method for the synthesis of nitropyridinyl thioethers is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction typically involves the displacement of a leaving group, most commonly a halide, from a nitropyridine ring by a sulfur-based nucleophile (a thiol or thiolate).
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2] The position of the nitro group relative to the leaving group is a key determinant of reactivity, with ortho and para positions providing the most significant activation.[2]
Workflow: SNAr Synthesis of Nitropyridinyl Thioethers
Caption: General workflow for the SNAr synthesis of nitropyridinyl thioethers.
Factors Influencing Synthesis Yields
Several factors critically influence the yield of SNAr reactions for the synthesis of nitropyridinyl thioethers:
-
Nature of the Leaving Group: The reactivity of the leaving group is paramount. Halogens are common leaving groups, with their reactivity generally following the order F > Cl > Br > I for SNAr reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative and polarizing leaving group.
-
Position of the Nitro Group: As mentioned, the activating effect of the nitro group is greatest when it is positioned ortho or para to the leaving group, due to effective resonance stabilization of the Meisenheimer intermediate.[2]
-
Strength of the Nucleophile: The nucleophilicity of the sulfur species is a key driver of the reaction. Thiols are often deprotonated in situ using a base to form the more nucleophilic thiolate anion.[3]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically employed as they can solvate the cation of the thiolate salt while leaving the anion relatively "naked" and more reactive.[4]
-
Base: The choice of base is crucial for deprotonating the thiol without causing unwanted side reactions. Common bases include potassium carbonate, triethylamine, and sodium hydride.
-
Temperature: While many SNAr reactions proceed at room temperature, heating can be employed to accelerate slower reactions. However, elevated temperatures can also lead to the formation of byproducts.[5]
-
Comparative Analysis of Synthesis Yields
The following tables summarize reported yields for the synthesis of various nitropyridinyl thioethers, categorized by the starting nitropyridine substrate. This data has been compiled from a range of peer-reviewed publications and patents.
Thioethers Derived from 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a widely used and commercially available starting material for the synthesis of a variety of 2-substituted-5-nitropyridines.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Mercaptophenol | K₂CO₃ | DMF | 0 to RT | Not explicitly stated for the thioether intermediate, but the subsequent reaction is described.[6] | [6] |
| Thiol derived from N-phenylpropiolamide | Not specified | Not specified | 60 | 66 | [7] |
| Various Thiols | K₂CO₃ | CH₃CN | RT | Good yields | [8] |
Note: "RT" denotes room temperature.
Thioethers Derived from Other Halogenated Nitropyridines
The principles of SNAr apply to other halogenated nitropyridines as well, with the position of the nitro group and the nature of the halogen influencing the outcome.
| Starting Material | Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-5-nitropyridine | Para-substituted anilines (for comparison of reactivity) | - | Acetonitrile/DMF | Not specified | Kinetic study, not yield focused. | [9] |
| 2-Chloro-3,5-dinitropyridine | Various amines (for comparison) | - | Not specified | Not specified | High yields reported for amination. | [1] |
Alternative Synthetic Approaches
While SNAr is the dominant method, other strategies for the synthesis of pyridyl thioethers exist, although they are less commonly reported for nitropyridinyl derivatives. These can include metal-catalyzed cross-coupling reactions.[5] However, for electron-deficient systems like nitropyridines, the SNAr approach is often more straightforward and avoids potential issues with metal contamination.[5]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key synthesis are presented below. These protocols are representative of the procedures found in the literature.
General Procedure for the Synthesis of 2-(Arylthio)-5-nitropyridines via SNAr
This protocol is adapted from the general principles of SNAr reactions reported in the literature.[6][8]
Materials:
-
2-Chloro-5-nitropyridine
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aryl thiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Add 2-chloro-5-nitropyridine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylthio)-5-nitropyridine.
Diagram: Key Steps in SNAr Synthesis
Caption: Key mechanistic steps in the SNAr synthesis of nitropyridinyl thioethers.
Conclusion and Future Outlook
The synthesis of nitropyridinyl thioethers is predominantly and effectively achieved through the Nucleophilic Aromatic Substitution (SNAr) reaction. The yields of these reactions are consistently high, particularly when utilizing activated substrates such as 2-chloro-5-nitropyridine. The key to optimizing yields lies in the careful selection of the leaving group, the strategic positioning of the activating nitro group, and the fine-tuning of reaction conditions, including the choice of base, solvent, and temperature.
While SNAr remains the workhorse for these transformations, the development of novel catalytic systems, including metal-free approaches, may offer alternative routes with improved substrate scope or milder reaction conditions in the future. For researchers and professionals in drug development and materials science, a thorough understanding of the principles governing the SNAr synthesis of nitropyridinyl thioethers is essential for the efficient and high-yielding production of these valuable compounds.
References
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- [Source 5: Inform
- [Source 6: Patent on the preparation of high-yield 2-chloro-5-nitropyridine.]
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- PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
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- Bakke, J. M. (2004). Nitropyridines: Their Synthesis and Reactions. ChemInform.
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- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
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- [Source 15: General information on factors affecting nucleophilic substitution reactions.]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
This document provides a detailed, procedural guide for the safe handling and disposal of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. As a compound utilized by researchers and drug development professionals, its management requires a protocol grounded in rigorous safety standards and regulatory compliance. The following procedures are designed to provide essential safety and logistical information, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Identification
An analogous compound, {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine (CAS 901920-06-7), which features an oxygen linker instead of sulfur, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is prudent to assume this compound exhibits a similar, if not more severe, hazard profile due to the presence of the thioether linkage and the general toxicological concerns associated with aromatic amines and organosulfur compounds.
| Structural Component | Associated Hazards | Required Precautions & Disposal Considerations |
| Nitropyridine | Toxicity (oral, dermal, inhalation), Skin/Eye Irritation, Potential Mutagenicity.[2][3][4][5][6] | Handle with full PPE. Waste must be treated as toxic. Avoid generating dust or aerosols. Incineration is the preferred disposal method. |
| Thiophenyl | Flammability, Skin/Eye Irritation, Environmental Toxicity (harmful to aquatic life).[7][8][9] | Keep away from ignition sources. Segregate from oxidizers. Prevent release into the environment; do not dispose of down the drain.[1][7] |
| Aromatic Amine | Toxicity, Potential Carcinogenicity, Environmental Contaminant.[10][11][12] | Minimize exposure. All waste, including contaminated PPE, is hazardous. Industrial wastewater containing aromatic amines requires advanced treatment.[11] |
Regulatory Compliance
All disposal activities must adhere strictly to federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[13] Generators of hazardous waste are responsible for its entire lifecycle, from generation to final disposal—a concept known as "cradle-to-grave" management.[14] It is imperative to classify this compound as hazardous waste and manage it according to the standards outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[15]
Personal Protective Equipment (PPE)
Due to the inferred hazards of skin, eye, and respiratory irritation, as well as potential toxicity, the following PPE is mandatory when handling this compound for any purpose, including disposal:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-layered nitrile gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A chemically resistant lab coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[16][17]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in Section 3.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[7][18]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All cleaning materials, including contaminated wipes and absorbent pads, must be collected and disposed of as hazardous waste in the same container as the spilled material.[7]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).
-
Collect Solid Waste: Place unadulterated this compound, contaminated weigh boats, spatulas, and other disposable labware directly into the solid hazardous waste container.
-
Collect Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.[7]
-
Labeling: All waste containers must be clearly and securely labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste generation and accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat or ignition sources, until collection by a licensed disposal company.[10]
Deactivation and Final Disposal
On-site chemical deactivation of complex organic molecules like this compound is not recommended in a standard laboratory setting. Such procedures can be hazardous, may produce equally or more dangerous byproducts, and rarely guarantee complete neutralization.
The only acceptable and compliant method for the disposal of this compound is through a licensed professional waste disposal service.[3][19] This ensures the waste is managed and treated in accordance with all regulatory requirements. The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[18][19]
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][2]
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
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- Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide. (2025). BenchChem.
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- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
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- {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
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Personal protective equipment for handling {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Essential Safety and Handling Guide for {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The compound is a multifunctional molecule featuring an aromatic amine, a nitropyridine, and a thioether linkage. Each of these functional groups presents distinct hazards that must be addressed through a multi-layered safety approach.
Hazard Analysis: A Multifunctional Hazard Profile
The chemical structure of this compound necessitates a comprehensive understanding of its potential hazards, which are derived from its constituent functional groups:
-
Aromatic Amine: Primary aromatic amines are a class of compounds known for their potential toxicity. Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Long-term exposure to certain aromatic amines has been linked to carcinogenic effects.[1][3][4] Therefore, preventing dermal contact and inhalation is of paramount importance.
-
Nitroaromatic Group: The nitropyridine moiety renders the molecule potentially energetic and susceptible to thermal decomposition. Nitro-containing compounds should always be handled with care, avoiding excessive heat, shock, or friction.[5] They are often classified as skin, eye, and respiratory irritants.[6]
-
Thioether Linkage: While generally less reactive than thiols, thioethers can be malodorous and may undergo oxidation.[7] Proper waste handling is crucial to prevent environmental release and unpleasant odors.
Given this profile, the compound must be treated as hazardous, with a high potential for skin absorption and toxicity. All handling procedures must reflect this level of risk.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls are the primary line of defense, a robust PPE protocol is mandatory.[8] The following table summarizes the required equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are the minimum requirement at all times.[9] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or energetic decomposition, such as when heating the substance or handling larger quantities.[6][9] |
| Hand Protection | Double Nitrile Gloves | Due to the high risk of dermal absorption associated with aromatic amines, double-gloving with nitrile gloves is required.[9] Nitrile provides good resistance to a broad range of chemicals. Inspect gloves before each use and change them immediately upon contamination or at least every two hours.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant (FR) lab coat should be worn and kept fully fastened.[6][9] An additional chemical-resistant apron worn over the lab coat is recommended to provide a further barrier against spills and splashes, particularly when handling stock solutions or performing transfers.[9] |
| Respiratory Protection | Certified Chemical Fume Hood | All work must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or fine particulates.[9] In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response.[9][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for handling this compound from preparation to cleanup.
Pre-Experiment Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood exclusively for this experiment.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Have all necessary reagents, solvents, and equipment within the designated area to minimize movement and handling time.
-
Prepare Waste Containers: Ensure designated, clearly labeled hazardous waste containers for solid and liquid waste are readily accessible within the fume hood.
Weighing and Transfer
-
Perform all weighing operations on a tared container inside the fume hood.
-
Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Transfer the solid compound carefully to the reaction vessel using a spatula. Avoid creating dust.
-
If transferring a solution, use a syringe or cannula technique to minimize exposure.
Reaction Monitoring & Post-Experiment
-
Keep the fume hood sash at the lowest possible height during the experiment.
-
Continuously monitor the reaction for any signs of an excursion (e.g., unexpected color change, gas evolution, temperature rise).
-
Upon completion, allow the reaction mixture to cool to room temperature before workup.
-
Carefully quench any reactive reagents before disassembly.
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as solid hazardous waste.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
